molecular formula C5H4N2O3S B1613453 Oxo(1,3-thiazol-2-ylamino)acetic acid CAS No. 6890-84-2

Oxo(1,3-thiazol-2-ylamino)acetic acid

Cat. No.: B1613453
CAS No.: 6890-84-2
M. Wt: 172.16 g/mol
InChI Key: OPYBRLFGZHVSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxo(1,3-thiazol-2-ylamino)acetic acid is a useful research compound. Its molecular formula is C5H4N2O3S and its molecular weight is 172.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxo(1,3-thiazol-2-ylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxo(1,3-thiazol-2-ylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-(1,3-thiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c8-3(4(9)10)7-5-6-1-2-11-5/h1-2H,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYBRLFGZHVSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629973
Record name Oxo[(1,3-thiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-84-2
Record name 2-Oxo-2-(2-thiazolylamino)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo[(1,3-thiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oxo(1,3-thiazol-2-ylamino)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. This guide provides a comprehensive overview of the synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid, a key scaffold for the development of novel therapeutic agents. We will delve into the strategic synthesis of the 2-aminothiazole precursor, its subsequent acylation to introduce the oxoacetic acid moiety, and the final hydrolysis to the target carboxylic acid. Furthermore, this document will explore the synthesis of various derivatives and discuss their potential biological applications, including their roles as anticancer, antimicrobial, and enzyme inhibitory agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a versatile pharmacophore. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The derivatization of the 2-aminothiazole core, in particular, has been a fruitful avenue for the development of novel therapeutic agents. The introduction of an oxoacetic acid group at the 2-amino position creates a molecule with the potential for diverse biological interactions, making Oxo(1,3-thiazol-2-ylamino)acetic acid a valuable building block in medicinal chemistry.

Core Synthetic Strategy: A Three-Step Approach

The synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid is most effectively achieved through a three-step sequence, commencing with the construction of the 2-aminothiazole ring, followed by N-acylation and subsequent ester hydrolysis. This strategy allows for the modular synthesis of a wide range of derivatives by modifying the starting materials in the initial step or by further derivatization of the final product.

Synthesis_Workflow A Step 1: 2-Aminothiazole Synthesis (Hantzsch Reaction) B Step 2: N-Acylation with Diethyl Oxalate A->B Key Intermediate C Step 3: Ester Hydrolysis B->C Ester Precursor D Final Product: Oxo(1,3-thiazol-2-ylamino)acetic acid C->D Target Molecule

Caption: General synthetic workflow for Oxo(1,3-thiazol-2-ylamino)acetic acid.

Step 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and highly versatile method for the preparation of the 2-aminothiazole scaffold.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of the α-haloketone and thiourea allows for the introduction of various substituents onto the thiazole ring, providing a straightforward route to a library of precursor molecules.

Mechanistic Insight

The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of a base is often employed to facilitate the deprotonation of thiourea and neutralize the hydrogen halide formed during the reaction.

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 Nucleophilic Attack Formation of S-C bond reagents->intermediate1 intermediate2 Intramolecular Cyclization Formation of C-N bond intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Aminothiazole intermediate3->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

  • To this solution, add chloroacetaldehyde (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 2-aminothiazole, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol.

ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
Chloroacetaldehyde (50%)78.500.11.0
Thiourea76.120.11.0
Ethanol--Solvent
Sodium Bicarbonate84.01As neededBase

Step 2: N-Acylation with Diethyl Oxalate

The introduction of the oxoacetate moiety onto the 2-amino group of the thiazole is a crucial step. This is typically achieved by reacting the 2-aminothiazole with an excess of diethyl oxalate. This reaction forms the ethyl ester of the target molecule, which can then be hydrolyzed in the subsequent step. A similar one-step reaction has been successfully used to prepare ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives.[2]

Rationale for Reagent Choice

Diethyl oxalate serves as an efficient acylating agent. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. The use of an excess of diethyl oxalate can also serve as the solvent for the reaction.

Experimental Protocol: Synthesis of Ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate

Materials:

  • 2-Aminothiazole

  • Diethyl oxalate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add 2-aminothiazole (1 equivalent) to an excess of diethyl oxalate (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 186 °C) and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The excess diethyl oxalate can be removed under reduced pressure.

  • The crude product, ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate, is often obtained as a solid.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
2-Aminothiazole100.140.051.0
Diethyl oxalate146.140.25 - 0.55.0 - 10.0

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis of the core molecule is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally an irreversible process, driving the reaction to completion.[3][4]

Mechanistic Considerations

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Hydrolysis_Mechanism ester Ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate + OH⁻ tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack carboxylate Carboxylate Salt + Ethanol tetrahedral->carboxylate Elimination of Ethoxide acidification Acidification (H₃O⁺) carboxylate->acidification product Oxo(1,3-thiazol-2-ylamino)acetic acid acidification->product

Caption: Simplified mechanism for the basic hydrolysis of the ester.

Experimental Protocol: Synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid

Materials:

  • Ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate (1 equivalent) in a mixture of ethanol and water (or THF and water).

  • Add a solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[5]

  • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3.

  • The product, Oxo(1,3-thiazol-2-ylamino)acetic acid, will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

ReagentMolecular Weight ( g/mol )Moles (mol)Equivalents
Ethyl 2-(1,3-thiazol-2-ylamino)-2-oxoacetate200.220.021.0
Sodium Hydroxide40.000.04 - 0.062.0 - 3.0
Ethanol/Water--Solvent
1M Hydrochloric Acid-As neededAcid

Synthesis of Derivatives and Their Biological Significance

The synthetic route described is highly amenable to the creation of a diverse library of derivatives.

Substitution on the Thiazole Ring: By starting with substituted α-haloketones or thioureas in the Hantzsch synthesis, a wide array of 4- and 5-substituted 2-aminothiazoles can be prepared. These can then be carried through the subsequent acylation and hydrolysis steps to yield the corresponding substituted Oxo(1,3-thiazol-2-ylamino)acetic acids.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety of the final product can be further modified to produce esters, amides, and other derivatives using standard organic chemistry transformations. For example, coupling with various amines or alcohols can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Biological Applications of Derivatives

Derivatives of the Oxo(1,3-thiazol-2-ylamino)acetic acid scaffold have shown promise in a variety of therapeutic areas.

  • Anticancer Activity: Many thiazole derivatives have been reported to exhibit potent anticancer activities by targeting various cellular pathways.[6][7][8][9] For instance, some derivatives have shown inhibitory effects on key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[7][9]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of the target scaffold could be screened for their efficacy against a range of bacterial and fungal pathogens.[10][11]

  • Enzyme Inhibition: The oxamate group (oxoaminoacetic acid) is known to be a good zinc-binding group and can act as an inhibitor for various metalloenzymes. Derivatives of this scaffold have been investigated as inhibitors of enzymes like protein-tyrosine phosphatase 1B (PTP-1B), which is a target for the treatment of diabetes and obesity.[2]

Characterization and Data Analysis

The structural confirmation of the synthesized compounds is crucial and is typically achieved using a combination of spectroscopic techniques.

TechniqueExpected Observations for Oxo(1,3-thiazol-2-ylamino)acetic acid
¹H NMR - A broad singlet for the carboxylic acid proton (typically >10 ppm). - A singlet for the amide N-H proton. - Doublets for the two protons on the thiazole ring. - The chemical shifts and coupling constants will be indicative of the substitution pattern on the thiazole ring.[12]
¹³C NMR - Resonances for the two carbonyl carbons (one for the carboxylic acid and one for the amide). - Signals for the carbon atoms of the thiazole ring.[12]
FT-IR - A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹). - A C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹). - A C=O stretch for the amide (around 1650-1680 cm⁻¹). - An N-H stretch for the amide (around 3300 cm⁻¹). - Characteristic vibrations for the thiazole ring.[13]
Mass Spectrometry - The molecular ion peak corresponding to the calculated molecular weight of the compound. - Fragmentation patterns that are consistent with the proposed structure.

Conclusion

This technical guide has outlined a robust and versatile synthetic strategy for the preparation of Oxo(1,3-thiazol-2-ylamino)acetic acid and its derivatives. The described protocols, based on well-established chemical transformations, provide a clear pathway for researchers to access this important class of compounds. The inherent modularity of the synthesis allows for the creation of diverse chemical libraries for screening in various biological assays. The promising anticancer, antimicrobial, and enzyme inhibitory activities reported for related thiazole derivatives underscore the potential of this scaffold in the development of novel therapeutic agents.

References

  • PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. Retrieved from [Link]

  • Request PDF. (2025, August 6). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]

  • Pilyo, S. G., et al. (2022).
  • Al-Amiery, A. A., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138673.
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
  • A. M. El-Naggar, et al. (2025, January 3). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1234.
  • Kumar, A., et al. (2018).
  • Google Patents. (n.d.). Method for preparing ethyl 2-(2-aminothiazole-4-yl).
  • ResearchGate. (n.d.). Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid.... Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2021).
  • Krátký, M., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Bioorganic Chemistry, 104, 104231.
  • Al-Juboori, S. A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 31(1), 1-13.
  • Request PDF. (2025, August 6). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

  • Noolvi, M. N., et al. (2016). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 9, S1283–S1289.
  • Hassanzadeh, F., et al. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 15(2), e10217.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR spectra data for compounds 1 and 2 a. Retrieved from [Link]

  • Langer, P., & Iqbal, J. (2025, April 15). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Beilstein Journal of Organic Chemistry, 21, 1-15.
  • Abdel-Alim, A. A., et al. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 53, 346–355.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]. Retrieved from https://www.benchchem.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020).
  • Lomynoha, Y. R., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 1234.
  • Brieflands. (n.d.). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2. Retrieved from [Link]

  • JETIR.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Retrieved from [Link]

  • ResearchGate. (2024, September 26). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Clark, J. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved from [Link]

Sources

Oxo(1,3-thiazol-2-ylamino)acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Oxo(1,3-thiazol-2-ylamino)acetic Acid Subtitle: A Privileged Scaffold for Mast Cell Stabilization and Bioisosteric Enzyme Inhibition

Executive Summary

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), also known as


-(1,3-thiazol-2-yl)oxamic acid , is a synthetic small molecule belonging to the class of heteroaryl oxamates. While often utilized as a chemical building block, its pharmacological significance lies in its role as a privileged scaffold  for two distinct therapeutic areas: allergy/inflammation  and metabolic regulation .

Historically, this scaffold was identified as a potent oral antiallergy agent , functioning as a mast cell stabilizer superior to disodium cromoglycate in specific models. In modern medicinal chemistry, the oxamic acid moiety serves as a validated bioisostere for phosphate and pyruvate, making this compound a lead fragment for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) (diabetes) and Lactate Dehydrogenase A (LDH-A) (oncology).

Chemical Identity & Physicochemical Properties

Understanding the structural logic of this molecule is prerequisite to analyzing its mechanism.

PropertyData
IUPAC Name 2-Oxo-2-(1,3-thiazol-2-ylamino)acetic acid
Common Synonyms

-(Thiazol-2-yl)oxamic acid; Thiazole oxamate
CAS Number 6890-84-2
Molecular Formula

Molecular Weight 172.16 g/mol
Acidic pKa ~2.0 – 3.0 (Carboxylic acid)
Solubility Soluble in DMSO, DMF; sparing solubility in water (pH dependent)
Lipinski Compliance Yes (MW < 500, LogP < 5, H-bond donors < 5, Acceptors < 10)

Structural Pharmacophore:

  • Oxamic Acid Head (

    
    ):  A polar, ionizable group that mimics transition states of enzymatic substrates (pyruvate, phosphotyrosine). It acts as a bidentate metal chelator or hydrogen bond donor/acceptor.
    
  • Thiazole Tail: An aromatic heterocycle providing rigidity and hydrophobic interactions (

    
    -
    
    
    
    stacking) within protein binding pockets.

Primary Mechanism of Action: Mast Cell Stabilization

Therapeutic Context: Asthma, Allergic Rhinitis, Anaphylaxis

The most authoritative biological characterization of


-thiazolyl oxamates comes from structure-activity relationship (SAR) studies targeting immediate hypersensitivity reactions.
The "Cromolyn-Like" Mechanism

Oxo(1,3-thiazol-2-ylamino)acetic acid functions as an inhibitor of mast cell degranulation . Unlike antihistamines (which block H1 receptors after histamine release), this compound acts upstream to prevent the release of inflammatory mediators (histamine, leukotrienes, cytokines).

Mechanistic Pathway:

  • Trigger: Antigen crosslinks IgE antibodies on the mast cell surface receptor (Fc

    
    RI).
    
  • Signal Transduction: Activation of tyrosine kinases (Lyn, Syk) leads to Phospholipase C-

    
     (PLC
    
    
    
    ) activation.
  • The Critical Event: Generation of

    
     triggers the release of intracellular 
    
    
    
    and the opening of Calcium Release-Activated Calcium (CRAC) channels.
  • Inhibition Point: The oxamate derivative interferes with the calcium gating mechanism , preventing the sustained

    
     influx required for the fusion of secretory granules with the plasma membrane.
    
Comparative Potency

In the Rat Passive Cutaneous Anaphylaxis (PCA) model, derivatives of this scaffold have demonstrated:

  • Oral Bioavailability: Unlike Cromolyn (which requires inhalation), thiazolyl oxamates are orally active.

  • Potency: Specific 4-substituted derivatives showed

    
     values < 5 mg/kg, significantly more potent than standard-of-care stabilizers.
    

Secondary Mechanism: Bioisosteric Enzyme Inhibition

Therapeutic Context: Type 2 Diabetes (PTP1B) and Oncology (LDH-A)

In Fragment-Based Drug Design (FBDD), this molecule is a "warhead" fragment.

PTP1B Inhibition (Insulin Sensitization)

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the Insulin Receptor (IR), terminating the signal.

  • Molecular Mimicry: The oxamic acid group (

    
    ) is a phosphate bioisostere . It mimics the phosphate group of the phosphotyrosine residue on the insulin receptor.
    
  • Binding Mode: The carboxylate binds to the active site arginine residues (Arg221) in the PTP1B catalytic loop (WPD loop), while the thiazole ring positions itself in the hydrophobic "Site B" or the entrance channel, improving selectivity over other phosphatases.

LDH-A Inhibition (Warburg Effect)

Lactate Dehydrogenase A (LDH-A) converts pyruvate to lactate, driving cancer cell metabolism.

  • Molecular Mimicry: The molecule is a structural analog of pyruvate (

    
    ).
    
  • Mechanism: It acts as a competitive inhibitor for the pyruvate binding site. The electron-withdrawing nature of the oxo-amide linkage increases the acidity and binding affinity compared to simple pyruvate analogs.

Visualization: Mast Cell Signaling & Inhibition

The following diagram illustrates the upstream blockade of calcium influx by the compound, preventing downstream inflammatory release.

MastCellPathway Antigen Antigen/Allergen IgE_Rc IgE / FcεRI Complex Antigen->IgE_Rc Crosslinking Kinases Lyn / Syk Kinases IgE_Rc->Kinases Phosphorylation PLCg PLC-γ Activation Kinases->PLCg IP3 IP3 Generation PLCg->IP3 Ca_Stores ER Ca2+ Release IP3->Ca_Stores CRAC CRAC Channel Opening (Ca2+ Influx) Ca_Stores->CRAC STIM1/Orai1 Interaction Degranulation Granule Fusion & Mediator Release CRAC->Degranulation Sustained Ca2+ Inhibitor Oxo(1,3-thiazol-2-ylamino)acetic acid (Inhibitor) Inhibitor->CRAC BLOCKS Histamine Histamine / Cytokines Degranulation->Histamine

Figure 1: Putative mechanism of action in mast cells. The compound stabilizes the cell by preventing the critical calcium influx required for degranulation.

Experimental Protocols

To validate the activity of Oxo(1,3-thiazol-2-ylamino)acetic acid, the following protocols are standard.

Protocol A: PTP1B Enzyme Inhibition Assay (In Vitro)

Purpose: To determine the


 of the compound against recombinant PTP1B.
  • Reagents:

    • Recombinant Human PTP1B (0.5

      
      g/mL).
      
    • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Workflow:

    • Preparation: Dissolve compound in DMSO (stock 10 mM). Prepare serial dilutions in assay buffer.

    • Incubation: Mix 10

      
      L of compound dilution with 40 
      
      
      
      L of PTP1B enzyme solution in a 96-well plate. Incubate for 15 min at 37°C.
    • Reaction Start: Add 50

      
      L of pNPP substrate solution.
      
    • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

    • Analysis: Calculate % inhibition relative to DMSO control. Plot dose-response curve to determine

      
      .
      
Protocol B: Rat Passive Cutaneous Anaphylaxis (PCA) (In Vivo)

Purpose: To assess oral antiallergy activity.[1][2]

  • Sensitization: Intradermal injection of IgE-rich antiserum into the shaved dorsal skin of rats.

  • Latency: Wait 48 hours for IgE to bind mast cells.

  • Challenge:

    • Administer test compound (Oxo(1,3-thiazol-2-ylamino)acetic acid) orally (p.o.) or intravenously (i.v.).

    • Immediately inject antigen mixed with Evans Blue dye intravenously.

  • Readout:

    • Sacrifice animals after 30 mins.

    • Measure the diameter/intensity of the blue spot on the inverted skin.

    • Interpretation: Reduced blue leakage indicates inhibition of vascular permeability caused by histamine release.

References

  • Hargrave, K. D., et al. (1983).[1] "

    
    -(4-Substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents."[1] Journal of Medicinal Chemistry, 26(8), 1158–1163.[1] Link
    
  • Cousse, H., et al. (1986).[2] "Studies of arylthiazole oxamates in relation to oral antiallergic activity." Arzneimittelforschung, 36(9), 1391–1393.[2] Link

  • Zhang, S., et al. (2009). "Structure-based design and synthesis of PTP1B inhibitors." Current Topics in Medicinal Chemistry, 9(15), 1400–1414. (Contextual reference for Oxamic Acid as PTP1B pharmacophore).
  • Granchi, C., et al. (2010). "Lactate dehydrogenase inhibitors for cancer therapy." Current Medicinal Chemistry, 17(7), 672-697. (Contextual reference for Oxamic Acid as LDH pharmacophore).

Sources

The Thiazole Pharmacophore: Synthetic Strategies and Medicinal Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring (1,3-thiazole) stands as a "privileged structure" in medicinal chemistry, appearing in a disproportionately high number of FDA-approved therapeutics relative to its molecular weight. Its utility stems from a unique electronic duality: the sulfur atom provides aromaticity and lipophilicity, while the nitrogen atom serves as a critical hydrogen bond acceptor and a site for coordination.

This guide analyzes the thiazole scaffold from a drug development perspective, moving from fundamental synthetic chemistry to high-affinity kinase inhibition. We focus on the causality of design choices—why this ring is selected, how it is synthesized, and how it behaves in the biological milieu.

Structural Significance & Pharmacophore Analysis[1][2][3]

The thiazole ring is a five-membered aromatic heterocycle that functions as a bioisostere of pyridine and carboxyl groups. Its inclusion in a drug candidate often solves specific multiparametric optimization (MPO) problems:

  • Electronic Profile: Thiazole is

    
    -excessive but electron-deficient compared to thiophene due to the electronegative nitrogen. This makes the C2 position acidic (allowing lithiation) and the C5 position nucleophilic (allowing electrophilic substitution).
    
  • H-Bonding Capability: The Nitrogen (N3) has a lone pair in the

    
     orbital, acting as a moderate H-bond acceptor (pKa of conjugate acid ~2.5). This is critical for binding to the "hinge region" of kinase ATP pockets.
    
  • Metabolic Liability vs. Stability: While generally stable, the thiazole ring can undergo metabolic activation. In Ritonavir , the thiazole ring is oxidized to a reactive intermediate that covalently binds to CYP3A4, a mechanism exploited to boost the half-life of other antivirals.[1]

Visualization: Thiazole Electronic Properties

ThiazoleProperties Thiazole Thiazole Core (1,3-position) N3 Nitrogen (N3) H-Bond Acceptor Kinase Hinge Binder Thiazole->N3 S1 Sulfur (S1) Lipophilicity Aromaticity Thiazole->S1 C2 C2 Position Acidic Proton Site of Amination Thiazole->C2 C5 C5 Position Nucleophilic Electrophilic Attack Site Thiazole->C5

Figure 1: Functional dissection of the thiazole ring for medicinal chemistry applications.

Synthetic Methodologies: From Hantzsch to C-H Activation

The Hantzsch Thiazole Synthesis (The "Workhorse")

Despite being discovered in 1887, the Hantzsch synthesis remains the primary method for generating 2-aminothiazoles, a scaffold found in Dasatinib and Abemaciclib .

Mechanism:

  • Condensation: Nucleophilic attack of the thioamide sulfur on the

    
    -haloketone carbon.
    
  • Cyclization: Intramolecular attack of the amide nitrogen on the carbonyl.

  • Dehydration: Aromatization driven by water loss.

Direct C-H Activation (The "Modern Approach")

Traditional cross-coupling (Suzuki/Stille) requires pre-functionalized halides. Modern C-H activation allows for the direct arylation of the thiazole C5 position using Palladium catalysis, significantly shortening synthetic routes for library generation.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: Thiazole Derivative Decision Is the 2-Amino group required? Start->Decision Yes Yes (Kinase Inhibitor) Decision->Yes No No (General Scaffold) Decision->No Hantzsch Hantzsch Synthesis (Thiourea + alpha-Haloketone) Yes->Hantzsch Cook Cook-Heilbron (alpha-Aminonitrile + CS2) No->Cook LateStage Late Stage Functionalization? Hantzsch->LateStage CH_Act Pd-Catalyzed C-H Activation (Direct Arylation at C5) LateStage->CH_Act High Efficiency Halogenation Electrophilic Halogenation (NBS/NIS at C5) LateStage->Halogenation Traditional

Figure 2: Decision matrix for selecting the optimal thiazole synthetic route.

Case Study: Dasatinib (Sprycel)

Therapeutic Area: CML (Chronic Myeloid Leukemia) Target: BCR-ABL / SRC Kinase[2]

Development Logic: The discovery of Dasatinib by Lombardo et al. (Bristol-Myers Squibb) illustrates the power of the thiazole scaffold.

  • The Problem: Imatinib resistance emerged, partly due to mutations affecting the inactive conformation of the ABL kinase.

  • The Solution: A scaffold was needed that could bind the active conformation of the kinase with higher potency.

  • The Thiazole Role: The 2-aminothiazole moiety functions as the critical hydrogen bond donor/acceptor system. The nitrogen of the thiazole ring accepts a hydrogen bond from Met318 (in the hinge region), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Met318.

Data Summary: Potency Comparison

CompoundScaffold CoreTarget (IC50 nM)Potency vs. Imatinib
Imatinib PhenylaminopyrimidineABL (200-300)1x
Dasatinib 2-Aminothiazole ABL (< 1.0)325x

Experimental Protocols

Protocol A: General Hantzsch Synthesis of 2-Aminothiazoles

This protocol creates the core scaffold used in kinase inhibitor libraries.

Reagents:

  • Thiourea (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv)
    
  • Ethanol (Absolute)

  • Sodium Acetate (aq)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of thiourea in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of

    
    -bromoacetophenone dropwise at room temperature. Note: Reaction is exothermic.[3]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexanes).
    
  • Precipitation: Cool the reaction mixture to

    
    . A hydrobromide salt often precipitates.
    
  • Free Base Liberation: Pour the mixture into 50 mL of water. Basify to pH 8-9 using saturated aqueous sodium acetate or ammonium hydroxide. The free base 2-aminothiazole will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Validation Criteria:

  • 1H NMR: Look for the characteristic thiazole proton singlet at C5 (

    
     6.5–7.5 ppm depending on substitution).
    
  • Mass Spec: Confirm [M+H]+.

Protocol B: Kinase Inhibition Assay (Src/Abl)

Standard FRET-based assay to validate biological activity.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Incubate recombinant Src or Abl kinase (0.1-1 nM) with the thiazole test compound for 30 minutes at RT.

  • Substrate: Add ATP (at Km concentration) and peptide substrate (e.g., biotinylated poly-Glu-Tyr).

  • Detection: Stop reaction with EDTA. Detect phosphorylation using Europium-labeled anti-phosphotyrosine antibody (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Future Directions: PROTACs and Covalent Inhibitors

The thiazole ring is evolving beyond simple reversible inhibition:

  • Covalent Inhibitors: Attaching acrylamides to the thiazole C2-amine allows for covalent modification of non-catalytic cysteines (e.g., in EGFR inhibitors).

  • PROTACs: Thiazole-based VHL ligands are standard "warheads" for Proteolysis Targeting Chimeras, recruiting E3 ligases to degrade target proteins.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[2][4][5][6] Journal of Medicinal Chemistry. [Link]

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir. Proceedings of the National Academy of Sciences. [Link]

  • Altmann, K. H., et al. (2000). Epothilones B and D: Principles of their synthesis and biological properties.[7][8][9] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • Koubachi, J., et al. (2022). Recent Advances in the Synthesis of Thiazole Derivatives. Mini-Reviews in Organic Chemistry. [Link]

Sources

Spectroscopic Analysis of Oxo(1,3-thiazol-2-ylamino)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context[1][2][3][4]

Oxo(1,3-thiazol-2-ylamino)acetic acid (also known as N-(thiazol-2-yl)oxamic acid) represents a critical pharmacophore in medicinal chemistry. It combines the bioactivity of the 2-aminothiazole scaffold—known for antimicrobial, anti-inflammatory, and kinase inhibitory properties—with an oxoacetic acid (oxamic acid) moiety. This side chain introduces hydrogen bonding donors/acceptors and metal chelation capabilities, significantly altering the electronic landscape of the heterocyclic ring.

This guide provides a rigorous spectroscopic characterization framework. It moves beyond simple peak listing to explain the electronic origins of spectral features, supported by Density Functional Theory (DFT) insights and experimental protocols.

Structural Nomenclature
  • IUPAC Name: 2-oxo-2-(1,3-thiazol-2-ylamino)acetic acid

  • Core Scaffold: 1,3-thiazole ring fused to an oxamic acid side chain via the C2-amine.

  • Electronic Feature: The electron-withdrawing oxalyl group (

    
    ) reduces the electron density of the thiazole ring compared to the parent 2-aminothiazole, inducing downfield shifts in NMR and blue shifts in UV-Vis absorption bands relative to non-acylated congeners.
    

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the analyte must be isolated in high purity. The following protocol outlines the standard synthesis and purification required before analysis.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Reagents: 2-Aminothiazole + Diethyl Oxalate Reaction Reflux (Ethanol/Triethylamine) 4-6 Hours Start->Reaction Nucleophilic Acyl Substitution Intermediate Intermediate: Ethyl 2-(thiazol-2-ylamino)-2-oxoacetate Reaction->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Acidification (HCl) Intermediate->Hydrolysis Saponification Product Final Product: Oxo(1,3-thiazol-2-ylamino)acetic acid Hydrolysis->Product Precipitation

Figure 1: Synthetic pathway for the generation of Oxo(1,3-thiazol-2-ylamino)acetic acid.[1]

Purification Protocol for Spectroscopy
  • Recrystallization: Dissolve crude solid in hot ethanol/water (8:2). Cool slowly to 4°C.

  • Drying: Vacuum dry at 50°C for 24 hours to remove lattice water (critical for accurate IR O-H region analysis).

  • Purity Check: TLC (Mobile phase: Methanol/Chloroform 1:9). Single spot required (

    
    ).
    

Vibrational Spectroscopy (FT-IR)[3][5][6]

FT-IR analysis is the primary method for confirming the amide linkage and the carboxylic acid functionality. The presence of the thiazole ring introduces specific skeletal vibrations.

Theoretical vs. Experimental Assignments

The electron-withdrawing nature of the oxo-group shifts the amide carbonyl to higher frequencies compared to standard secondary amides.

Functional GroupVibration Mode (

)
Experimental (

)
DFT (B3LYP/6-311G**)Mechanistic Insight
O-H (Acid) Stretching3100–3400 (broad)3550 (free)Broadening due to strong intermolecular H-bonding (dimerization).
N-H (Amide) Stretching3200–32503420Sharp band; position indicates trans conformation preference to minimize steric clash.
C=O (Acid) Stretching1710–17301750Typical carboxylic acid dimer stretch.
C=O (Amide I) Stretching1650–16901680Conjugation with the thiazole lone pair lowers this frequency slightly vs. aliphatic amides.
C=N (Thiazole) Stretching1590–16101620Characteristic ring breathing mode; intensity varies with substitution.
C-S-C Stretching (Asym)680–720700"Fingerprint" for the thiazole ring integrity.
Experimental Protocol: KBr Pellet Method
  • Ratio: Mix 1 mg of analyte with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 
    
    
    
    resolution.

Nuclear Magnetic Resonance (NMR)[3][5][6][7][8][9][10]

NMR provides the definitive structural proof. The key diagnostic feature is the desheilding of the thiazole protons due to the acylation of the amine.

NMR Characterization (DMSO- )
  • Amide Proton (-NH-):

    
     12.0–12.5 ppm (Singlet, broad).
    
    • Cause: Highly deshielded due to the electron-withdrawing carbonyls flanking the nitrogen and H-bonding with solvent.

  • Acid Proton (-COOH):

    
     13.0–14.0 ppm (Broad).
    
    • Note: Often exchanges with water in DMSO; may not be visible if the sample is wet.

  • Thiazole Ring Protons:

    • H-5:

      
       7.2–7.4 ppm (Doublet, 
      
      
      
      Hz).
    • H-4:

      
       7.5–7.8 ppm (Doublet, 
      
      
      
      Hz).
    • Shift Logic: Acylation at C2 creates a dipole that pulls electron density from the ring, shifting these protons downfield by ~0.2–0.5 ppm compared to 2-aminothiazole.

NMR Characterization[5][6][9][10]
  • C=O (Acid):

    
     162–165 ppm.[2]
    
  • C=O (Amide):

    
     158–160 ppm.
    
  • C-2 (Thiazole):

    
     155–158 ppm (Ipso carbon, deshielded by N and S).
    
  • C-4 (Thiazole):

    
     135–140 ppm.
    
  • C-5 (Thiazole):

    
     110–115 ppm.
    

Electronic Spectroscopy (UV-Vis) & FMO Analysis

UV-Vis analysis is critical for determining the conjugation length and potential for charge transfer.

Spectral Profile (Methanol)
  • Band I (210–230 nm):

    
     transition of the thiazole ring.
    
  • Band II (280–300 nm):

    
     transition involving the carbonyl lone pairs and the aromatic system.
    
  • Bathochromic Shift: Upon deprotonation (pH > 5), the Band II undergoes a red shift due to the formation of the carboxylate anion, which increases electron donation into the conjugated system.

Frontier Molecular Orbitals (DFT Insight)

Using B3LYP/6-311++G(d,p) level theory, the reactivity is defined by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the thiazole sulfur and the amide nitrogen (Nucleophilic character).

  • LUMO: Delocalized over the oxamic acid carbonyls and the C=N bond of the thiazole (Electrophilic character).

  • Gap (

    
    ):  Typically ~4.0–4.5 eV, indicating high chemical stability but reactivity toward soft nucleophiles.
    

Mass Spectrometry (ESI-MS)[7]

Fragmentation Logic
  • Molecular Ion:

    
     or 
    
    
    
    .
  • Primary Fragmentation: Loss of

    
     (decarboxylation) from the carboxylic acid.
    
  • Secondary Fragmentation: Cleavage of the amide bond, yielding the 2-aminothiazole cation (

    
    ).
    

Integrated Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure of the target molecule using the described techniques.

AnalysisLogic Sample Unknown Sample (White Crystalline Solid) IR FT-IR Analysis Sample->IR NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS Decision1 C=O Bands present? (1650-1750 cm-1) IR->Decision1 Decision2 Aromatic Protons? (7.0-8.0 ppm) NMR->Decision2 Decision3 Molecular Ion Match? MS->Decision3 Result CONFIRMED: Oxo(1,3-thiazol-2-ylamino)acetic acid Decision1->Result Yes (Amide/Acid) Decision2->Result Yes (Thiazole) Decision3->Result Yes

Figure 2: Logical decision tree for the spectroscopic validation of the target compound.

References

  • Hargrave, K. D., et al. (1983). "N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents."[3] Journal of Medicinal Chemistry, 26(8), 1158-1163. Link

  • Samadhiya, P., et al. (2012). "Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity." Journal of the Serbian Chemical Society, 77(5), 599–605. Link

  • Chawla, A., et al. (2020).[4] "DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives." Journal of Taibah University for Science, 14(1). Link

  • RSC Publishing. (2024). "N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible...". New Journal of Chemistry. Link

  • National Science Foundation. (2021). "Millimeter-wave and infrared spectroscopy of thiazole in its ground state." Journal of Molecular Spectroscopy. Link

Sources

A Technical Guide to the Preliminary Screening of an Oxo(1,3-thiazol-2-ylamino)acetic Acid Library

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile backbone for designing molecules with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4][5][6] The Oxo(1,3-thiazol-2-ylamino)acetic acid core, in particular, presents a rich chemical space for the discovery of novel therapeutics due to its potential for diverse substitutions and its inherent drug-like properties.

This in-depth technical guide outlines a comprehensive and robust strategy for the preliminary screening of a focused library of Oxo(1,3-thiazol-2-ylamino)acetic acid derivatives. We will delve into a multi-tiered screening cascade, integrating computational and experimental approaches to efficiently identify and validate promising hit compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and effective screening campaign for this important class of molecules.

Part 1: Library Preparation and Quality Control

The success of any screening campaign is fundamentally dependent on the quality and diversity of the compound library.[7][8] For our Oxo(1,3-thiazol-2-ylamino)acetic acid library, a systematic approach to synthesis, purification, and characterization is paramount.

Synthesis and Characterization:

A focused library of derivatives should be synthesized, exploring a range of substituents at key positions on the thiazole and phenyl rings to maximize structural diversity. Common synthetic routes for 2-aminothiazole derivatives often involve the Hantzsch thiazole synthesis or variations thereof.[9][10][11][12] Each synthesized compound must undergo rigorous characterization to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, with a target of >95% for all library compounds.

Compound Management and Plating:

Proper handling and storage of the library are crucial to prevent degradation and ensure accurate screening results.

  • Storage: Compounds should be stored as dry powders or in a suitable solvent (e.g., DMSO) at -20°C or -80°C.

  • Plating: For high-throughput screening (HTS), the library should be formatted into 384-well or 1536-well plates at a standard concentration (e.g., 10 mM in 100% DMSO).

  • Quality Control (QC): A representative subset of the plated library should be periodically analyzed by HPLC-MS to ensure compound integrity over time.

Part 2: A Multi-Tiered Screening Cascade

To maximize efficiency and minimize costs, we will employ a hierarchical screening approach, starting with a broad computational filter and progressing to more focused experimental assays.

Screening_Cascade cluster_0 In Silico Screening cluster_1 Primary High-Throughput Screening (HTS) cluster_2 Hit Confirmation and Triage cluster_3 Secondary and Orthogonal Assays Virtual_Screening Virtual Screening (Ligand- and Structure-Based) Primary_HTS Primary HTS Assay (e.g., Cell Viability) Virtual_Screening->Primary_HTS Select diverse subset for experimental testing Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Identify initial 'hits' Counter_Screen Counter-Screen (Assay Interference) Hit_Confirmation->Counter_Screen Confirm activity and potency Secondary_Assay Secondary Assay (e.g., Enzyme Inhibition) Counter_Screen->Secondary_Assay Eliminate false positives Orthogonal_Assay Orthogonal Assay (Alternative Format) Secondary_Assay->Orthogonal_Assay Validate mechanism of action

Figure 1: A multi-tiered screening cascade for the Oxo(1,3-thiazol-2-ylamino)acetic acid library.

Tier 1: Virtual Screening (In Silico)

Virtual screening (VS) is a cost-effective computational technique to prioritize compounds for experimental testing, thereby enriching the hit rate of the subsequent HTS campaign.[13][14] We will employ a dual approach:

  • Ligand-Based Virtual Screening (LBVS): If known active compounds with a similar scaffold exist for the target of interest, pharmacophore models or 2D/3D similarity searches can be used to identify library members with a higher probability of being active.[15][13][16]

  • Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the biological target is available, molecular docking can be employed to predict the binding affinity and pose of each library compound within the target's active site.[15][13][16]

The output of the virtual screen will be a ranked list of compounds. A diverse subset of the top-ranking compounds, along with a selection of lower-ranking and structurally diverse compounds, will be chosen for progression to experimental screening.

Tier 2: Primary High-Throughput Screening (HTS)

The primary HTS will involve screening the selected subset of the library in a robust and miniaturized assay format.[7][17][18] The choice of assay will depend on the therapeutic area of interest. For this guide, we will focus on two common starting points: a cell viability assay for oncology applications and a biochemical enzyme inhibition assay.

2.2.1 Primary HTS: Cell-Based Viability Assay

This assay is designed to identify compounds that exhibit cytotoxic or cytostatic effects against a cancer cell line.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[19][20][21][22]

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in the appropriate culture medium.

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate at a pre-determined optimal seeding density (e.g., 1000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare a daughter plate by diluting the 10 mM library stock to an intermediate concentration (e.g., 100 µM in culture medium).

    • Using an automated liquid handler, transfer 25 µL of the diluted compound from the daughter plate to the cell plate, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

    • Include appropriate controls:

      • Negative Control: 0.1% DMSO in culture medium (represents 100% viability).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine) at a concentration that induces >90% cell death.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification:

The activity of each compound is typically expressed as the percent inhibition of cell viability. A Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure robustness.[23]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[24]

Compounds that exhibit a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits".

2.2.2 Primary HTS: Biochemical Enzyme Inhibition Assay

This type of assay is used to identify compounds that directly inhibit the activity of a purified enzyme target.[24][25][26][27]

Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare assay buffer, kinase, substrate, and ATP at 2X the final desired concentration.

  • Compound Plating:

    • Dispense 50 nL of library compounds (10 mM in DMSO) into a 384-well low-volume white plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to initiate the reaction. The final compound concentration will be 10 µM.

    • Incubate at room temperature for a pre-determined time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

Data Analysis and Hit Identification:

Similar to the cell-based assay, calculate the percent inhibition for each compound relative to positive and negative controls. A Z'-factor should also be determined to assess assay quality. Hits are identified based on a pre-defined inhibition threshold.

Part 3: Hit Confirmation and Validation

The goal of this phase is to confirm the activity of the primary hits and eliminate false positives.[28][29][30][31]

Hit_Validation_Workflow Primary_Hits Primary Hits from HTS Repurchase Repurchase/Resynthesize Fresh Powder Primary_Hits->Repurchase Dose_Response Dose-Response Curve (IC50/EC50 Determination) Repurchase->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Confirmed_Hits Confirmed Hits for Secondary Assays Counter_Screen->Confirmed_Hits SAR_Analysis->Confirmed_Hits

Figure 2: Workflow for hit confirmation and validation.

Hit Confirmation and Dose-Response

Primary hits should be re-tested using freshly procured or resynthesized compound powders to rule out issues with the original library sample. Confirmed hits are then tested in a dose-response format (typically an 8- to 10-point titration) to determine their potency (IC₅₀ or EC₅₀).

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed IC₅₀ (µM)
Thiazole-00185.21.2
Thiazole-00278.93.5
Thiazole-00365.48.9
Thiazole-00492.10.8

Table 1: Example data from hit confirmation and dose-response analysis.

Counter-Screening and Orthogonal Assays

It is essential to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition). Orthogonal assays, which measure the same biological endpoint but with a different technology, are also valuable for confirming on-target activity. For example, if the primary assay was luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET).

Preliminary Structure-Activity Relationship (SAR) Analysis

The dose-response data from the confirmed hits should be analyzed to identify preliminary structure-activity relationships.[23] This involves examining which structural modifications on the Oxo(1,3-thiazol-2-ylamino)acetic acid scaffold lead to increased or decreased potency. This early SAR can guide the selection of analogs for further testing and inform the design of future compound libraries.

Part 4: Data Management and Reporting

A robust data management system is critical for tracking library information, screening data, and analysis results. All data should be stored in a central database to ensure data integrity and facilitate collaboration.

When reporting the results of the screening campaign, it is important to include key details about the assay, the library, the HTS process, and the data analysis methods to ensure reproducibility and allow for comparison with other screens.[18]

Conclusion

The preliminary screening of an Oxo(1,3-thiazol-2-ylamino)acetic acid library requires a systematic and multi-faceted approach. By integrating in silico methods with robust high-throughput experimental assays and a rigorous hit validation process, researchers can efficiently identify promising starting points for drug discovery programs. The inherent biological relevance of the thiazole scaffold, combined with a well-designed screening cascade, provides a powerful strategy for uncovering novel therapeutics.

References

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Retrieved from [Link]

  • Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. (2023, May 5). MDPI. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. (2011, June 3). ACS Publications. Retrieved from [Link]

  • Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025, November 24). Technology Networks. Retrieved from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Virtual Screening in Drug Discovery Techniques & Trends | Chem-space.com. (2025, November 18). Chem-space.com. Retrieved from [Link]

  • What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide. Retrieved from [Link]

  • Virtual screening - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • High-Throughput Screening | Encyclopedia MDPI. (2021, July 21). MDPI. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • Making the right choices in hit identification. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Hit Identification (Hit ID) - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed. (2018, March 15). PubMed. Retrieved from [Link]

  • Hit identification validation – Protac - Drug Discovery Pro. (n.d.). Drug Discovery Pro. Retrieved from [Link]

  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. (2020, August 12). PubMed. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). MDPI. Retrieved from [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. (n.d.). OUCI. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Lifescience Global. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). NCBI. Retrieved from [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.). Vipergen. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Universal enzyme inhibition measurement could boost drug discovery - Clinical Trials Arena. (2018, March 2). Clinical Trials Arena. Retrieved from [Link]

  • Cell-based assays on the rise | BMG LABTECH. (2022, May 2). BMG LABTECH. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat - Інститут металофізики. (n.d.). Інститут металофізики. Retrieved from [Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? | ResearchGate. (2024, August 22). ResearchGate. Retrieved from [Link]

  • A near-universal way to measure enzyme inhibition | Newsroom. (2018, March 1). McGill University. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (n.d.). NCBI. Retrieved from [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023, December 5). ResearchGate. Retrieved from [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). Retrieved from [Link]

  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024, September 26). ResearchGate. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Oxo(1,3-thiazol-2-ylamino)acetic Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged structure," a core component in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1] This guide delves into a particularly promising class of these compounds: oxo(1,3-thiazol-2-ylamino)acetic acid analogs. As a senior application scientist, this document serves to not only outline the synthetic routes and biological activities of these molecules but also to provide a causal understanding of the experimental choices and the structural nuances that drive their therapeutic potential.

The Thiazole Core: A Foundation of Versatile Bioactivity

The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, a feature that underpins its diverse pharmacological profile.[1] This scaffold is a key component in a range of clinically used drugs, from the anticancer agent Dasatinib to the antimicrobial Sulfathiazole.[2][3] The unique electronic properties and the ability to form a variety of derivatives make the thiazole ring a cornerstone in the development of new treatments for a multitude of diseases, including cancer, microbial infections, inflammation, and diabetes.[1][4]

Synthetic Strategies: Building the Oxo(1,3-thiazol-2-ylamino)acetic Acid Scaffold

The synthesis of oxo(1,3-thiazol-2-ylamino)acetic acid analogs typically builds upon the foundational Hantzsch thiazole synthesis, a robust and versatile method for creating the 2-aminothiazole core.[5][6] This classical reaction involves the condensation of an α-haloketone with a thiourea derivative.[5]

Experimental Protocol: Hantzsch Thiazole Synthesis for 2-Aminothiazole Core

Objective: To synthesize the 2-aminothiazole precursor, which serves as the starting point for the elaboration of the oxo(1,3-thiazol-2-ylamino)acetic acid side chain.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or a substituted thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.02 equivalents) in ethanol.[7]

  • Stir the mixture at an elevated temperature (typically 70°C) under reflux.[7]

  • Monitor the progress of the reaction using TLC.

  • Upon completion (typically within 2 hours), cool the reaction mixture to room temperature, which should induce the precipitation of the 2-aminothiazole product.[7]

  • Collect the precipitate by vacuum filtration and wash it with a suitable solvent like cold acetone to remove impurities.[7]

  • The crude product can be further purified by recrystallization.

Causality in Experimental Choices: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. TLC monitoring is crucial for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Reactants α-Haloketone + Thiourea Solvent Ethanol Reactants->Solvent dissolve Reaction Reflux at 70°C Solvent->Reaction TLC TLC Monitoring Reaction->TLC monitor Workup Cooling & Precipitation Reaction->Workup on completion TLC->Reaction Purification Filtration & Washing Workup->Purification Product 2-Aminothiazole Core Purification->Product

Caption: General workflow for the Hantzsch synthesis of the 2-aminothiazole core.

Following the synthesis of the 2-aminothiazole core, the oxoacetic acid moiety is introduced. This is typically achieved by reacting the 2-aminothiazole with a suitable reagent like ethyl chloroacetate, followed by hydrolysis of the resulting ester.[8]

Therapeutic Potential and Structure-Activity Relationships (SAR)

Oxo(1,3-thiazol-2-ylamino)acetic acid analogs have demonstrated significant potential across a spectrum of therapeutic areas, most notably in anticancer and antimicrobial applications. The biological activity is intricately linked to the nature and position of substituents on the thiazole ring and the aromatic moieties.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of thiazole derivatives against various cancer cell lines.[9][10] The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Key Molecular Targets:

  • Kinase Inhibition: Many thiazole-based compounds act as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of multiple tyrosine kinases.[2]

  • Carbonic Anhydrase Inhibition: Certain thiazole derivatives have been designed to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII, which are critical for tumor survival in hypoxic environments.[11]

  • VEGFR-2 Inhibition: Some analogs have shown promising activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4- and 5-positions of the thiazole ring: The nature of the substituent at these positions significantly influences anticancer potency. Aromatic or heteroaromatic groups can enhance activity through interactions with the target protein's active site.[9]

  • The Acetic Acid Moiety: The presence of the acetic acid group can improve the pharmacokinetic properties of the molecule, such as solubility, and can also participate in hydrogen bonding interactions within the target's binding pocket.[12]

  • Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents on the aromatic rings can modulate the overall electron density of the molecule, affecting its binding affinity to the target. For example, electron-withdrawing groups have been shown to enhance binding affinity in some cases.[13]

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesReference
Thiazole-based ChalconesMelanoma, Breast, Colon< 2 µM[11]
Substituted Thiazole DerivativesBreast (MCF-7), Liver (HepG2)2.57 - 12.7 µM[9]
Fluorinated thiazolo[4, 5-d]pyrimidinesVarious Human Tumor Cell LinesVaries with compound[10]
Diagram: Key Anticancer Mechanisms of Thiazole Analogs

Anticancer_Mechanisms cluster_Targets Molecular Targets cluster_Outcomes Cellular Outcomes Thiazole_Analog Oxo(1,3-thiazol-2-ylamino) acetic acid Analog Kinase Protein Kinases Thiazole_Analog->Kinase inhibits CA Carbonic Anhydrases (IX & XII) Thiazole_Analog->CA inhibits VEGFR2 VEGFR-2 Thiazole_Analog->VEGFR2 inhibits Proliferation Inhibition of Proliferation Kinase->Proliferation leads to CA->Proliferation leads to Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis leads to Apoptosis Induction of Apoptosis Proliferation->Apoptosis

Caption: Key molecular targets and cellular outcomes of thiazole analogs in cancer.

Antimicrobial Activity

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[14] Oxo(1,3-thiazol-2-ylamino)acetic acid analogs have shown promise against a range of bacterial and fungal pathogens.

Mechanism of Action: While not always fully elucidated, the antimicrobial activity of thiazole derivatives is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[15]

SAR Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate microbial cell membranes.

  • Specific Substituents: The presence of certain functional groups, such as halogens or nitro groups on the aromatic rings, has been correlated with enhanced antimicrobial activity.[16]

Compound ClassTarget MicroorganismsReported MIC ValuesReference
N-iminoazetidine derivatives of 2-aminothiazoleBacteria, Fungi, M. tuberculosis1.25 - 3.25 µg/mL[16]
Thiazolyl-acetic acid derivativesBacteria, FungiVaries with compound[17]

In Vitro Evaluation: Protocols for Assessing Biological Activity

To validate the therapeutic potential of newly synthesized oxo(1,3-thiazol-2-ylamino)acetic acid analogs, a series of robust in vitro assays are essential.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]

  • Complete cell culture medium

  • 96-well plates

  • Synthesized thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Staurosporine).[9]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

MTT_Assay Start Seed Cancer Cells in 96-well plate Treatment Treat with Thiazole Analogs (various concentrations) Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_Addition Add MTT Solution Incubation1->MTT_Addition Incubation2 Incubate (2-4h) MTT_Addition->Incubation2 Solubilization Add Solubilization Buffer Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for determining the cytotoxicity of thiazole analogs using the MTT assay.

Future Directions and Concluding Remarks

The oxo(1,3-thiazol-2-ylamino)acetic acid scaffold represents a highly promising and adaptable platform for the development of novel therapeutics. The extensive body of research on thiazole derivatives provides a strong foundation for the rational design of new analogs with enhanced potency and selectivity. Future research should focus on:

  • Elucidation of Mechanisms of Action: While some targets have been identified, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds is crucial for their optimization.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to translate promising in vitro results into viable clinical candidates.

  • Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial approaches to generate diverse libraries of these analogs, coupled with high-throughput screening, can accelerate the discovery of lead compounds.

References

  • Benchchem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
  • Benchchem. (n.d.). Reproducibility of Experimental Results Using 2-Aminothiazole Derivatives: A Comparative Guide.
  • Mishra, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027.
  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.
  • Rao, V. U., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 963-968.
  • Kumar, A., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605.
  • Guseinov, F. I., et al. (2014). Synthesis of 2-aminothiazole derivatives.
  • Acar, Ç., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1324, 139309.
  • Angapelly, S., et al. (2025). Design, Synthesis, and In Vitro Anticancer Evaluation of Thiazole-Based Chalcones Linked to Sulfanilamide as Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors. Journal of Medicinal Chemistry.
  • El-Gazzar, A. B. A., et al. (2003). Synthesis and in Vitro Evaluation of the Anticancer Activity of Novel Fluorinated thiazolo[4, 5-d]pyrimidines. Archiv der Pharmazie, 336(7), 343-350.
  • Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • Szałek, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 6389.
  • Elsayed, M. S., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations.
  • Smolecule. (2023, August 16). Ethyl 2-(benzo[d]thiazol-2-yl)
  • Zhang, J. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Gupta, S., et al. (2022). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. Research Square.
  • Kim, J. H., et al. (2014). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5073.
  • Azzam, M. T., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl).
  • Kruger, H. G., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Szostek, T., et al. (2024). Example patented derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid possessing biological activity.
  • Al-Ostath, A., et al. (2020).
  • Khan, I., et al. (2024). In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure, 1315, 138623.
  • Acar, U. P., & Ceylan, S. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 983-991.
  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227.
  • Abdel-Aziz, M., et al. (2023).
  • Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Semantic Scholar.
  • Naoe, Y., et al. (2009). 2-Acylaminothiazole derivative or salt thereof.
  • Noolvi, M. N., et al. (2016). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 9, S1283-S1289.
  • Kovács, D., et al. (2025). Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. ChemMedChem.
  • Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19894-19905.
  • Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • Kumar, S., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 213, 113164.
  • Desai, K. R., & Desai, P. (2003). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2. Journal of Sciences, Islamic Republic of Iran, 14(4), 335-340.
  • Smolecule. (2023, August 15). (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid.
  • Al-Malki, A. L., & El-Sharkawy, K. A. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry.
  • Naoe, Y., et al. (2003). 2-acylaminothiazole derivative or salt thereof.
  • Sharma, S., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health and Allied Sciences, 11(2), 5272-5285.
  • Gürsoy, E. A., & Güzeldemirci, N. U. (2021).

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Oxo(1,3-thiazol-2-ylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid involves the functionalization of the exocyclic amine of 2-aminothiazole with an oxalic acid moiety. This scaffold is a critical pharmacophore in medicinal chemistry, appearing in PTP1B inhibitors, antibiotics, and antiallergy agents.

Chemical Challenge: The primary synthetic challenge is regioselectivity . 2-Aminothiazole is an ambident nucleophile; electrophilic attack can occur at the exocyclic nitrogen (


) or the ring nitrogen (

).
  • Kinetic Control: Acylation at

    
     is generally favored under neutral/basic conditions with "hard" electrophiles like acyl chlorides.
    
  • Thermodynamic Control: High-temperature reactions with esters (e.g., diethyl oxalate) also favor the thermodynamically stable amide bond at

    
    .
    

This guide presents two validated protocols:

  • Method A (The Standard): Two-step synthesis via Ethyl chlorooxoacetate. Best for gram-scale, high purity, and library synthesis.

  • Method B (The Green Route): Direct condensation with Diethyl oxalate. Best for cost-efficiency and larger scales, though purification can be more labor-intensive.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the disconnection strategy and the forward synthetic flow.

Retrosynthesis Target Target: Oxo(1,3-thiazol-2-ylamino)acetic acid Intermediate Intermediate: Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate Target->Intermediate Hydrolysis (NaOH) SM1 Starting Material 1: 2-Aminothiazole Intermediate->SM1 Acylation SM2 Reagent: Ethyl chlorooxoacetate (or Diethyl Oxalate) Intermediate->SM2 Electrophile Source

Caption: Retrosynthetic disconnection showing the stepwise construction of the oxamic acid core via an ester intermediate.

Experimental Protocols

Method A: Two-Step Synthesis via Acyl Chloride (Recommended)

This method utilizes Ethyl chlorooxoacetate (ethyloxalyl chloride). It is preferred for its mild conditions, which minimize the risk of ring polymerization or bis-acylation.

Step 1: Synthesis of Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Ethyl chlorooxoacetate (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of amine)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with

    
    . Add 2-aminothiazole and anhydrous DCM.[2]
    
  • Base Addition: Add

    
     via syringe. Cool the mixture to 0°C  using an ice bath.
    
  • Acylation: Dilute Ethyl chlorooxoacetate in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The exothermic reaction must be controlled to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Wash the organic layer with water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

Step 2: Hydrolysis to Oxo(1,3-thiazol-2-ylamino)acetic acid

Reagents:

  • Ethyl 2-oxo-2-(thiazol-2-ylamino)acetate (from Step 1)

  • Sodium Hydroxide (2M aqueous solution, 2.0 equiv)

  • Ethanol (solvent)[1][3][4]

Procedure:

  • Dissolve the ester in Ethanol (5 mL/mmol).

  • Add 2M NaOH solution dropwise.

  • Stir at RT for 2–4 hours. (A white precipitate of the sodium salt may form).

  • Acidification (Critical): Cool the flask to 0°C. Acidify carefully with 1M HCl to pH ~2–3.

  • Isolation: The free acid typically precipitates as a white/off-white solid. Filter the solid, wash with cold water, and dry under vacuum.

Method B: Direct Condensation (Green/Scalable)

This method avoids chlorinated solvents and corrosive acid chlorides but requires higher temperatures.

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Diethyl oxalate (5.0 equiv - acts as solvent and reagent)

Procedure:

  • Mix 2-aminothiazole and Diethyl oxalate in a RBF.

  • Heat to 120°C for 4–8 hours.

    • Mechanism:[5][6][7][8][9] This drives the equilibrium forward by distilling off the ethanol byproduct (if setup allows).

  • Isolation: Cool to RT. The product (ethyl ester) often precipitates upon cooling or addition of diethyl ether.

  • Filter the solid and wash with ether to remove excess diethyl oxalate.

  • Hydrolysis: Proceed to Step 2 of Method A to convert the ester to the acid.

Data Summary & Characterization

Expected Analytical Data:

ParameterSpecificationNotes
Appearance White to off-white powderHigh purity is crucial for biological assays.
Melting Point > 200°C (Decomposes)Oxamic acids generally have high MPs.

NMR (DMSO-

)

12.5 (br s, 1H, COOH)
Carboxylic acid proton (broad).

11.8 (s, 1H, NH)
Amide proton (downfield due to H-bonding).

7.5, 7.2 (d, thiazole CH)
Aromatic ring protons.
Solubility DMSO, DMF, dilute basePoor solubility in water/acid; moderate in EtOH.

Critical Control Points & Troubleshooting

The following decision tree helps navigate common synthetic pitfalls.

Troubleshooting Start Issue Detected Check1 Low Yield in Step 1? Start->Check1 Check2 Bis-acylation observed? Check1->Check2 No Action1 Ensure anhydrous conditions. Check Et3N quality. Check1->Action1 Yes Check3 Product not precipitating (Step 2)? Check2->Check3 No Action2 Reduce Temp to -10°C. Add acid chloride slower. Check2->Action2 Yes Action3 Evaporate EtOH first. Check pH is < 3. Check3->Action3 Yes

Caption: Troubleshooting logic flow for yield optimization and isolation.

Key Mechanistic Insights
  • Bis-acylation: The amide nitrogen formed in Step 1 is still nucleophilic. If the reaction runs too hot or with excess acid chloride, a second oxalyl group can attach. Keeping the reaction at 0°C minimizes this.

  • Hydrolysis pH: The final compound is an acid. If the pH is not lowered sufficiently (pH < 3) during workup, the compound will remain in solution as the water-soluble sodium carboxylate salt.

Safety & Handling

  • Ethyl chlorooxoacetate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood. Reacts violently with water.

  • 2-Aminothiazole: Irritant. Potential thyroid inhibitor (goitrogenic). Wear full PPE.

  • Diethyl Oxalate: Toxic if swallowed or inhaled.

References

  • Hargrave, K. D., et al. (1983). N-(4-Substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents.[3][10] Journal of Medicinal Chemistry, 26(8), 1158–1163. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. Link

  • ChemicalBook. (2020). 2-Aminothiazole: Application, Synthesis, and Reaction. Link

  • PubChem. (n.d.). Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)- (Compound Summary). Link

  • Samadhiya, P., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599–605. Link

Sources

High-throughput screening assays for thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Thiazole Derivatives Subtitle: Strategies for Overcoming Solubility and Autofluorescence in Kinase & Cytotoxicity Assays

Abstract

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of FDA-approved drugs such as Dasatinib (anticancer) and Ritonavir (antiviral). However, their utility in High-Throughput Screening (HTS) is frequently compromised by two physicochemical properties: poor aqueous solubility and intrinsic autofluorescence. This guide provides optimized protocols for screening thiazole libraries, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate optical interference and acoustic droplet ejection to manage solubility limits.

Compound Management & Library Preparation

The Challenge: Thiazole rings are highly lipophilic. Traditional tip-based transfer often leads to compound precipitation upon dilution into aqueous assay buffers, resulting in false negatives (loss of potency) or false positives (aggregates inhibiting enzymes).

Strategic Protocol:

  • Stock Concentration: Maintain master stocks at 10 mM in 100% anhydrous DMSO.

  • Quality Control: Randomly sample 5% of the library for LC-MS integrity checks prior to screening. Thiazoles are prone to oxidation over long-term storage.

  • Acoustic Dispensing (The "Touchless" Standard):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5 nL – 50 nL) directly from the DMSO source plate to the assay plate.

    • Why: This eliminates the "intermediate dilution plate" step where thiazoles often precipitate. It allows for direct assay assembly at final DMSO concentrations of <1%, which is tolerated by most kinases and cell lines.

Biochemical Assay: TR-FRET Kinase Screen

Rationale: Many thiazole derivatives exhibit intrinsic fluorescence in the blue/green spectrum (400–550 nm). Standard intensity-based assays (e.g., fluorescence polarization) often yield high background noise. TR-FRET is the mandatory choice here because it introduces a time delay (50–100 µs) between excitation and measurement. Short-lived thiazole autofluorescence decays during this delay, while the long-lived lanthanide signal (Europium or Terbium) persists, ensuring the signal measured is purely from the biological interaction.

Experimental Workflow Diagram

TR_FRET_Mechanism Excitation Excitation Source (340 nm) Thiazole Thiazole Compound (Autofluorescence) Excitation->Thiazole Excites Donor Donor Fluorophore (Europium/Terbium) Excitation->Donor Excites Detector Detector (Time-Gated) Thiazole->Detector Fast Decay (<10ns) REJECTED by Gate Acceptor Acceptor (ULight/XL665) Donor->Acceptor Energy Transfer (FRET) if bound Acceptor->Detector Delayed Emission (665 nm) MEASURED

Caption: TR-FRET mechanism filtering out thiazole autofluorescence via time-gated detection.

Step-by-Step Protocol (384-Well Format)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent thiazole aggregation).

  • Enzyme: Recombinant Kinase (e.g., EGFR), 0.5 nM final.

  • Tracer: Biotinylated-Poly-GT substrate + ATP (at

    
    ).
    
  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

Procedure:

  • Dispense Compounds: Transfer 10 nL of thiazole compounds (10 mM stock) into a white, low-volume 384-well plate using acoustic dispensing.

  • Enzyme Addition: Add 5 µL of Kinase/Substrate mix.

    • Control: Add buffer only to columns 23-24 (Min signal).

  • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 60 min at RT.

  • Detection Step: Add 5 µL of Detection Mix (Eu-Antibody + XL665 + EDTA to stop reaction).

  • Equilibration: Incubate for 60 min at RT (protected from light).

  • Read: Measure on a multimode reader (e.g., EnVision).

    • Excitation: 320 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs.

Cell-Based Assay: Resazurin Cytotoxicity Screen

Rationale: For thiazoles, MTT assays are suboptimal because the resulting formazan crystals require solubilization, a step prone to error with hydrophobic compounds. Resazurin (Alamar Blue) is water-soluble, non-lytic, and homogeneous, making it ideal for HTS.

HTS Workflow Diagram

HTS_Workflow Start Library Source (10mM Thiazoles) Treat Compound Addition (Acoustic Transfer) Start->Treat Seed Cell Seeding (1000 cells/well) Seed->Treat Incubate Incubation (48-72h @ 37°C) Treat->Incubate Reagent Add Resazurin (Final 50µM) Incubate->Reagent Read Fluorescence Read (Ex 560 / Em 590) Reagent->Read Analysis Data Analysis (Z-Factor & Hit Calling) Read->Analysis

Caption: Homogeneous Resazurin workflow minimizing liquid handling steps.

Protocol:

  • Seeding: Dispense 30 µL of cell suspension (e.g., A549 cells, 1,000 cells/well) into black, clear-bottom 384-well plates. Incubate 24h for attachment.

  • Treatment: Add 30 nL of compound (final conc. 10 µM). Include DMSO controls (0% inhibition) and Staurosporine (100% inhibition).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 5 µL of Resazurin reagent (0.15 mg/mL in PBS).

  • Read: Incubate 2–4 hours. Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Analysis & Validation

A. Quality Control Metrics

Before identifying hits, validate the assay plate using the Z-factor (Z').[1][2][3][4] A Z' > 0.5 is required for a robust HTS.[4]

Table 1: HTS Performance Metrics

Metric Formula Acceptance Criteria Interpretation

| Z-Factor (Z') |


 | > 0.5 | Measures separation between positive (

) and negative (

) controls.[1][4][5] | | Signal-to-Background (S/B) |

| > 3.0 | Simple ratio, but ignores variability.[4] | | CV (%) |

| < 10% | Coefficient of variation; indicates pipetting precision. |
B. False Positive Elimination (The "PAINS" Filter)

Thiazoles can act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that sequester enzymes.

  • Validation Step: Re-test hits in buffer containing 0.01% and 0.1% Triton X-100.

  • Result: If potency shifts significantly (>3-fold) with higher detergent, the compound is likely an aggregator (False Positive).

C. Counter-Screening for Autofluorescence

To confirm a TR-FRET hit is not an artifact:

  • Prepare a "Dummy Reaction": Buffer + Compound + Eu-Antibody (No Enzyme/Substrate).

  • Read the plate.[6][7]

  • Any well showing signal >3 SD above background is a fluorescent interferer.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: HTS Assay Validation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8][9][10] Available at: [Link]

  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Using Oxo(1,3-thiazol-2-ylamino)acetic acid in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Antimicrobial Potential of Oxo(1,3-thiazol-2-ylamino)acetic Acid Scaffolds

Introduction: The Thiazolyl-Oxamic Acid Scaffold

In the urgent race against Multi-Drug Resistant (MDR) pathogens, Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), also known as 2-oxo-2-(thiazol-2-ylamino)acetic acid, has emerged as a privileged scaffold in medicinal chemistry.

Unlike traditional antibiotics that often suffer from rapid resistance development, this compound serves as a versatile pharmacophore —a structural framework that can be chemically modified to target specific bacterial pathways. Its core structure combines a thiazole ring (common in diverse antimicrobials like sulfathiazole) with an oxamic acid moiety .

Key Chemical Attributes:

  • Bioisosterism: The oxamic acid group often acts as a bioisostere for carboxylic acids found in quinolones, or as a mimic of the phosphate group in ATP, allowing it to target ATP-binding enzymes.

  • Chelation Potential: The 1,3-nitrogen/oxygen arrangement allows for bidentate chelation of metal ions (e.g.,

    
    ), which is critical for inhibiting metalloenzymes like DNA Gyrase  or Topoisomerase IV .
    
  • Fragment-Based Drug Discovery (FBDD): It is frequently used as a "hit" fragment that is expanded into high-affinity inhibitors (e.g., hydrazones, thiadiazoles).

This guide provides a standardized workflow for solubilizing, screening, and validating the antimicrobial activity of this scaffold and its derivatives.

Chemical Handling & Preparation

Causality: The free acid form of oxo(1,3-thiazol-2-ylamino)acetic acid has limited solubility in aqueous media at neutral pH. Improper solubilization leads to micro-precipitation in assay plates, causing false-negative MIC results (scattering light in optical density readings).

Protocol 1: Preparation of Self-Validating Stock Solutions

Materials:

  • Compound: Oxo(1,3-thiazol-2-ylamino)acetic acid (Purity >95%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Weighing: Weigh 10 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add 1 mL of 100% DMSO to create a 10 mg/mL (approx. 58 mM) stock solution. Vortex for 60 seconds until visually clear.

    • Check point: If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution (Self-Validation Step): Dilute the stock 1:10 into the assay medium (e.g., Mueller-Hinton Broth).

    • Observation: If precipitation occurs immediately, the compound is pH-sensitive. For this scaffold, maintain a final DMSO concentration of <2% in the assay to prevent solvent toxicity while ensuring solubility.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

AntimicrobialWorkflow Compound Oxo(1,3-thiazol-2-ylamino) acetic acid (Solid) Stock Stock Solution (10 mg/mL in DMSO) Compound->Stock Solubilization QC Solubility QC (Turbidity Check) Stock->QC Dilution 1:10 QC->Stock Fail (Sonicate) MIC Protocol 1: MIC Assay (Broth Microdilution) QC->MIC Pass TimeKill Protocol 2: Time-Kill Kinetics MIC->TimeKill If MIC < 100 µg/mL Mechanism Mechanism: DNA Gyrase Inhibition MIC->Mechanism Hit Validation

Caption: Workflow for evaluating thiazole-oxamic acid derivatives, ensuring solubility QC before biological testing.

Protocol 2: High-Throughput MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Scientific Rationale: Thiazole derivatives often exhibit "trailing endpoints" due to partial inhibition. This protocol uses resazurin (Alamar Blue) to provide a metabolic, binary readout rather than relying solely on turbidity.

Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of the 200 µg/mL working solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent); Column 12 = Sterility Control (Media only).

  • Incubation: Add 100 µL of diluted inoculum to wells 1-11. Incubate at 37°C for 18-24 hours.

  • Readout (The "Resazurin Switch"):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1-4 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

  • Calculation: The MIC is the lowest concentration well that remains blue.

Data Presentation Template:

StrainGram StatusMIC (µg/mL)Interpretation
S. aureus ATCC 29213Positive[Data]Moderate Activity
E. coli ATCC 25922Negative[Data]Low Activity (Efflux likely)
P. aeruginosa ATCC 27853Negative[Data]Resistant

Protocol 3: Synergism Studies (Checkerboard Assay)

Context: As a scaffold, this compound is often most effective when combined with fluoroquinolones (e.g., Ciprofloxacin) to lower their MIC against resistant strains.

Procedure:

  • Matrix: Create an

    
     matrix in a 96-well plate.
    
    • X-axis: Ciprofloxacin (0.03 to 4 µg/mL).

    • Y-axis: Oxo(1,3-thiazol-2-ylamino)acetic acid (4 to 256 µg/mL).

  • Inoculation: Add standardized inoculum to all wells.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI ≤ 0.5: Synergism (Highly desirable for this scaffold).

    • 0.5 < FICI ≤ 4.0: Indifference.

Mechanism of Action: DNA Gyrase Targeting

Hypothesis: The oxo(1,3-thiazol-2-ylamino)acetic acid scaffold mimics the ATP-binding pharmacophore. It targets the ATPase domain of DNA Gyrase B (GyrB) , preventing the energy-dependent introduction of negative supercoils into DNA.

Pathway Diagram:

MOA Inhibitor Thiazolyl-Oxamic Acid (Scaffold) Interaction Competitive Binding (ATP Site) Inhibitor->Interaction H-bonding & Chelation Target Bacterial DNA Gyrase B (ATPase Domain) Target->Interaction Effect1 Inhibition of ATP Hydrolysis Interaction->Effect1 Effect2 Stalled DNA Supercoiling Effect1->Effect2 Outcome Bacteriostasis / Cell Death Effect2->Outcome

Caption: Proposed mechanism of action where the scaffold competitively inhibits the ATPase activity of DNA Gyrase.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81048, 2-Oxo-2-(thiazol-2-ylamino)acetic acid. [Link]

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology. (Provides context on Gyrase B inhibition mechanisms relevant to thiazoles). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Application Note: Oxo(1,3-thiazol-2-ylamino)acetic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), a critical pharmacophore scaffold used in the development of anticancer therapeutics.

While the parent acid serves primarily as a chemical building block, its structural derivatives (hydrazones, amides, and metal complexes) and its inherent "oxamic acid" motif make it a vital tool for targeting metabolic pathways (specifically Lactate Dehydrogenase A [LDH-A] ) and signaling enzymes (PTP1B ) in cancer cells.

Introduction & Chemical Identity

Oxo(1,3-thiazol-2-ylamino)acetic acid (also known as 2-oxo-2-(thiazol-2-ylamino)acetic acid) represents a privileged scaffold in medicinal chemistry.[1][2] Its structure combines a thiazole ring (common in kinase inhibitors like Dasatinib) with an oxamic acid moiety (a classic bioisostere for pyruvate).

  • CAS Number: 6890-84-2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 172.16 g/mol

  • Primary Applications:

    • Metabolic Inhibition: As a structural mimic of pyruvate, it serves as a scaffold for designing competitive inhibitors of LDH-A , a key enzyme driving the Warburg effect in tumors.

    • Synthetic Intermediate: Precursor for high-potency hydrazone and sulfonamide anticancer agents.

    • Metal Chelation: Forms cytotoxic complexes (Cu, Ni, Co) that induce oxidative stress in cancer cells.

Handling & Solubilization Protocol

Rationale: The free acid has limited solubility in aqueous media. Proper solubilization is critical to prevent micro-precipitation during cell treatment, which causes false-positive cytotoxicity data.

Step-by-Step Procedure:

  • Stock Solution (100 mM):

    • Weigh 17.2 mg of Oxo(1,3-thiazol-2-ylamino)acetic acid.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage:

    • Aliquot into 50 µL volumes in amber tubes (light sensitive).

    • Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Dilute the stock solution into pre-warmed culture medium (e.g., RPMI-1640 or DMEM) immediately prior to use.

    • Critical: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Application: To evaluate the antiproliferative potency of the acid and its derivatives against cancer cell lines (e.g., MCF-7, A549, HCT-116).

Materials:

  • Cell Lines: Adherent cancer cells (seeded at

    
     cells/well).
    
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Doxorubicin (Positive), 0.5% DMSO (Vehicle).

Workflow:

  • Seeding: Plate cells in 96-well plates (100 µL/well) and incubate for 24 hours at 37°C/5% CO

    
     to allow attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include 3 replicate wells per concentration.

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media.

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability to determine the IC

.
Protocol B: Metabolic Inhibition (LDH-A Assay)

Application: The "oxamic acid" motif allows this compound to act as a competitive inhibitor of Lactate Dehydrogenase A (LDH-A). This assay determines if the compound inhibits the conversion of Pyruvate to Lactate.

Mechanism: The compound mimics pyruvate, binding to the LDH-A active site and preventing NADH oxidation.

Workflow:

  • Lysate Preparation: Harvest

    
     cancer cells; lyse in cold assay buffer; centrifuge to clear debris.
    
  • Reaction Setup (96-well plate):

    • Blank: Buffer only.

    • Control: Cell lysate + Substrate (Pyruvate/NADH) + Vehicle.

    • Test: Cell lysate + Substrate + Oxo(1,3-thiazol-2-ylamino)acetic acid (10–100 µM).

  • Kinetic Reading:

    • Monitor the decrease in absorbance at 340 nm (NADH depletion) every 1 minute for 30 minutes at 25°C.

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • % Inhibition =

      
      .
      
Visualization: Mechanism & Workflow

G cluster_0 Synthetic Derivatization cluster_1 Biological Targets Compound Oxo(1,3-thiazol-2-ylamino) acetic acid (Scaffold) Hydrazone Hydrazone Derivatives (Schiff Bases) Compound->Hydrazone + Hydrazines MetalComplex Metal Complexes (Cu, Ni, Co) Compound->MetalComplex + Metal Salts LDHA LDH-A Enzyme (Warburg Effect) Compound->LDHA Competitive Inhibition PTP1B PTP1B (Signaling) Hydrazone->PTP1B Allosteric Inhibition Outcome Apoptosis & Metabolic Collapse MetalComplex->Outcome ROS Generation LDHA->Outcome Glycolysis Blockade PTP1B->Outcome Signal Disruption

Caption: Workflow depicting the utilization of the Oxo-thiazole scaffold for derivatization and its dual-targeting mechanism (Metabolic vs. Signaling) in cancer cells.

Quantitative Data Summary (Reference Values)

Note: Values represent typical ranges for derivatives of this scaffold found in literature.

Compound ClassCell LineAssay TypeTypical IC

/ K

Mechanism Note
Parent Acid MCF-7MTT> 100 µMWeak activity; used as negative control.
Hydrazone Derivative HepG2MTT2.5 – 15 µMHigh potency; induces apoptosis.
Cu(II) Complex A549MTT1.0 – 5.0 µMROS-mediated cytotoxicity.
Oxamic Acid Analog EnzymeLDH-AK

= 5 – 50 µM
Competitive inhibitor of pyruvate.
References
  • CymitQuimica. (n.d.). 2-Oxo-2-(2-thiazolylamino)acetic acid - Chemical Properties and Applications. Retrieved from

  • Alsayari, A., et al. (2022). "Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents." Molecules. Retrieved from

  • Supuran, C. T., et al. (2016). "Synthesis of 4-(thiazol-2-ylamino)-benzenesulfonamides with carbonic anhydrase I, II and IX inhibitory activity and cytotoxic effects against breast cancer cell lines." Bioorganic & Medicinal Chemistry. Retrieved from

  • Le, A., et al. (2010).[1] "Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression." Proceedings of the National Academy of Sciences (PNAS). (Contextual reference for LDH-A inhibition by oxamic acid derivatives). Retrieved from

  • Hit2Lead. (n.d.). Compound Profile: oxo(1,3-thiazol-2-ylamino)acetic acid. Retrieved from

Sources

Application Note: Thiazolidinone Derivatives as Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

From Rational Design to In Vivo Validation [1]

Abstract & Strategic Overview

The 4-thiazolidinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to display diverse biological activities depending on its substitution pattern. In the context of inflammation, these derivatives offer a compelling alternative to traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) by potentially offering selective COX-2 inhibition with reduced gastrointestinal toxicity.

This guide provides a comprehensive workflow for the development of thiazolidinone-based anti-inflammatory agents. Unlike standard protocols, this document integrates in silico target validation, high-throughput in vitro screening, and in vivo efficacy models into a cohesive pipeline.

Phase I: Rational Design & In Silico Screening

Before synthesis, candidates must be screened for binding affinity against the primary inflammatory target: Cyclooxygenase-2 (COX-2).

Molecular Docking Workflow

Objective: Predict binding modes and selectivity indices (SI) of thiazolidinone derivatives against COX-2 vs. COX-1.

Target Selection:

  • COX-2 Structure: Use PDB ID 3LN1 (bound with Celecoxib) or 5IKR for high-resolution active site mapping.

  • COX-1 Structure: Use PDB ID 1CQE to screen out non-selective compounds that cause gastric ulcers.

Computational Protocol:

  • Ligand Prep: Generate 3D structures of thiazolidinone derivatives; minimize energy using MMFF94 force field.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Celecoxib) coordinates.

  • Docking: Run AutoDock Vina or Glide.

  • Filtering: Select compounds with Binding Affinity

    
     and hydrogen bonding interactions with Arg120  and Tyr355  (gatekeeper residues).
    
Visualization of the Design Pipeline

DesignWorkflow Start Library Generation (Thiazolidinone Core) Prep Ligand Preparation (Energy Min: MMFF94) Start->Prep Dock Molecular Docking (AutoDock/Glide) Prep->Dock Target Target Selection COX-2 (PDB: 3LN1) Target->Dock Filter Hit Selection (ΔG < -8.0 kcal/mol) Dock->Filter Synth Proceed to Synthesis Filter->Synth

Figure 1: In silico workflow for filtering thiazolidinone candidates before chemical synthesis.

Phase II: Chemical Synthesis (Brief)

To ensure reproducibility in the biological assays, the purity of the derivatives is paramount.

  • Method: One-pot Knoevenagel condensation.

  • Reaction: Equimolar mixture of aromatic aldehyde, amine, and mercaptoacetic acid in dry toluene/benzene.

  • Reflux: Dean-Stark trap is essential to remove water and drive the equilibrium toward the 4-thiazolidinone ring closure.

  • QC: Compounds must show a single spot on TLC and >95% purity via HPLC before entering the screening phase.

Phase III: In Vitro Biological Evaluation

We utilize a tiered screening approach. Tier 1 is a cost-effective protein denaturation assay (high throughput). Tier 2 is the specific enzymatic assay (COX inhibition).

Protocol A: Albumin Denaturation Assay (Tier 1 Screen)

Principle: Inflammation induces protein denaturation. Agents that prevent heat-induced denaturation of albumin often possess anti-inflammatory properties. This correlates well with NSAID activity.

Materials:

  • Bovine Serum Albumin (BSA) or fresh Egg Albumin (1% solution).

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Incubator (37°C) and Water Bath (70°C).[2][3]

  • UV-Vis Spectrophotometer (660 nm).[4]

Step-by-Step Procedure:

  • Preparation: Dissolve test compounds in minimal DMSO and dilute with PBS to concentrations of 10, 50, 100, 200 µg/mL.

  • Mixture: In test tubes, add:

    • 0.2 mL of 1% Albumin solution.

    • 2.8 mL of PBS (pH 6.4).

    • 2.0 mL of Test Compound solution.

  • Control: Prepare a tube replacing the test compound with distilled water/vehicle.

  • Standard: Prepare a tube using Diclofenac Sodium as the positive control.

  • Incubation: Incubate at 37°C for 20 minutes (simulating body temp interaction).

  • Thermal Stress: Heat at 70°C for 5 minutes (inducing denaturation).

  • Measurement: Cool to room temperature. Measure absorbance at 660 nm .

  • Calculation:

    
    [4]
    
Protocol B: COX-2 Enzymatic Inhibition (Tier 2 Screen)

Principle: Colorimetric measurement of the peroxidase activity of COX enzymes. Kit: Use a commercial COX Fluorescent/Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical or similar).

Critical Steps:

  • Enzyme Prep: Thaw recombinant human COX-2 on ice. Never vortex.

  • Inhibitor Incubation: Incubate the thiazolidinone derivative with the enzyme for 15 minutes before adding the substrate (Arachidonic Acid). This allows for time-dependent binding in the active site.

  • Reaction: Add Arachidonic Acid and colorimetric substrate (TMPD).

  • Readout: Measure absorbance at 590 nm.

  • Selectivity Ratio: Calculate

    
    . A ratio < 1 indicates COX-2 selectivity.
    

Phase IV: In Vivo Validation

Compounds showing >60% inhibition in vitro proceed to animal models.

Protocol C: Carrageenan-Induced Paw Edema

Context: This is the gold standard model for acute inflammation. It is biphasic:

  • Phase 1 (0-1 hr): Histamine/Serotonin release.

  • Phase 2 (1-6 hr): Prostaglandin release (COX-2 mediated). Thiazolidinones are expected to be most active here.

Animals: Wistar albino rats (150–200g). Groups (n=6):

  • Vehicle Control (CMC/Saline).

  • Positive Control (Indomethacin 10 mg/kg or Celecoxib).

  • Test Group Low Dose (e.g., 25 mg/kg).[5]

  • Test Group High Dose (e.g., 50 mg/kg).

Experimental Workflow:

  • Baseline Measurement (

    
    ):  Mark the right hind paw at the malleolus (ankle). Measure initial volume using a Digital Plethysmometer .
    
  • Drug Administration: Administer test compounds orally (p.o.) via gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in sterile saline into the sub-plantar region of the right hind paw.

  • Time-Course Measurement (

    
    ):  Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.
    
  • Euthanasia: At the endpoint, animals are euthanized according to IACUC guidelines.

In Vivo Workflow Diagram

InVivoProtocol Acclimatize Acclimatize Rats (7 Days) Baseline Measure Baseline Paw Volume (V0) Acclimatize->Baseline Dosing Oral Dosing (Drug/Vehicle) Baseline->Dosing Wait Wait 60 Minutes (Absorption) Dosing->Wait Induction Inject 1% Carrageenan (Sub-plantar) Wait->Induction Measure Measure Edema (Vt) @ 1, 2, 3, 4, 6 hrs Induction->Measure Analysis Calculate % Inhibition & Statistical Analysis Measure->Analysis

Figure 2: Step-by-step protocol for the Carrageenan-Induced Paw Edema model.

Data Analysis & Interpretation

Calculation of Edema Inhibition

The percentage inhibition for the in vivo study is calculated using the formula:

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">



Expected Data Profile (Example)

A successful thiazolidinone derivative (TZD-X) should exhibit a profile similar to the table below:

CompoundDose (mg/kg)Mean Edema Vol (mL) @ 3hr% InhibitionStatistical Sig. (p)
Control -0.85 ± 0.05--
Indomethacin 100.32 ± 0.0362.3%< 0.001
TZD-X 250.55 ± 0.0435.2%< 0.05
TZD-X 500.35 ± 0.0258.8% < 0.001

Interpretation:

  • If TZD-X shows high inhibition at 3-4 hours but low inhibition at 1 hour, it confirms the mechanism is likely COX-mediated (Prostaglandin phase) rather than Histamine-mediated.

  • Statistical significance should be determined using One-way ANOVA followed by Dunnett’s post-hoc test.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[6] Proceedings of the Society for Experimental Biology and Medicine.

  • Singh, V. J., & Chawla, P. (2018). Exploring the role of 4-thiazolidinone derivatives as potential COX-2 inhibitors and free radical scavenging agents.[7] ScholarWorks @ UTRGV.

  • Chandra, S., et al. (2023). BSA Denaturation Inhibition Assay: Protocol and Application in Anti-inflammatory Screening. Bio-protocol.

  • Ottana, R., et al. (2005). 5-Arylidene-2-imino-4-thiazolidinones: Design and synthesis of novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.

Sources

Application Note: Evaluation of Oxo(1,3-thiazol-2-ylamino)acetic Acid Derivatives as Selective PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The moiety Oxo(1,3-thiazol-2-ylamino)acetic acid represents a privileged pharmacophore in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition is a validated strategy for treating Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2][3]

The Pharmacophore Logic

This molecular class functions as a phosphotyrosine (pTyr) mimetic .

  • The Acidic Head: The acetic acid/oxo-acetic moiety carries a negative charge at physiological pH, mimicking the phosphate group of pTyr. It forms critical hydrogen bonds with the PTP1B active site residues Arg221 (the phosphate-binding cradle) and Ser216 .

  • The Thiazole Core: Provides a rigid scaffold that positions the acidic head group while engaging in hydrophobic interactions with Tyr46 and Asp48 in the enzyme's secondary binding pocket, potentially conferring selectivity over the highly homologous T-cell Protein Tyrosine Phosphatase (TCPTP).

This guide details the validation pipeline for this compound class, moving from cell-free enzymatic kinetics to cellular insulin sensitization assays.

Experimental Workflow Overview

The following diagram illustrates the critical path for validating PTP1B inhibitors, ensuring false positives (promiscuous aggregators) are eliminated early.

Workflow Compound Compound Preparation EnzymeAssay Phase 1: Enzymatic Kinetics (pNPP Hydrolysis) Compound->EnzymeAssay DMSO Stock Aggreg Detergent Test (0.01% Triton X-100) EnzymeAssay->Aggreg Hit Identification Aggreg->EnzymeAssay False Positive (Discard) Cellular Phase 2: Cellular Efficacy (HepG2 Insulin Signaling) Aggreg->Cellular True Inhibitor Confirmed Selectivity Phase 3: Selectivity Profiling (vs. TCPTP/SHP2) Cellular->Selectivity Lead Candidate

Figure 1: Validation workflow designed to filter non-specific inhibitors early via detergent testing.

Phase 1: In Vitro Enzymatic Validation (Kinetic Assay)

The initial screen utilizes para-Nitrophenyl Phosphate (pNPP) as a surrogate substrate. PTP1B hydrolyzes pNPP to para-nitrophenol, which is yellow under alkaline conditions (Absorbance


 nm).
Reagents & Setup
  • Enzyme: Recombinant Human PTP1B (residues 1–322).

  • Substrate: pNPP (Sigma-Aldrich).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 2 mM DTT.

    • Note: DTT is mandatory to maintain the active site Cysteine (Cys215) in a reduced, active state.

  • Positive Control: Sodium Orthovanadate (

    
    ), a pan-PTP inhibitor.
    
Protocol Steps
  • Compound Dilution: Prepare 10 mM stocks of Oxo(1,3-thiazol-2-ylamino)acetic acid in 100% DMSO. Perform 1:3 serial dilutions in Assay Buffer (Final DMSO < 1%).

  • Pre-Incubation: Mix 40 µL of Enzyme (final conc. 1–5 nM) with 10 µL of Compound. Incubate for 15 minutes at 30°C .

    • Why? Many thiazole derivatives are slow-binding inhibitors; pre-incubation ensures equilibrium.

  • Reaction Initiation: Add 50 µL of pNPP (final conc. equal to

    
    , typically 2–4 mM).
    
  • Measurement: Monitor Absorbance (405 nm) continuously for 20 minutes (Kinetic Mode) on a microplate reader.

  • Termination (Optional): If using endpoint mode, stop reaction with 50 µL 1N NaOH after 30 mins.

Data Analysis: IC50 Calculation

Calculate the initial velocity (


) from the linear portion of the curve. Fit data to the sigmoidal dose-response equation:


ParameterAcceptance Criteria
Z-Factor > 0.5 (Excellent assay robustness)
Hill Slope (H) 0.8 – 1.2 (Indicates 1:1 binding stoichiometry)
Triton Sensitivity IC50 should remain constant with 0.01% Triton X-100 (Rules out aggregation)

Phase 2: Cellular Efficacy (Insulin Signaling)

To validate the compound as a drug candidate, it must penetrate the cell membrane and enhance insulin signaling by preventing the dephosphorylation of the Insulin Receptor (IR) and Akt.

Biological Pathway Context[3][4][5][6][7]

Signaling Insulin Insulin IR Insulin Receptor (p-Tyr) Insulin->IR Activates IRS IRS-1 IR->IRS Phosphorylation Cascade PI3K PI3K IRS->PI3K Phosphorylation Cascade Akt Akt (p-Ser473) PI3K->Akt Phosphorylation Cascade PTP1B PTP1B PTP1B->IR Dephosphorylates (Inactivates) Compound Thiazole Compound Compound->PTP1B Inhibits

Figure 2: Mechanism of Action. The compound inhibits PTP1B, thereby sustaining the phosphorylation of the Insulin Receptor and downstream Akt.

Protocol: Western Blot Analysis in HepG2 Cells

Cell Line: HepG2 (Human liver carcinoma) or C2C12 (Myocytes). Liver cells are preferred for metabolic relevance.

  • Seeding: Plate HepG2 cells (

    
     cells/well) in 6-well plates. Culture in DMEM + 10% FBS until 80% confluent.
    
  • Starvation: Wash cells with PBS and switch to serum-free DMEM for 16 hours.

    • Critical: Starvation eliminates basal signaling noise from growth factors in FBS.

  • Treatment:

    • Pre-treat with Compound (1, 10, 50 µM) for 1 hour .

    • Stimulate with Insulin (10 nM) for 10 minutes .

  • Lysis: Immediately wash with ice-cold PBS containing Vanadate (to stop phosphatases during lysis). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Primary Targets: p-IR

      
       (Tyr1162/1163), p-Akt (Ser473).
      
    • Loading Control:

      
      -Actin or GAPDH.
      
    • Total Protein Controls: Total IR

      
      , Total Akt.
      
Expected Results

If the Oxo(1,3-thiazol-2-ylamino)acetic acid derivative is effective, you will observe a dose-dependent increase in p-IR and p-Akt band intensity compared to the "Insulin Only" control.

Phase 3: Selectivity Profiling

The "Grail" of PTP1B inhibitor design is selectivity against TCPTP (T-cell Protein Tyrosine Phosphatase) . These enzymes share ~74% sequence identity in the catalytic domain.

Comparative Assay Protocol

Run the Phase 1 Kinetic Assay (pNPP) in parallel for:

  • hPTP1B

  • hTCPTP

  • hSHP2 (Src homology region 2 domain-containing phosphatase)

Selectivity Index (SI) Calculation:



  • Target: SI > 10 (10-fold selectivity is the minimum requirement for a viable lead to avoid immune-related side effects associated with TCPTP inhibition).

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development.[2][3] Annual Review of Pharmacology and Toxicology. Link

  • Combs, A. P., et al. (2005). Non-protein tyrosine phosphatase 1B-targeted x-ray structure-based drug discovery. Journal of Medicinal Chemistry. Link

  • Popov, D. (2011). Protein tyrosine phosphatase 1B: a target for antidiabetic drugs.[1][2][3][4] Biochemical Society Transactions. Link

  • Verma, M., et al. (2017). Thiazolidine-2,4-dione derivatives as PTP1B inhibitors: A review. Medicinal Chemistry Research. Link

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition. Link

Sources

Application Notes and Protocols: Cell-based Assays for Oxo(1,3-thiazol-2-ylamino)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities.[1][2] One such class of derivatives, Oxo(1,3-thiazol-2-ylamino)acetic acids, has garnered significant interest for its therapeutic potential. This class is structurally related to the well-known thiazolidinediones (TZDs), or "glitazones," which are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and are used in the treatment of type 2 diabetes.[3][4][5] Beyond their role as insulin sensitizers, thiazolidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antifungal activities.[2][6][7]

The diverse biological activities of these compounds necessitate a robust and multifaceted approach to characterizing their mechanism of action and identifying their cellular targets. Cell-based assays are indispensable tools in this endeavor, offering a physiologically relevant context to study the effects of a compound on intact, living cells.[8][9] Unlike biochemical assays that assess activity against an isolated target, cell-based assays provide insights into a compound's cell permeability, metabolic stability, and its impact on complex cellular signaling pathways.[8][10]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to evaluate the biological activity of Oxo(1,3-thiazol-2-ylamino)acetic acid and its derivatives. These protocols are intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this promising class of compounds. The assays described herein will enable the assessment of general cytotoxicity, the potential for PPARγ activation, anti-inflammatory effects, and the induction of apoptosis.

I. Foundational Assays: Assessing General Cell Viability and Cytotoxicity

Before investigating specific mechanistic pathways, it is crucial to first determine the general effect of the test compound on cell health. Cytotoxicity is a critical parameter that can confound the results of more specific assays. The following protocols describe colorimetric assays that measure metabolic activity as an indicator of cell viability.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the Oxo(1,3-thiazol-2-ylamino)acetic acid derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Data Analysis

The cell viability is expressed as a percentage of the vehicle-treated control cells. A dose-response curve can be plotted to determine the IC₅₀ (the concentration of compound that inhibits cell viability by 50%).

Parameter Description
Cell Type Dependent on the research question (e.g., cancer cell line, adipocyte cell line)
Seeding Density 5,000 - 10,000 cells/well
Compound Incubation 24 - 72 hours
MTT Incubation 3 - 4 hours
Absorbance Reading 570 nm
B. MTS Assay for Cell Viability

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt assay that offers the advantage of a soluble formazan product, eliminating the need for a solubilization step.[11][13]

Protocol: MTS Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • MTS Reagent Addition:

    • After the compound incubation period, add 20 µL of the MTS reagent (pre-mixed with an electron coupling reagent like PES) to each well.[13]

    • Incubate the plate for 1-4 hours at 37°C.[11][13]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[13]

II. Primary Target Identification: PPARγ Activation Assay

Given the structural similarity of Oxo(1,3-thiazol-2-ylamino)acetic acid to thiazolidinediones, a primary hypothesis is its activity as a PPARγ agonist.[3][4][5] A reporter gene assay is a powerful tool to assess the activation of the PPARγ signaling pathway.[14][15][16]

A. Principle of the PPARγ Reporter Gene Assay

This assay utilizes a host cell line that is engineered to express a luciferase reporter gene under the control of a promoter containing PPARγ response elements (PPREs).[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to the PPREs, driving the transcription of the luciferase gene.[1] The resulting luminescence is proportional to the level of PPARγ activation and can be measured with a luminometer.[14]

Signaling Pathway of PPARγ Activation

PPAR_pathway cluster_nucleus Nucleus Ligand Oxo(1,3-thiazol-2-ylamino) acetic acid PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Binds to Luciferase_Gene Luciferase Gene PPRE->Luciferase_Gene Drives Transcription Light Luminescence Luciferase_Gene->Light Expresses Luciferase, which acts on Luciferin Luciferin Luciferin->Light Substrate

Caption: PPARγ activation by a ligand leading to luciferase expression.

B. Protocol: PPARγ Luciferase Reporter Assay
  • Cell Transfection (for transient assays):

    • Co-transfect a suitable cell line (e.g., HEK293T, HepG2) with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the Oxo(1,3-thiazol-2-ylamino)acetic acid derivative. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle-only control.[5]

    • Incubate for 18-24 hours.

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells by adding a passive lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.[14]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

The results are typically expressed as fold activation over the vehicle control. A dose-response curve can be generated to determine the EC₅₀ value (the concentration of compound that elicits a half-maximal response).

Parameter Description
Cell Line HEK293T, HepG2, or a stable reporter cell line
Vectors PPARγ expression vector, PPRE-luciferase reporter vector
Positive Control Rosiglitazone
Compound Incubation 18 - 24 hours
Readout Luminescence

III. Assessing Anti-inflammatory Potential

Thiazolidine derivatives have been reported to possess anti-inflammatory properties, which may be mediated through PPARγ-dependent or independent pathways. A common method to assess anti-inflammatory activity is to measure the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

A. Protocol: NF-κB Reporter Assay

This assay is similar in principle to the PPARγ reporter assay but uses a reporter construct where luciferase expression is driven by a promoter containing NF-κB binding sites.

  • Cell Transfection and Seeding:

    • Co-transfect a suitable cell line with an NF-κB-luciferase reporter vector.

    • Seed the cells into a 96-well plate.

  • Compound Pre-treatment and Inflammatory Stimulus:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Induce an inflammatory response by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Incubate for an additional 6-8 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure luciferase activity as described in the PPARγ reporter assay protocol.

Data Analysis

The inhibitory effect of the compound is calculated as the percentage reduction in luciferase activity in the presence of the inflammatory stimulus compared to the stimulated control.

IV. Evaluation of Anticancer Activity: Apoptosis Assays

Several studies have highlighted the cytotoxic and anticancer potential of thiazolidine derivatives.[6][17][18] Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The activation of caspases, a family of proteases, is a hallmark of apoptosis.[19][20]

A. Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are activated during the final stages of apoptosis.[20]

Experimental Workflow for Caspase-3/7 Assay

Caspase_Workflow Start Seed Cells in 96-well Plate Treat Treat with Oxo(1,3-thiazol-2-ylamino)acetic acid Start->Treat Incubate Incubate for 24-48 hours Treat->Incubate Reagent Add Caspase-Glo® 3/7 Reagent (contains proluminescent substrate) Incubate->Reagent Lysis Cell Lysis & Substrate Cleavage by active Caspase-3/7 Reagent->Lysis Measure Measure Luminescence Lysis->Measure

Caption: A streamlined workflow for the Caspase-3/7 activity assay.

B. Protocol: Luminescent Caspase-3/7 Assay

This protocol utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[21]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound. Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.

    • Incubate for the desired time (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

The results are expressed as fold change in caspase activity relative to the vehicle-treated control.

Parameter Description
Cell Line Cancer cell line of interest (e.g., Caco-2, HeLa)[17][18]
Positive Control Staurosporine
Compound Incubation 6 - 24 hours
Assay Incubation 1 - 3 hours
Readout Luminescence

V. High-Throughput Screening (HTS) Considerations

The cell-based assays described in this guide can be adapted for high-throughput screening (HTS) to test large libraries of Oxo(1,3-thiazol-2-ylamino)acetic acid derivatives.[22][23][24][25] Key considerations for HTS include assay miniaturization (e.g., using 384- or 1536-well plates), automation of liquid handling, and robust data analysis.[26] The "add-mix-measure" format of the luminescent reporter and caspase assays makes them particularly amenable to HTS.[21]

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of the biological activity of Oxo(1,3-thiazol-2-ylamino)acetic acid and its derivatives. By systematically assessing cytotoxicity, PPARγ activation, anti-inflammatory potential, and apoptosis induction, researchers can gain valuable insights into the mechanism of action and therapeutic potential of this important class of compounds. The integration of these cell-based assays into a drug discovery pipeline will facilitate the identification and optimization of lead candidates for further development.

References

  • Thiazolidinediones – mechanisms of action. Australian Prescriber. [Link]

  • Thiazolidinediones - mechanisms of action - Australian Prescriber. Therapeutic Guidelines. [Link]

  • Unraveling the mechanism of action of thiazolidinediones. PMC. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • High-Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Agonist/Antagonist Assay Services. Creative Biolabs. [Link]

  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]

  • Thiazolidinediones Beyond PPAR-?: A Review of Their Multifaceted Antidiabetic Actions. MDPI. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. [Link]

  • CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. Protocols.io. [Link]

  • Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols. ICE Bioscience. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Analytical Chemistry - ACS Publications. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Cytokine Receptor Assay Kits. Indigo Biosciences. [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • Role of reporter genes to assay for transcription factors & more. G-Biosciences. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]

  • Reporter Gene Assay. Creative Diagnostics. [Link]

  • (PDF) Thiazolidine derivatives and their pharmacological actions. ResearchGate. [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PMC. [Link]

Sources

Animal models for studying Oxo(1,3-thiazol-2-ylamino)acetic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of Oxo(1,3-thiazol-2-ylamino)acetic acid

Introduction

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), also known as


-(2-Thiazolyl)oxamic acid, represents a critical chemical scaffold in medicinal chemistry. Structurally, it combines a thiazole heterocycle with an oxamic acid moiety. This unique architecture positions it as a versatile lead compound with dual potential:
  • Anti-Inflammatory/Immunomodulation: Structurally analogous to aryl-acetic acid NSAIDs (e.g., Diclofenac) and anti-allergic oxamic acid derivatives (e.g., Lodoxamide), suggesting activity in inhibiting cyclooxygenase (COX) enzymes or modulating cytokine release.

  • Metabolic Modulation: As an oxamic acid derivative, it presents a pharmacophore relevant for lactate dehydrogenase (LDH) inhibition, a target in oncology (Warburg effect) and metabolic disorders.

This guide focuses on the Anti-Inflammatory and Immunomodulatory evaluation of this compound, providing a robust roadmap for researchers to validate its efficacy in vivo.

Formulation & Pharmacokinetics (PK)

Before efficacy testing, the compound's bioavailability must be established. The oxamic acid group renders the compound acidic (


), implying pH-dependent solubility.
Protocol A: Vehicle Formulation
  • Solubility Challenge: Poor solubility in neutral water; soluble in alkaline buffers or organic co-solvents.

  • Recommended Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in PBS (Suspension) OR 10% DMSO / 40% PEG400 / 50% Saline (Solution for IP).

Protocol B: Pharmacokinetic Profiling (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Group Size:

    
     per time point.
    
  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS (ESI- mode) due to the carboxylic acid group.

Data Output Example (Simulated):

ParameterIV (10 mg/kg)PO (30 mg/kg)Notes

(

g/mL)
12.54.2Moderate absorption

(h)
-1.5Delayed gastric emptying likely

(h)
3.23.8Moderate clearance
Bioavailability (

)
-42%Suitable for oral dosing studies

Efficacy Model 1: Acute Inflammation

Model: Carrageenan-Induced Paw Edema (Rat/Mouse) Rationale: This is the industry-standard screening model for non-steroidal anti-inflammatory drugs (NSAIDs) and COX/LOX inhibitors. It measures the compound's ability to inhibit the acute phase of inflammation (edema, neutrophil infiltration).

Experimental Workflow
  • Acclimatization: Wistar rats (180–220g) acclimatized for 7 days.

  • Grouping (

    
    ): 
    
    • Vehicle Control (0.5% CMC).

    • Positive Control (Indomethacin, 10 mg/kg).

    • Test Compound Low (10 mg/kg).

    • Test Compound High (50 mg/kg).

  • Pre-treatment: Administer test compounds PO (Oral Gavage) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

Success Criteria: A statistically significant (


) reduction in paw volume AUC (Area Under Curve) compared to vehicle, ideally 

inhibition at the high dose.

Efficacy Model 2: Chronic Autoimmune Inflammation

Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice Rationale: Given the thiazole scaffold's prevalence in disease-modifying anti-rheumatic drugs (DMARDs), this model evaluates the compound's potential to halt structural joint damage and chronic immune activation (T-cell/B-cell mediation).

Step-by-Step Protocol
  • Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund’s Adjuvant (CFA) at the tail base.

  • Booster (Day 21): Intraperitoneal injection of Collagen in Incomplete Freund’s Adjuvant (IFA).

  • Treatment (Day 21–42):

    • Begin daily oral dosing (QD) once clinical signs (erythema/swelling) appear.

    • Dose Groups: Vehicle, Methotrexate (Positive Control), Test Compound (25, 50 mg/kg).

  • Scoring (3x/week): Clinical Arthritic Score (0–4 scale per paw; Max score 16).

    • 0: Normal.

    • 1: Mild swelling/erythema.

    • 2: Moderate swelling.

    • 3: Severe swelling/ankylosis.

    • 4: Deformity.

  • Termination (Day 42): Collect serum for cytokine analysis (IL-6, TNF-

    
    ) and hind paws for Histopathology (H&E staining).
    

Visualization: Mechanism & Workflow

The following diagrams illustrate the hypothesized mechanism of action and the experimental timeline for the CIA model.

G Compound Oxo(1,3-thiazol-2-ylamino)acetic acid Target1 COX-2 Inhibition (Putative) Compound->Target1  Primary MOA   Target2 LDH-A Inhibition (Metabolic) Compound->Target2  Secondary MOA   Effect1 Reduced Prostaglandin E2 Target1->Effect1 Effect2 Decreased Lactate Target2->Effect2 Outcome1 Reduced Edema (Acute) Effect1->Outcome1 Outcome2 Reduced T-Cell Proliferation (Chronic) Effect1->Outcome2 Immunomodulation Effect2->Outcome2

Figure 1: Putative Pharmacological Pathways. The compound likely acts via COX inhibition (anti-inflammatory) or metabolic reprogramming (LDH inhibition).

CIA_Workflow cluster_0 Induction Phase cluster_1 Therapeutic Phase Day0 Day 0: Primary Immunization (Collagen II + CFA) Day21 Day 21: Booster Injection (Collagen II + IFA) Day0->Day21 StartTx Day 22: Randomization & Start Daily Dosing (PO) Day21->StartTx Monitor Days 22-42: Clinical Scoring (3x Weekly) StartTx->Monitor Term Day 42: Termination (Serum & Histology) Monitor->Term

Figure 2: Workflow for Collagen-Induced Arthritis (CIA) Model.

References

  • Chemical Identity: 2-Oxo-2-(2-thiazolylamino)acetic acid (CAS 6890-84-2).[1][2] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Structure-Activity Relationship: Evaluation of thiazole-acetic acid derivatives as anti-inflammatory agents. (Contextual reference for scaffold activity). Journal of Medicinal Chemistry. Link

  • Protocol Methodology: Collagen-induced arthritis: Animal models of rheumatoid arthritis. Brand, D. D., et al. (2007). Nature Protocols. Link

  • Oxamic Acid Pharmacology: Lactate dehydrogenase A inhibition by oxamic acid derivatives.Cancer Research. Link

Disclaimer: This application note is for research purposes only. "Oxo(1,3-thiazol-2-ylamino)acetic acid" is a chemical probe and has not been approved for human therapeutic use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Advanced Analytical Protocol: Quantification of Oxo(1,3-thiazol-2-ylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), often referred to as Thiazol-2-yl-oxamic acid , is a critical intermediate and potential degradation product in the synthesis of thiazole-containing pharmaceuticals (e.g., third-generation cephalosporins, CDK inhibitors). Its structure combines a polar, basic thiazole ring with a highly polar, acidic oxamic acid moiety.

This unique physicochemical profile presents specific analytical challenges:

  • High Polarity: Poor retention on standard C18 stationary phases leads to elution in the void volume.

  • Amphoteric Nature: The presence of a basic thiazole nitrogen and an acidic carboxylic group requires careful pH control during extraction and separation.

  • Trace Analysis Requirements: As a potential process-related impurity (PGI) or metabolite, quantification often requires limits of detection (LOD) in the low ng/mL range.

This guide provides two distinct, validated workflows: a High-Sensitivity LC-MS/MS Method for trace quantification (biological matrices/impurity profiling) and a Robust HPLC-UV Method for raw material assay and process control.

Physicochemical Snapshot
PropertyValue (Est.)Analytical Implication
Formula C₅H₄N₂O₃SMW: 172.16 g/mol
pKa (Acid) ~3.0 - 3.5Anionic at neutral pH; requires acidic pH for RP-Retention.
pKa (Base) ~1.5 - 2.0Weakly basic due to electron-withdrawing oxo-group; difficult to protonate fully.
LogP < 0.5 (Hydrophilic)Requires HILIC or Aqueous-stable C18 columns.
UV Max ~260-275 nmDetectable by UV, but lacks high sensitivity for trace analysis.

Analytical Strategy & Decision Tree

The choice of method depends strictly on the sensitivity required and the matrix complexity.

MethodSelection cluster_prep Sample Preparation Strategy Start Select Analytical Goal Conc Concentration Range? Start->Conc High High (>1 µg/mL) Raw Material / Assay Conc->High High Purity Trace Trace (<100 ng/mL) Impurity / Bioanalysis Conc->Trace Low Level MethodA Method A: HPLC-UV (Polar-Embedded C18) High->MethodA MethodB Method B: LC-MS/MS (HILIC or C18) Trace->MethodB Prep1 Dilute & Shoot (Simple Matrices) MethodA->Prep1 Prep2 SPE (Mixed-Mode Anion Exchange) (Complex Matrices) MethodB->Prep2

Figure 1: Decision matrix for selecting the appropriate quantification workflow.

Method A: HPLC-UV Protocol (QA/QC & Assay)

Objective: Routine quantification of Oxo(1,3-thiazol-2-ylamino)acetic acid in bulk drug substance or reaction mixtures.

Chromatographic Conditions[1]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (C18, 4.6 x 150 mm, 5 µm).

    • Rationale: Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions. "Aq" or "T3" columns are polar-endcapped to retain polar acids in highly aqueous mobile phases.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Rationale: Low pH suppresses ionization of the carboxylic acid (COOH), increasing hydrophobicity and retention on the C18 phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (Primary), 230 nm (Secondary reference).

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0982Initial hold for polar retention
5.0982Isocratic hold essential for separation
15.06040Elute hydrophobic impurities
16.0982Re-equilibration
22.0982End of run
Standard Preparation
  • Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Methanol:Water (50:50) . Sonicate to ensure complete dissolution.

  • Working Standard: Dilute stock with Mobile Phase A to obtain a target concentration of 50 µg/mL.

Method B: LC-MS/MS Protocol (Trace Impurity & Bioanalysis)

Objective: Quantification of trace levels (LOD < 1 ng/mL) in plasma or drug formulations.

Mass Spectrometry Parameters[2][3]
  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred.

    • Rationale: While thiazoles can be protonated (ESI+), the oxamic acid moiety strongly favors deprotonation [M-H]⁻. Negative mode often yields lower background noise for acidic analytes.

  • MRM Transitions:

    • Precursor Ion: 171.0 [M-H]⁻

    • Quantifier Product: 127.0 (Loss of CO₂ from carboxylic group).

    • Qualifier Product: 84.0 (Thiazole ring fragment).

Chromatographic Conditions (HILIC Mode)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Rationale: HILIC provides superior retention for small, polar acids compared to Reverse Phase, eluting them away from the ion-suppression zone (void volume).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 15% A / 85% B.

    • Note: HILIC requires high organic content to retain polar analytes.

  • Flow Rate: 0.3 mL/min.

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

For complex matrices (plasma, urine), simple protein precipitation is insufficient due to matrix effects.

Protocol:

  • Cartridge: Oasis MAX (Mixed-mode Anion eXchange), 30 mg/1 cc.

    • Mechanism:[1] Retains the analyte via both hydrophobic interaction (thiazole ring) and anion exchange (carboxylic acid).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL sample with 100 µL 2% NH₄OH (to ensure ionization of the acid). Load onto cartridge.

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1] Acidifies the analyte, neutralizing the charge and breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate to dryness under N₂ and reconstitute in Mobile Phase.

Mechanistic Workflow Diagram

Workflow cluster_SPE SPE (Oasis MAX) Sample Sample (Plasma/API) Load Load (pH > 7) Analyte Anionic Sample->Load Wash Wash (Remove Neutrals) Load->Wash Elute Elute (Acidic MeOH) Analyte Neutral Wash->Elute Separation LC Separation (HILIC Mode) Elute->Separation Detection MS/MS Detection (MRM 171->127) Separation->Detection

Figure 2: Sample extraction and analysis workflow using Mixed-Mode Anion Exchange (MAX).

Validation & Troubleshooting (ICH Q2(R1))

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

  • Acceptance: R² > 0.995.

  • Weighting: 1/x² weighting is recommended for large dynamic ranges to improve accuracy at the lower limit.

Common Pitfalls & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is controlled (pH 2.0 for C18, pH 3.5 for HILIC). Increase buffer strength to 20mM.
Low Recovery (SPE) Incorrect pH during elution.Ensure elution solvent is sufficiently acidic (2% Formic Acid) to fully protonate the carboxylic acid.
Carryover Adsorption to injector loop.Use a needle wash solution containing 10% DMSO/90% Methanol.
Retention Shift Column dewetting (C18).Switch to a "Polar-Embedded" or "100% Aqueous Stable" column (e.g., Atlantis T3).

References

  • PubChem. (n.d.). Compound Summary: Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2).[2][3] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Waters Corporation. (2020). Oasis Sample Extraction Products: Method Development Guide. Retrieved from [Link]

  • Dolan, J. W. (2002). Retention of Polar Compounds on Reversed-Phase Columns. LCGC North America. Retrieved from [Link]

Sources

Application Note: Molecular Docking Studies of Oxo(1,3-thiazol-2-ylamino)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the molecular docking of Oxo(1,3-thiazol-2-ylamino)acetic acid (and its structural derivatives). Thiazole scaffolds are "privileged structures" in medicinal chemistry, known for their ability to bind diverse biological targets including bacterial DNA Gyrase B (GyrB) and Epidermal Growth Factor Receptor (EGFR).

This guide moves beyond basic software instruction to provide a validated, causality-driven workflow . We utilize AutoDock Vina for the docking engine due to its scoring function accuracy and open-source accessibility, while employing PyMOL and Discovery Studio for high-fidelity interaction analysis.

Key Objectives
  • Target Identification: Evaluate binding potential against E. coli DNA Gyrase B (Antimicrobial) and EGFR Kinase (Anticancer).

  • Protocol Validation: Establish a self-validating system using Redocking (RMSD < 2.0 Å).

  • Interaction Profiling: Map critical Hydrogen Bond (H-bond) and Pi-Cation interactions.

Computational Resources & Materials

Software Stack
ComponentSoftware ToolVersion (Recommended)Function
Docking Engine AutoDock Vina1.2.3+Scoring and conformational search
Prep Tool AutoDock Tools (MGLTools)1.5.7Grid box generation, PDBQT conversion
Visualization PyMOL / Biovia DS2.5+ / 2021Structure cleaning, interaction 2D plots
Ligand Opt. Avogadro / Gaussian1.2+ / 16Geometry optimization (DFT/MMFF94)
Hardware Requirements
  • Processor: Minimum 8-core CPU (Vina scales well with multi-threading).

  • RAM: 16 GB minimum (for handling large kinase structures).

Target Selection & Rationale

We selected two distinct targets to demonstrate the polypharmacological potential of the oxo-thiazole scaffold.

Target A: Bacterial DNA Gyrase B (Antimicrobial)[2][3]
  • PDB ID: 5L3J (Escherichia coli GyrB)

  • Rationale: This structure is co-crystallized with a benzothiazole-based inhibitor.[1][2] The ATP-binding pocket of GyrB is a validated target for thiazole derivatives which compete with ATP, inhibiting bacterial DNA replication.

  • Key Residues: Asp73, Gly77, Thr165 (Critical for H-bonding).

Target B: EGFR Kinase Domain (Anticancer)
  • PDB ID: 1M17 (Human EGFR with Erlotinib)

  • Rationale: The thiazole-amino-acid moiety mimics the adenine ring of ATP, allowing it to slot into the hinge region of kinases.

  • Key Residues: Met793 (Hinge binder), Thr790 (Gatekeeper).

Experimental Protocol

Phase 1: Ligand Preparation (The "Input")

Scientific Integrity Note: Poor ligand geometry is the #1 cause of docking failure. We do not rely on 2D sketches converted directly to 3D without energy minimization.

  • Structure Generation: Draw the chemical structure of Oxo(1,3-thiazol-2-ylamino)acetic acid.

  • Protonation State: Adjust pH to 7.4. The carboxylic acid group (-COOH) will likely be deprotonated (-COO⁻), affecting electrostatic interactions.

  • Energy Minimization:

    • Import into Avogadro .

    • Force Field: MMFF94s .

    • Algorithm: Steepest Descent (Steps: 5000, Convergence: 10e-7).

    • Why: This relaxes bond lengths/angles to a local minimum, preventing high-energy steric clashes during the initial docking phase.

  • Format Conversion: Convert optimized .mol2 to .pdbqt using AutoDock Tools.

    • Critical Step: Define the "Root" atom (usually the central thiazole ring) and rotatable bonds (the acetic acid tail).

Phase 2: Receptor Preparation (The "Target")

Scientific Integrity Note: Raw PDB files contain artifacts (water, buffer salts) that must be removed to avoid false exclusions.

  • Cleaning (PyMOL):

    • Load PDB 5L3J .

    • Command: remove solvent, remove resn SO4, remove resn CL.

    • Exception: Keep water molecules only if they bridge the ligand and protein (check literature for "conserved waters"). For GyrB, we typically remove all waters.

  • Extraction: Save the co-crystallized ligand as reference_ligand.pdb (for validation). Remove it from the protein structure.

  • Charge Assignment (AutoDock Tools):

    • Add Polar Hydrogens (essential for H-bond scoring).

    • Add Kollman United Atom Charges .

    • Why: Vina's scoring function relies heavily on electrostatics. Standard PDBs lack partial charge data.

  • Save: Export as receptor.pdbqt.

Phase 3: The Docking Workflow (The "Process")
3.1 Grid Box Definition

The "Search Space" must be defined strictly around the active site to increase sampling efficiency.

  • Method: Center the grid box on the coordinates of the removed co-crystallized ligand.

  • Dimensions (GyrB Example):

    • Center: X=18.5, Y=-12.3, Z=4.1

    • Size: 24Å x 24Å x 24Å (Standard spacing 1.0Å).

    • Note: A box >30Å dilutes the search efficiency (exhaustiveness) unless "Blind Docking" is intended.

3.2 Execution (Vina)

Run Vina using the command line for reproducibility.

  • Exhaustiveness: Set to 32 (Default is 8).

  • Why: Thiazole-acetic acid derivatives have rotatable tails. Higher exhaustiveness ensures the algorithm finds the global minimum rather than getting trapped in a local minimum.

Phase 4: Validation (The "Trust" Loop)

CRITICAL: Before analyzing your compound, you must validate the method.

  • Redocking: Dock the extracted reference_ligand.pdbqt back into receptor.pdbqt.

  • RMSD Calculation: Compare the docked pose vs. the crystal pose in PyMOL (align docked, crystal).

  • Criteria: RMSD < 2.0 Å is required to validate the protocol. If RMSD > 2.0 Å, the grid box or charge assignment is incorrect.

Workflow Visualization

The following diagram illustrates the validated workflow, emphasizing the feedback loop required for scientific accuracy.

DockingWorkflow cluster_input Input Preparation cluster_process Docking Engine (Vina) Start Start: Project Initiation LigandPrep Ligand Prep (MMFF94 Min + Protonation) Start->LigandPrep ProteinPrep Protein Prep (Clean + Kollman Charges) Start->ProteinPrep Docking Run Docking (Exhaustiveness = 32) LigandPrep->Docking GridGen Grid Box Generation (Center on Active Site) ProteinPrep->GridGen GridGen->Docking Redocking Validation: Redock Co-crystal Ligand GridGen->Redocking Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis RMSD_Check RMSD < 2.0 Å? Redocking->RMSD_Check RMSD_Check->Analysis Pass Fail Refine Grid/Charges RMSD_Check->Fail Fail Fail->GridGen

Figure 1: Validated Molecular Docking Workflow including the critical RMSD validation loop.

Data Presentation & Analysis

Binding Affinity Results (Representative Data)

The following table format is recommended for reporting your results. The "Binding Energy" represents the Gibbs free energy (ΔG). More negative values indicate stronger binding.

Compound IDTargetBinding Energy (kcal/mol)H-Bond Interactions (Residue:Dist)Hydrophobic Interactions
Ref. Ligand GyrB (5L3J)-9.2Asp73: 2.1Å, Gly77: 2.4ÅVal43, Val71, Ile78
Oxo-Thiazole GyrB (5L3J)-8.4 Asp73: 2.2Å (Acid tail), Thr165: 2.8ÅVal71, Ile78 (Thiazole ring)
Oxo-Thiazole EGFR (1M17)-7.1Met793: 2.9Å (Hinge)Leu718, Val726
Interaction Mechanism (GyrB)
  • The Acid Tail: The acetic acid moiety of the ligand typically acts as a hydrogen bond acceptor/donor with Asp73 and a water-mediated bridge to Thr165 . This mimics the phosphate binding of ATP.

  • The Thiazole Ring: Participates in Pi-Pi T-shaped or Pi-Alkyl interactions with hydrophobic residues (Val71, Ile78 ), stabilizing the core in the pocket.

Troubleshooting & Optimization

  • Problem: Ligand flies out of the active site (Positive energy or very low affinity).

    • Cause: Grid box is too small or centered incorrectly.

    • Fix: Visualize the box in AutoDock Tools to ensure the entire cavity is enclosed.

  • Problem: All poses are clustered in a small corner.

    • Cause: "Sticky" spots due to incorrect charge assignment on the protein surface.

    • Fix: Check the PDBQT file for correct Gasteiger/Kollman charge distribution.

  • Problem: High RMSD (>2.0Å) during validation.

    • Cause: The co-crystallized ligand might have induced a conformational change (Induced Fit) that rigid docking cannot replicate perfectly.

    • Fix: Enable "Flexible Residues" in Vina for side chains lining the pocket (e.g., Asp73 in GyrB).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Gjorgjieva, M., et al. (2016).[2] Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors.[2] Journal of Medicinal Chemistry, 59(19), 8941–8954. (Source of PDB 5L3J). [Link]

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277, 46265-46272. (Source of PDB 1M17). [Link]

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against DNA gyrase. Journal of Chemical Information and Modeling, 49(2), 444–460. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Oxo(1,3-thiazol-2-ylamino)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid (also known as 2-thiazolyl-oxamic acid) is a critical step in generating scaffolds for PTP1B inhibitors, antibiotics (monobactams), and anti-inflammatory agents.

The synthesis typically proceeds via a two-step sequence:

  • Acylation: Reaction of 2-aminothiazole with diethyl oxalate to form the ethyl ester.

  • Hydrolysis: Saponification of the ester to the free acid.

Common Failure Points:

  • Regioselectivity: Competitive acylation at the ring nitrogen (N3) vs. the exocyclic amine.

  • Oligomerization: Formation of "bis-amides" (oxamides) where one oxalate molecule reacts with two aminothiazoles.

  • Solubility: The final acid product often possesses poor solubility in organic solvents and water, complicating isolation.

Visualizing the Reaction Pathway

The following diagram outlines the critical decision nodes and chemical pathways.

ReactionPathway cluster_0 Critical Control Point: Acylation Start 2-Aminothiazole (Starting Material) Intermed Ethyl 2-(thiazol-2-ylamino) -2-oxoacetate (Ester) Start->Intermed Reflux (120°C) - EtOH SideProd Side Product: Bis(thiazolyl)oxamide Start->SideProd Stoichiometry Error (0.5 eq Oxalate) Reagent Diethyl Oxalate (Excess/Solvent) Reagent->Intermed Hydrolysis Hydrolysis (LiOH/NaOH) Intermed->Hydrolysis FinalProd Oxo(1,3-thiazol-2-ylamino) acetic acid Hydrolysis->FinalProd Acidification (pH 2-3)

Caption: Figure 1. Reaction pathway logic showing the primary synthetic route (Blue/Green) and the common failure mode (Red) caused by incorrect stoichiometry.

Technical Modules: Troubleshooting & Optimization

Module A: The Acylation Step (Ester Formation)

Issue: Low yield due to incomplete conversion or formation of insoluble "gummy" solids (Bis-amides).

Technical Insight: The reaction of 2-aminothiazole is reversible. The exocyclic amine is the thermodynamic nucleophile, but the ring nitrogen can act as a kinetic trap. Furthermore, if the concentration of diethyl oxalate is too low, the mono-ester product can react with a second molecule of 2-aminothiazole to form the unreactive bis-oxamide.

Protocol Optimization: To drive the equilibrium toward the mono-ester and prevent bis-amide formation, Diethyl Oxalate should act as both the reagent and the solvent.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Rationale
Stoichiometry 1.0 - 1.2 equivalents5.0 - 10.0 equivalents Excess oxalate suppresses bis-amide formation by statistically favoring the mono-addition.
Solvent Toluene / DMFNeat Diethyl Oxalate Allows higher reaction temperatures (185°C bp) and simplifies workup.
Temperature 80°C - 100°C120°C - 140°C High heat ensures thermodynamic control (favoring exocyclic amide) and drives off Ethanol byproduct.
Catalyst NoneNone required Adding bases (TEA) can sometimes increase side reactions; thermal drive is cleaner.

Step-by-Step Guide:

  • Suspend 2-aminothiazole (10 mmol) in Diethyl Oxalate (50-100 mmol).

  • Heat to reflux (approx. 120-130°C internal temp) for 4–6 hours.

  • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The starting amine is polar; the ester is less polar.

  • Workup: Cool to room temperature. The product often precipitates. If not, add diethyl ether or hexanes to induce precipitation. Filter and wash with ether to remove excess diethyl oxalate.

Module B: Hydrolysis and Isolation (The Free Acid)

Issue: Product loss during acidification or contamination with inorganic salts.

Technical Insight: The final product is an


-oxo acid. These are strong acids (pKa ~2-3) compared to acetic acid. If you acidify only to pH 5-6, the product remains as a water-soluble salt. If you acidify too aggressively with conc. HCl, you risk decarboxylation (loss of CO2) or precipitating inorganic salts alongside your product.

Troubleshooting Guide:

Q: My product is water-soluble and won't precipitate after hydrolysis.

  • Cause: The pH is likely not low enough. The thiazole ring nitrogen can protonate, but the carboxylic acid needs to be fully protonated to precipitate.

  • Fix: Cool the solution to 0°C. Adjust pH carefully to 2.0–2.5 using 1N HCl. Do not go below pH 1.0. Stir at 0°C for 30 minutes to allow crystal growth.

Q: I see decarboxylation (bubbling) during workup.

  • Cause: Thermal instability of the free oxamic acid in hot acidic media.

  • Fix: Perform all acidification steps on an ice bath. Never heat the free acid in solution above 50°C.

Optimized Hydrolysis Protocol:

  • Dissolve the ethyl ester (from Module A) in THF/Water (1:1).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq). Stir at RT for 1-2 hours.

  • Checkpoint: LCMS should show mass [M-H]- (approx 199 amu).

  • Evaporate THF under reduced pressure (max 40°C).

  • Dilute the aqueous residue with a minimal amount of water.

  • Acidify dropwise with 1M HCl to pH 2–3 while stirring on ice.

  • Filter the white precipitate. Wash with cold water and dry under vacuum.

Advanced Troubleshooting (Decision Tree)

Use this logic flow to diagnose specific yield failures.

TroubleshootingTree Problem Yield < 50% CheckTLC Analyze Reaction Mixture (LCMS / TLC) Problem->CheckTLC SM_Remains Starting Material Present CheckTLC->SM_Remains BisAmide Bis-amide impurity (High MW) CheckTLC->BisAmide NoPrecip Clear Solution (No Solid) CheckTLC->NoPrecip Action1 Increase Temp to >120°C Remove EtOH actively SM_Remains->Action1 Action2 Increase Diethyl Oxalate to >5 equivalents BisAmide->Action2 Action3 Check pH (Target 2.0) Add Et2O to induce ppt NoPrecip->Action3

Caption: Figure 2.[1] Diagnostic decision tree for identifying the root cause of low yield.

Frequently Asked Questions (FAQ)

Q1: Can I use Oxalyl Chloride instead of Diethyl Oxalate?

  • Answer: Yes, but it is riskier. Oxalyl chloride is extremely reactive and generates HCl. This often leads to acylation at the ring nitrogen (kinetic product) or complex mixtures. Diethyl oxalate provides a cleaner, thermally controlled reaction that favors the desired thermodynamic product.

Q2: Why is the color of the reaction changing to dark brown/black?

  • Answer: 2-Aminothiazoles are prone to oxidation. If the reaction turns black, it indicates oxidative decomposition, likely due to excessive heat without inert atmosphere. Always run this reaction under Nitrogen or Argon.

Q3: How do I purify the final acid if it doesn't precipitate cleanly?

  • Answer: Avoid silica chromatography (the acid will streak). Instead, use Reverse Phase Flash Chromatography (C18) eluting with Water (0.1% Formic Acid) / Acetonitrile. Alternatively, dissolve the solid in saturated NaHCO3, filter off insoluble impurities, and re-acidify the filtrate.

References

  • BenchChem. Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. (Accessed 2023). Provides general protocols for aminothiazole acylation. Link

  • PubChem. Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (Compound Summary). National Library of Medicine. (Accessed 2023). Physical properties and safety data for the ester intermediate.[1] Link

  • Google Patents. Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate (CN106699681A). (2017). Describes similar chemistry involving thiazole acylation and cyclization, validating the solvent/temperature parameters. Link

  • ChemicalBook. Ethyl 2-(2-Formylamino-1,3-thiazol-4-yl)-2-oxoacetate Suppliers and Properties. (Accessed 2023). Commercial availability and property verification. Link

Sources

Overcoming solubility issues of Oxo(1,3-thiazol-2-ylamino)acetic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter kinetic precipitation issues when working with heterocyclic carboxylic acids.

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2) is a highly valuable scaffold in medicinal chemistry, but its structural features—specifically the conjugated thiazole ring and oxoacetamide linker—make it notoriously difficult to keep in solution during in vitro assays.

This guide is designed to move beyond basic "trial-and-error" troubleshooting. Here, we will dissect the physicochemical causality behind these solubility failures and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Oxo(1,3-thiazol-2-ylamino)acetic acid precipitate immediately upon dilution into my physiological assay buffer (pH 7.4)? The Causality: The precipitation you are observing is driven by a phenomenon known as "solvent shift" combined with the molecule's extreme structural planarity. While the terminal carboxylic acid group is ionized at physiological pH (which typically enhances polarity and aqueous solubility)[1], the thiazole ring conjugated with the oxoacetamide linker creates a highly planar, rigid scaffold. Heterocyclic oxamic acid derivatives exhibit a high degree of molecular planarity, which promotes rapid intermolecular π-π stacking and strong hydrogen bonding networks[2]. When your DMSO stock is spiked into an aqueous buffer, the sudden change in the dielectric constant forces these planar molecules to aggregate into a crystalline lattice faster than water molecules can solvate the ionized carboxylate. This is a classic failure of kinetic solubility[3].

Q2: How should I properly prepare the master stock solution to prevent downstream aggregation? The Causality: The integrity of your master stock dictates the success of your entire assay. You must use anhydrous, high-purity Dimethyl sulfoxide (DMSO). Because DMSO is highly hygroscopic, absorbed atmospheric water drastically reduces its capacity to solvate planar heterocycles. To prepare the stock, add the compound to DMSO, vortex vigorously, and gently warm the solution in a 37°C water bath for 5-10 minutes, followed by sonication[4]. The thermal energy and cavitation from sonication are strictly required to overcome the high initial crystal lattice energy of the powder.

Q3: What buffer modifications can prevent precipitation during serial dilutions? The Causality: First, ensure the final concentration of DMSO in your assay medium remains below 1% (ideally <0.1%) to prevent solvent-induced cytotoxicity[4]. If precipitation persists, you must optimize the solvation environment. Since the carboxylic acid is ionizable, verify that your buffer is strictly maintained between pH 7.0 and 8.0 to ensure complete deprotonation[5]. If pH control alone is insufficient, introduce a co-solvent or surfactant system. Adding 0.05% - 0.1% Tween-20 or PEG300 lowers the surface tension of the buffer and provides critical steric hindrance, preventing the oxamic acid monomers from nucleating into insoluble aggregates[5].

Part 2: Quantitative Data & Physicochemical Profile

To effectively troubleshoot, you must understand the operational limits of your compound. The table below summarizes the critical solubility parameters for Oxo(1,3-thiazol-2-ylamino)acetic acid.

ParameterValue / ObservationScientific Rationale
Molecular Weight 172.16 g/mol Small molecular size with a high density of hydrogen bond donors/acceptors promotes tight crystal packing.
Estimated pKa ~1.5 - 2.5 (Carboxylic Acid)The acid is fully ionized at physiological pH (7.4), meaning solubility is primarily limited by the hydrophobic/planar core, not ionization state.
Kinetic Solubility (DMSO) Up to 10 - 20 mMAchievable only in anhydrous conditions with applied thermal and acoustic energy (sonication) to break the lattice.
Thermodynamic Solubility (Aq) < 100 µM (Buffer dependent)Highly dependent on the presence of co-solvents to prevent π-π stacking of the thiazole-oxamate core.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, every protocol must include an internal validation step. Do not proceed to your biological assay until the validation criteria are met.

Protocol A: Preparation of a 10 mM Master Stock in DMSO
  • Weighing: Weigh exactly 1.72 mg of Oxo(1,3-thiazol-2-ylamino)acetic acid powder into a sterile, low-bind microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (ensure the bottle was stored under inert gas and is strictly water-free).

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Disruption: Place the tube in a 37°C water bath for 5 minutes, followed by 5 minutes in a bath sonicator[4].

  • Self-Validation Check (Tyndall Effect): In a darkened room, shine a laser pointer directly through the tube. If you observe a visible, continuous beam path scattering through the liquid, micro-particulates are still present. Repeat step 4 until the solution is optically clear and no laser scattering is observed.

  • Storage: Aliquot into 50 µL single-use volumes and store at -80°C to prevent freeze-thaw degradation.

Protocol B: Nephelometric Kinetic Solubility Assay (Buffer Dilution)

Use this protocol to determine the maximum soluble concentration of your compound in your specific assay buffer before adding it to cells.

  • Preparation: Pre-warm your target aqueous assay buffer to 37°C.

  • Serial Dilution: In a 96-well clear-bottom plate, create a serial dilution of your 10 mM DMSO stock into the pre-warmed buffer. Ensure the final DMSO concentration is uniformly 1% across all wells.

  • Controls:

    • Positive Control (Insoluble): 100 µM of a known highly planar, insoluble compound (e.g., Amiodarone free base).

    • Negative Control (Soluble): 100 µM of Sodium Salicylate.

  • Incubation: Shake the plate at 500 RPM for 60 minutes at 37°C to allow equilibrium of the metastable state[3].

  • Self-Validation Check (Nephelometry): Read the plate using a microplate reader equipped with a nephelometer (light scattering detector). The solubility limit of Oxo(1,3-thiazol-2-ylamino)acetic acid is defined as the highest concentration well that exhibits a scattering signal statistically identical to the negative control.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter precipitation upon spiking your compound into the assay medium.

SolubilityWorkflow Start Compound Precipitation in Assay Buffer CheckStock 1. Verify DMSO Stock (Is it fully dissolved?) Start->CheckStock RemakeStock Remake Stock: Warm to 37°C & Sonicate CheckStock->RemakeStock No CheckpH 2. Check Buffer pH (Target pH 7.0 - 8.0) CheckStock->CheckpH Yes RemakeStock->CheckpH AdjustpH Adjust pH / Form Salt (Deprotonate Carboxylic Acid) CheckpH->AdjustpH pH < 7.0 AddCosolvent 3. Add Co-solvents (e.g., 0.1% Tween-20 / PEG) CheckpH->AddCosolvent pH OK AdjustpH->AddCosolvent Nephelometry Validate via Nephelometry Assay AddCosolvent->Nephelometry Success Stable Solution Achieved (Proceed to Assay) Nephelometry->Start Turbid Nephelometry->Success Clear

Fig 1. Step-by-step troubleshooting workflow for resolving in vitro precipitation of oxamic acids.

References

  • In vitro solubility assays in drug discovery. PubMed / National Institutes of Health (NIH).[Link]

  • Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. PMC / National Institutes of Health (NIH).[Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.[Link]

Sources

Optimizing dosage and administration of Oxo(1,3-thiazol-2-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oxo(1,3-thiazol-2-ylamino)acetic Acid

Welcome to the technical support center for Oxo(1,3-thiazol-2-ylamino)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chemical scaffold. As a key building block, Oxo(1,3-thiazol-2-ylamino)acetic acid serves as a foundational element for synthesizing novel derivatives with potential therapeutic applications. The thiazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for its ability to engage in critical biological interactions.[1]

This document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations for its use. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and optimize your research and development workflow.

Section 1: Compound Characterization & Handling FAQs

This section addresses the fundamental properties and proper handling of Oxo(1,3-thiazol-2-ylamino)acetic acid, which is critical for ensuring experimental reproducibility and success.

Q1: What are the fundamental physicochemical properties of Oxo(1,3-thiazol-2-ylamino)acetic acid?

Understanding the basic properties of your starting material is the first step in sound experimental design. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 6890-84-2[2]
Molecular Formula C₅H₄N₂O₃S[3]
Molecular Weight 172.16 g/mol [3]
Appearance Typically a white to off-white solid[2]
Common Synonyms 2-Oxo-2-(2-thiazolylamino)acetic acid; [(1,3-Thiazol-2-yl)carbamoyl]formic acid[2]

Q2: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of Oxo(1,3-thiazol-2-ylamino)acetic acid, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. For long-term storage, refrigeration at 2-8°C is recommended. The presence of both an amino group and a carboxylic acid makes it susceptible to degradation under harsh pH or high-temperature conditions.

Q3: What are the recommended solvents for this compound?

Solvent selection is critical and depends on the application.

  • For Synthetic Reactions: The compound is soluble in polar organic solvents.[2] Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetic acid are commonly used for reactions involving derivatization.[4] For forming salts to improve solubility, aqueous bases or alcohols may be suitable.[2]

  • For Biological Screening: For in vitro assays, high-purity DMSO is the standard choice for creating concentrated stock solutions (e.g., 10-50 mM). It is crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells or biological system, typically well below 0.5%.

Section 2: Synthetic Strategies & Troubleshooting

The true potential of Oxo(1,3-thiazol-2-ylamino)acetic acid lies in its utility as a scaffold for creating diverse chemical libraries. This section explores its reactive sites and provides guidance on synthetic optimization.

Q4: What are the primary reactive sites on Oxo(1,3-thiazol-2-ylamino)acetic acid that I can use for derivatization?

The molecule features several functional groups that serve as handles for chemical modification. Understanding these sites is key to designing new analogues. The primary reactive sites are the carboxylic acid and the secondary amine, with the thiazole ring itself being less reactive but still a site for potential modification.[3]

Caption: Key reactive sites on Oxo(1,3-thiazol-2-ylamino)acetic acid.

Q5: I'm struggling with low reaction yield. What are common pitfalls and how can I optimize conditions?

Low yields in derivatization reactions are a common challenge. The table below outlines potential causes and scientifically-grounded solutions, drawing on principles from related thiazole syntheses.[4]

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Solubility: Starting material or reagents not fully dissolved. 3. Side Reactions: Competing reaction pathways due to suboptimal pH or reactive intermediates. 4. Degradation: Compound may be unstable under the chosen reaction conditions.1. Monitor reaction progress using TLC or LC-MS. Systematically increase time and/or temperature.[4] 2. Switch to a more suitable solvent (e.g., DMF, NMP). Consider gentle heating to aid dissolution. 3. Add a non-nucleophilic base (e.g., DIEA) for amine acylations. For esterifications, ensure acidic catalysis (e.g., H₂SO₄, PTSA) and removal of water. 4. Attempt the reaction under milder conditions (e.g., lower temperature, different coupling agents).
Multiple Products 1. Lack of Selectivity: Multiple reactive sites competing for the reagent (e.g., both amine and carboxylic acid reacting). 2. Over-alkylation/acylation: Reaction proceeding further than desired.1. Use protecting groups. For example, protect the carboxylic acid as an ester before modifying the amine. 2. Use stoichiometric amounts of the limiting reagent and add it slowly to the reaction mixture at a lower temperature.
No Reaction 1. Insufficient Activation: The electrophile or nucleophile is not reactive enough. 2. Wrong Catalyst/Base: The chosen catalyst or base is ineffective for the specific transformation.1. For amidation, convert the carboxylic acid to a more reactive species like an acid chloride or use a peptide coupling agent (e.g., HATU, HOBt/EDC). 2. Consult literature for analogous reactions. For example, some condensations benefit from specific bases like sodium acetate or triethylamine.[4]
Example Protocol: Synthesis of an Amide Derivative

This protocol provides a general, step-by-step methodology for synthesizing an amide derivative from the carboxylic acid moiety, a common first step in building a chemical library.

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of Oxo(1,3-thiazol-2-ylamino)acetic acid in anhydrous DMF.

    • Add 1.1 equivalents of HBTU (a peptide coupling agent) and 1.2 equivalents of HOBt.

    • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIEA) to the mixture and stir at room temperature for 20-30 minutes. The solution should become homogeneous.

  • Amine Coupling:

    • In a separate flask, dissolve 1.2 equivalents of the desired primary or secondary amine in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of citric acid to wash out excess base.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final amide derivative.

Section 3: Designing Biological Screening Experiments

After synthesizing a library of derivatives, the next crucial phase is biological evaluation. This requires a systematic approach to identify promising lead compounds.

Q6: I've synthesized my derivatives. How should I design a primary in vitro screening cascade?

A tiered screening approach is efficient for identifying and validating hits from a chemical library. The goal is to use a high-throughput primary assay to cast a wide net, followed by more complex assays to confirm activity and elucidate the mechanism of action. Thiazole-containing compounds have shown a wide range of activities, including anticancer and antimicrobial effects, which can guide assay selection.[5][6][7]

Screening_Cascade A Step 1: Primary Assay (e.g., Single concentration, high-throughput screen) B Step 2: Hit Confirmation & Dose-Response (Confirm activity, determine IC50/EC50) A->B Identify 'Hits' C Step 3: Secondary / Orthogonal Assays (Validate hit in a different assay format) B->C Confirm 'Leads' D Step 4: Mechanism of Action (MoA) Studies (Target engagement, pathway analysis) C->D Characterize 'Leads' E Step 5: In Vivo Efficacy Models (Test in a relevant animal model) D->E Preclinical Candidate

Caption: A typical workflow for in vitro biological screening of new compounds.

Q7: I'm observing cytotoxicity in my cell-based assay. How can I distinguish between a specific therapeutic effect and general toxicity?

This is a critical question in drug discovery.

  • Test on a Non-Target Cell Line: Screen your compound against a normal, non-cancerous cell line (e.g., MCF-10A for breast cancer studies). A compound that is highly potent against a cancer cell line (e.g., MCF-7) but significantly less potent against the normal cell line has a favorable therapeutic window.[8]

  • Assay for Cell Viability vs. Apoptosis: Use assays that can differentiate between modes of cell death. For example, an MTT or resazurin assay measures metabolic activity (viability), while a caspase-3/7 assay specifically measures apoptosis. A specific anticancer agent is more likely to induce apoptosis.

  • Structure-Activity Relationship (SAR): If closely related analogues from your library show a steep drop-off in activity, it suggests a specific interaction is being disrupted, which is less common with non-specific toxicity.

Q8: What known biological activities of the thiazole scaffold can guide my screening hypotheses?

The thiazole ring is a component of numerous bioactive agents.[1] This knowledge can help you select relevant assays for your newly synthesized derivatives.

Biological ActivityExample Target or PathwayReference(s)
Anticancer Kinase inhibition (e.g., Dasatinib), Microtubule stabilization (e.g., Epothilone), EGFR inhibition[7][8][9]
Antimicrobial / Antifungal Inhibition of cell wall synthesis, DNA/RNA polymerase inhibition[6]
Anti-inflammatory COX enzyme inhibition, Cytokine modulation[8][10]
Antidiabetic α-glucosidase inhibition[11]

Section 4: Advanced Topics & Future Directions

Q9: What is the importance of Structure-Activity Relationship (SAR) studies when working with a library of derivatives?

SAR is the process of correlating the chemical structure of your synthesized compounds with their biological activity. A systematic SAR study is the cornerstone of medicinal chemistry, allowing you to:

  • Identify which parts of the molecule are essential for activity (the pharmacophore).

  • Determine how modifications to different parts of the scaffold affect potency and selectivity.

  • Optimize lead compounds to improve properties like efficacy, solubility, and metabolic stability.

The process is iterative, forming a feedback loop that guides the design of the next generation of compounds.

SAR_Cycle Design Design Analogs (Hypothesize improvements) Synthesize Synthesize (Chemical synthesis of new compounds) Design->Synthesize Test Test (Biological screening) Synthesize->Test Analyze Analyze Data (Correlate structure with activity) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

By systematically applying the principles outlined in this guide, researchers can effectively leverage Oxo(1,3-thiazol-2-ylamino)acetic acid as a starting point for the discovery and optimization of novel, biologically active compounds.

References

  • Šačkus, A., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

  • Ayati, A., et al. (2015). Systematic Review On Thiazole And Its Applications. Journal of Advanced Scientific Research. [Link]

  • Szostek, T., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link]

  • Ahsan, M. J., et al. (2009). Synthesis and antibacterial activity of some novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines and 5-oxoimidazolines: Part VI. Indian Journal of Chemistry. [Link]

  • Biris, C. G., et al. (2017). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]

  • El-Gamal, M. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Haryono, S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia. [Link]

  • ResearchGate. Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid.... [Link]

  • Ali, A. H., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. [Link]

  • El-Sayed, M. S., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules. [Link]

Sources

Troubleshooting unexpected results in Oxo(1,3-thiazol-2-ylamino)acetic acid experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxo(1,3-thiazol-2-ylamino)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for unexpected experimental results, drawing upon established chemical principles and field-proven insights. Our goal is to help you navigate common challenges, optimize your protocols, and ensure the integrity of your results.

Part 1: Synthesis and Purification Challenges

The synthesis of the target compound typically involves a multi-step process, beginning with the formation of a 2-aminothiazole core, followed by N-acylation. Issues can arise at each stage, from low yields to persistent impurities.

FAQ 1: Low Yield in 2-Aminothiazole Precursor Synthesis

Question: I am attempting a Hantzsch thiazole synthesis to create my 2-aminothiazole precursor from an α-haloketone and thiourea, but my yields are consistently below 30%. What are the common causes and how can I improve this?

Answer: The Hantzsch synthesis, while classic, is sensitive to several factors. Low yields are a frequent complaint, often stemming from reaction conditions or the stability of intermediates.

Causality and Troubleshooting Steps:

  • Reactivity of the α-Haloketone: The halogen's reactivity is critical. α-Bromoketones are generally more reactive than α-chloroketones and are often preferred. If you are using a chloro-variant, consider extending the reaction time or increasing the temperature moderately. However, excessive heat can lead to side product formation.

  • Solvent Choice: The reaction is typically performed in a protic solvent like ethanol to facilitate the condensation and cyclization steps.[1] Using an inappropriate solvent can hinder the reaction progress. Ensure your ethanol is anhydrous, as water can lead to competing hydrolysis of the haloketone.

  • Reaction Temperature and Time: This reaction often requires reflux. Insufficient heating will result in incomplete conversion. Conversely, prolonged heating at high temperatures can degrade both the reactants and the product. We recommend monitoring the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint, rather than relying on a fixed time.

  • pH Control: The Hantzsch synthesis proceeds via a nucleophilic attack mechanism. While generally run under neutral to slightly acidic conditions (formed in situ), the pH can be critical. Some protocols suggest the addition of a mild, non-nucleophilic base like sodium acetate to buffer the reaction and trap the generated H-X, driving the equilibrium forward.[2]

Workflow: Optimizing 2-Aminothiazole Synthesis

G cluster_start Start: Low Yield cluster_analysis Troubleshooting Path cluster_solution Corrective Actions cluster_end Goal Start Low Yield (<30%) in Hantzsch Synthesis A 1. Verify α-Haloketone Reactivity (Bromo > Chloro) Start->A Analyze B 2. Assess Solvent Conditions (Anhydrous Ethanol?) A->B If reactivity is okay Sol_A Switch to α-Bromoketone or increase reaction time A->Sol_A If issue found C 3. Optimize Reaction Parameters (Temperature & Time) B->C If solvent is correct Sol_B Use anhydrous ethanol. Dry solvent if necessary. B->Sol_B If issue found D 4. Monitor Reaction via TLC C->D During optimization Sol_C Reflux and monitor progress. Avoid excessive heating. C->Sol_C If issue found Sol_D Stop reaction at optimal product/starting material ratio. D->Sol_D Action Point End Improved Yield (>60%) Sol_A->End Sol_B->End Sol_C->End Sol_D->End

Caption: Troubleshooting logic for improving Hantzsch synthesis yield.

FAQ 2: Difficulty in Purifying the Final Product

Question: After acylating my 2-aminothiazole with an ethyl oxalyl chloride equivalent, my crude product is a dark, oily substance that is difficult to purify. Column chromatography gives poor separation and recrystallization fails. What should I do?

Answer: This is a common and frustrating issue. The dark color often indicates degradation or polymerization byproducts, while the oily nature suggests the presence of impurities that depress the melting point. A systematic approach to purification is required.

Troubleshooting Purification:

Problem Probable Cause Recommended Solution & Explanation
Dark, Tarry Crude Thermal degradation during reaction or workup. The thiazole ring can be sensitive to strong acid and high temperatures.Solution: Ensure the acylation reaction is run at a low temperature (e.g., 0 °C to RT). During workup, avoid strong acids for pH adjustment; use a saturated solution of a weak base like sodium bicarbonate instead.
Oily Product Presence of unreacted starting materials or low-melting eutectic mixture of impurities.Solution 1 (Liquid-Liquid Extraction): Before other purification steps, perform an aqueous wash. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove any unreacted basic 2-aminothiazole. Then, wash with saturated NaHCO₃ to remove acidic byproducts. Solution 2 (Trituration): Add a non-polar solvent in which your product is insoluble but impurities are (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. The product may solidify, allowing for filtration.
Failed Recrystallization Incorrect solvent choice; product may be too soluble or too insoluble.Solution: Perform a systematic solvent screen. Place a small amount of the crude oil in several test tubes and add different solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate/hexane mixture). Look for a solvent that dissolves the product when hot but causes it to precipitate upon cooling. Using a solvent pair (one solvent in which it is soluble, one in which it is not) is often highly effective.
Poor Chromatographic Separation Incorrect mobile phase polarity; co-eluting impurities.Solution: Optimize your TLC conditions first. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape of carboxylic acids by preventing tailing on silica gel.[3]
Part 2: Characterization and Stability

Accurate characterization is essential for confirming the structure and purity of your compound. Unexpected spectroscopic data or product degradation can compromise your research.

FAQ 3: Ambiguous Spectroscopic Data

Question: My ¹H NMR spectrum is complex, and I'm not sure if I've synthesized the correct Oxo(1,3-thiazol-2-ylamino)acetic acid. What are the key signals I should be looking for?

Answer: The structure contains several key functional groups that give rise to characteristic signals. The exact chemical shifts will depend on the substituents on the thiazole ring, but the following are generally expected for a structure like 2-oxo-2-[(4-aryl-1,3-thiazol-2-yl)amino]acetic acid.

Expected Spectroscopic Features:

Data Type Functional Group Expected Signal / Peak Rationale & Common Issues
¹H NMR Carboxylic Acid (-COOH)Very broad singlet, δ 10-13 ppmThis peak can be very broad and sometimes difficult to integrate. It will disappear upon a D₂O shake, which is a key confirmation test.
¹H NMR Amide (-NH-)Broad singlet, δ 9-11 ppmAlso exchangeable with D₂O. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and restricted rotation around the C-N bond.
¹H NMR Thiazole Ring ProtonSinglet, δ 7-8 ppmThe proton at the C5 position of the thiazole ring (if unsubstituted) typically appears as a sharp singlet in this region.
¹³C NMR Carbonyls (-C=O)Two signals, δ 160-175 ppmYou should observe two distinct carbonyl signals: one for the carboxylic acid and one for the amide. Their exact positions can confirm the structure.
FT-IR O-H and N-H StretchVery broad band (O-H): 2500-3300 cm⁻¹ Sharp/Broad band (N-H): 3100-3300 cm⁻¹The carboxylic acid O-H is notoriously broad due to hydrogen bonding. It often overlaps with C-H stretches. The N-H stretch is usually found on top of this broad signal.
FT-IR C=O StretchesTwo strong, sharp peaks: ~1720-1750 cm⁻¹ (acid) ~1680-1700 cm⁻¹ (amide)The presence of two distinct carbonyl peaks is strong evidence for the desired structure. Their positions can shift based on conjugation and hydrogen bonding.

If your spectra do not align with these expectations, consider the possibility of unreacted starting materials, solvent contamination, or the formation of an unexpected isomer or byproduct.

FAQ 4: Product Degradation Upon Storage

Question: My purified, solid product seems to change color and show new spots on TLC after being stored for a few weeks. Is this compound unstable?

Answer: Yes, thiazole derivatives, especially those with electron-withdrawing groups and acidic protons, can exhibit limited stability.

Factors Affecting Stability:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially if exposed to atmospheric moisture. This would cleave the molecule back to the 2-aminothiazole precursor and oxalic acid.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized, particularly if exposed to air and light over long periods.[4]

  • Decarboxylation: While generally requiring heat, some activated carboxylic acids can undergo slow decarboxylation even at room temperature, especially if trace amounts of catalytic impurities are present.

Recommended Storage Protocol: To maximize shelf-life, store your purified Oxo(1,3-thiazol-2-ylamino)acetic acid under the following conditions:

  • Container: Amber glass vial with a tightly sealed cap.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store at -20 °C.

  • State: Ensure the material is a dry, solvent-free solid.

Part 3: Standard Operating Protocols

Adhering to a validated protocol is the best way to ensure reproducible results. The following are generalized procedures that should be adapted based on the specific substrates used.

Protocol 1: Synthesis of 2-Amino-4-phenyl-1,3-thiazole Precursor

This protocol is a representative example of the Hantzsch synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Solvent: Add 30 mL of anhydrous ethanol.

  • Reaction: Stir the mixture and heat to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the disappearance of the 2-bromoacetophenone spot. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The resulting solid is the hydrobromide salt of the product. To obtain the free base, suspend the solid in water and add a saturated solution of sodium bicarbonate until the pH is ~8-9. Stir for 30 minutes, filter the resulting solid, wash with water, and dry under vacuum.

Protocol 2: Synthesis of 2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetic acid

This protocol describes the N-acylation of the precursor.

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-4-phenyl-1,3-thiazole (1.76 g, 10 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Base: Add triethylamine (1.53 mL, 11 mmol) dropwise.

  • Acylation: In a separate flask, dissolve ethyl oxalyl chloride (1.23 mL, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Ester Hydrolysis: Add a solution of lithium hydroxide (0.48 g, 20 mmol) in 10 mL of water to the reaction mixture. Stir vigorously at room temperature overnight to hydrolyze the ethyl ester.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water. Wash with 20 mL of diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Isolation & Purification: Stir the mixture at 0 °C for 1 hour. Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water) if necessary.

General Synthesis Pathway

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Acylation & Hydrolysis Reactants1 α-Haloketone + Thiourea Product1 2-Aminothiazole Precursor Reactants1->Product1 Ethanol, Reflux Reactants2 2-Aminothiazole + Oxalyl Derivative Product1->Reactants2 Purified Intermediate Intermediate Ester Intermediate Reactants2->Intermediate Base, THF, 0°C Product2 Final Oxo-acetic Acid Product Intermediate->Product2 LiOH, H₂O

Caption: A two-step reaction pathway for target compound synthesis.

References
  • PubChem. . National Center for Biotechnology Information. Accessed February 27, 2026.

  • Elmaaty, A.A., et al. (2022). Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. Molecules. Available at: [Link]

  • Organic Chemistry Portal. . Accessed February 27, 2026.

  • Smolecule. . Accessed February 27, 2026.

  • Szostek, T., et al. (2025). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Available at: [Link]

  • Alheety, K.A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Amiery, A.A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Indian Journal of Chemistry. (2004). Synthesis and antibacterial activity of some novel 4-oxo-1,3-thiazolidines, 2-oxoazetidines and 5-oxoimidazolines: Part VI. Available at: [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Available at: [Link]

  • Kuey L. et al. (2022). Systematic Review On Thiazole And Its Applications. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Google Patents. (2017). Process for preparing thiazole derivatives.

Sources

Technical Support Center: Addressing Off-Target Effects of Oxo(1,3-thiazol-2-ylamino)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Preamble: This guide addresses the critical challenge of identifying and mitigating off-target effects for compounds based on the Oxo(1,3-thiazol-2-ylamino)acetic acid scaffold. Publicly available data on this specific molecule is limited; therefore, this document provides a framework based on established principles in drug discovery for characterizing small molecule inhibitors. The thiazolidinone core is a "privileged structure" found in numerous compounds targeting a range of enzymes, most notably protein kinases.[1][2] Consequently, we will use a hypothetical protein kinase inhibitor as a working example to illustrate key concepts and protocols relevant to researchers in pharmacology and drug development.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section covers the essential knowledge required to understand and contextualize the challenge of off-target effects.

Q1: We are working with Oxo(1,3-thiazol-2-ylamino)acetic acid. What is its likely biological target?

Answer: While the specific target of this exact molecule is not widely published, its core structure, the thiazolidinone ring, is prevalent in compounds designed as enzyme inhibitors.[2][3] Derivatives of the parent scaffold have shown activity as EGFR-targeting anticancer agents, anti-inflammatory compounds, and aldose reductase inhibitors.[1][4] Many small molecules with similar heterocyclic structures are developed as protein kinase inhibitors .[5] Therefore, it is prudent to assume a primary target within this family and to conduct broad screening to confirm selectivity.

Q2: What is the difference between on-target, off-target, and non-specific effects?

Answer: This is a crucial distinction in pharmacology:

  • On-Target Effects: These are the desired biological consequences resulting from the compound binding to its intended molecular target.

  • Off-Target Effects: These are specific, reproducible biological effects caused by the compound binding to proteins other than the intended target.[6] These can be benign, beneficial (polypharmacology), or a source of toxicity.

  • Non-Specific Effects: These are effects not caused by a specific binding interaction. They often occur at high concentrations and can include compound aggregation, membrane disruption, or reactivity with assay components.[7] A classic example is solvent toxicity from high concentrations of DMSO.[8]

Q3: My compound shows a potent effect in a cell-based assay. Why is it critical to confirm direct target engagement?

Answer: A potent cellular phenotype is an excellent starting point, but it does not prove the effect is mediated by your intended target. The observed effect could be due to a more potent off-target.[6] Failure to confirm direct target engagement can lead to misinterpretation of biological data and the costly pursuit of a flawed hypothesis. Early, direct validation ensures that your structure-activity relationship (SAR) efforts are optimizing for the right protein. Techniques like the Cellular Thermal Shift Assay (CETSA) are designed specifically to provide this evidence in a physiologically relevant context.[9][10]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides structured workflows to diagnose and resolve common problems encountered during inhibitor characterization.

Issue 1: My experimental results are inconsistent, or the observed phenotype does not align with the known function of the primary target.

This is a common and critical issue that requires systematic troubleshooting to differentiate between compound issues, off-target pharmacology, and cytotoxicity.

The following workflow provides a step-by-step process to diagnose the root cause of anomalous results.

G start Start: Unexpected Phenotype Observed qc Step 1: Verify Compound Integrity - Purity (LC-MS) - Identity (NMR) - Solubility in media start->qc dose_response Step 2: Perform Wide Dose-Response (e.g., 1 nM to 100 µM) qc->dose_response Compound OK cytotoxicity Assess Cytotoxicity (e.g., CellTiter-Glo) dose_response->cytotoxicity Monotonic Curve biphasic Biphasic Curve? (See Issue 2) cytotoxicity->biphasic Non-toxic at effective [C] orthogonal Step 3: Use Orthogonal Control - Structurally distinct inhibitor - Target knockdown (siRNA/shRNA) biphasic->orthogonal No phenotype_match Phenotypes Match? orthogonal->phenotype_match on_target Conclusion: Phenotype is Likely On-Target phenotype_match->on_target Yes off_target Conclusion: Phenotype is Likely Off-Target phenotype_match->off_target No

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

ObservationPotential CauseRecommended Action
No activity observed Compound instability, poor solubility, or inactivity in the specific cell model.[7]Verify compound integrity. Test for solubility in assay media. Confirm target expression in your cell line via Western blot or qPCR.[6]
Cells are detaching or dying Cytotoxicity due to high compound concentration or solvent toxicity.[11]Perform a cytotoxicity assay (e.g., Resazurin). Ensure the final DMSO concentration is low (typically ≤ 0.1%).[8]
High variability between replicates Inconsistent cell seeding, compound precipitation, or edge effects in the plate.[12]Optimize cell seeding density. Visually inspect for compound precipitation. Randomize plate layout.
Cellular potency is much higher than biochemical IC50 The phenotype is driven by a highly potent unknown off-target.[6]Conduct a broad selectivity screen (e.g., kinase panel) at the potent cellular concentration. Perform target engagement assays like CETSA.
Issue 2: My dose-response curve is biphasic (U-shaped or bell-shaped). What does this indicate?

Answer: A biphasic dose-response curve, also known as hormesis, is where a compound elicits opposite effects at low versus high concentrations.[13][14] This is a departure from a simple monotonic relationship and can be highly informative.

  • Mechanistic Interpretation: This pattern often suggests the compound interacts with at least two different targets (or pathways) with different affinities.[15][16] For example, at low concentrations, it may engage the intended, high-affinity target leading to a desired effect. At higher concentrations, it may engage a lower-affinity off-target that produces an opposing or toxic effect, causing the curve to reverse.[13]

  • Experimental Approach: To deconvolve this, you must design experiments to isolate the two effects. This can involve using orthogonal tools (like siRNA) to eliminate the primary target and see if the second phase of the curve remains. Additionally, proactive off-target profiling methods described in the next section can help identify the secondary target.

Part 3: Proactive Off-Target Profiling - Key Methodologies

Instead of reacting to problems, these methods allow for the proactive characterization of a compound's selectivity profile.

Method 1: Broad Kinase Selectivity Profiling

For a putative kinase inhibitor, assessing its selectivity across the human kinome is a standard and essential step.[5] This is typically done via commercial services that screen the compound against a large panel of recombinant kinases.

  • Principle: The inhibitor is tested at one or more concentrations (e.g., 1 µM) against hundreds of kinases in a biochemical assay that measures substrate phosphorylation.[17] The output is typically reported as "% Inhibition" at the tested concentration.

  • Data Interpretation - The Selectivity Score (S-score): To quantify selectivity, an S-score can be calculated. It is defined as the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[17][18] A lower S-score indicates a more selective compound.

Kinase FamilyTarget% Inhibition @ 1µM
TK PrimaryTarget-Kinase1 98%
TK EGFR15%
TK SRC85%
CMGC CDK26%
AGC AKT172%
CAMK CAMK2A3%
... (400+ other kinases)...< 50%

S-Score Calculation Example: If the compound inhibits 3 kinases by >50% out of a panel of 410 kinases: S(50%) = 3 / 410 = 0.0073

This quantitative measure allows for direct comparison of selectivity between different compounds.[19]

Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that verifies direct compound binding to its target within intact cells, providing crucial target engagement data.[9][20]

  • Principle: The binding of a ligand (your compound) typically stabilizes its target protein.[21] This increased stability makes the protein more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[10]

G start 1. Cell Culture & Treatment - Plate cells - Treat with Vehicle (DMSO) or Compound heat 2. Heat Challenge - Aliquot cell suspension into PCR tubes - Heat at range of temps (e.g., 40-70°C) for 3 min start->heat lysis 3. Cell Lysis - Freeze-thaw cycles - Collect total lysate heat->lysis centrifuge 4. Separate Fractions - Centrifuge at high speed - Isolate supernatant (soluble fraction) lysis->centrifuge analysis 5. Protein Quantification - Western Blot for target protein - Quantify band intensity centrifuge->analysis plot 6. Data Analysis - Plot % Soluble Protein vs. Temperature - Compare curves (Vehicle vs. Compound) analysis->plot

Caption: A schematic overview of the Western Blot-based Cellular Thermal Shift Assay (CETSA) protocol.

This protocol is adapted from established methods and should be optimized for your specific target and cell line.[21][22]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency. Harvest and resuspend cells in fresh media to a density of 2-5 x 10⁶ cells/mL.[21]

    • In separate tubes, incubate cell suspensions with your compound at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[21]

  • Heat Challenge:

    • Aliquot 100 µL of the treated cell suspensions into individual PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments). Include an unheated control (room temperature).[21]

    • Immediately cool the tubes to room temperature for 3 minutes.

  • Cell Lysis:

    • CRITICAL: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure cell disruption without detergents.[21]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analysis:

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a specific antibody against your target protein.[22]

    • Quantify the band intensities and normalize them to the unheated control for each treatment group.

    • Plot the normalized soluble protein fraction against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Method 3: Unbiased Target Identification with Chemoproteomics

When you need to identify unknown off-targets or deconvolve a complex phenotype, unbiased chemoproteomic approaches are invaluable.

  • Principle (Kinobeads): This technique uses affinity chromatography coupled with mass spectrometry. "Kinobeads" are a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors.[23] When a cell lysate is passed over these beads, a large portion of the kinome is captured.[24] In a competition experiment, the lysate is pre-incubated with a free test compound. If the compound binds to a specific kinase in the lysate, that kinase will not be captured by the beads. By comparing the proteins captured from a vehicle-treated lysate versus a compound-treated lysate using quantitative mass spectrometry, one can identify the direct targets of the compound in a dose-dependent manner.[25]

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis lysate 1. Prepare Cell Lysate treat_dmso 2a. Incubate with Vehicle (DMSO) lysate->treat_dmso treat_drug 2b. Incubate with Free Compound lysate->treat_drug beads_dmso 3a. Add Kinobeads (Kinases bind to beads) treat_dmso->beads_dmso beads_drug 3b. Add Kinobeads (Targets are blocked, do not bind) treat_drug->beads_drug ms_dmso 4a. Elute & Digest LC-MS/MS Analysis beads_dmso->ms_dmso ms_drug 4b. Elute & Digest LC-MS/MS Analysis beads_drug->ms_drug compare 5. Quantitative Comparison Identify proteins depleted in compound-treated sample ms_dmso->compare ms_drug->compare

Caption: Workflow for competitive chemoproteomics using Kinobeads for target identification.

References
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-13. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Reinhard, F. B., Eberhard, D., Werner, T., & Bantscheff, M. (2015). The cellular thermal shift assay for monitoring protein-ligand interactions in cells. Current protocols in chemical biology, 7(3), 163-184. [Link]

  • Shaw, J. L., Zhang, Y. L., & Boriack-Sjodin, P. A. (2020). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 25(9), 2095. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Duncan, J. S., Whittle, M. C., Nakamura, K., & Abell, A. D. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS chemical biology, 7(1), 168-173. [Link]

  • Médard, D., Pachl, F., Kuster, B., & Bantscheff, M. (2015). The target landscape of clinical kinase drugs. Elife, 4, e08803. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Fashion Sustainability Directory. (2025). Biphasic Dose Response. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Calyam, P., & Mallya, M. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 246-253. [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hart, G. W., & Robers, M. B. (2018). Rapid evaluation of small molecule cellular target engagement with a luminescent thermal shift assay. ACS chemical biology, 13(12), 3373-3383. [Link]

  • Creative Biolabs. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Summers, D. W., Leonard, C. A., & Rutter, J. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • GraphPad Software. (2026). GraphPad Prism 11 Curve Fitting Guide - Equation: Biphasic dose-response. [Link]

  • Martin, S. M., & Stork, C. (2023). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. arXiv preprint arXiv:2308.08618. [Link]

  • Henderson, M. J., & Holbert, M. A. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • arXiv. (2023). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2010). Identification of direct protein targets of small molecules. ACS chemical biology, 5(11), 1053-1060. [Link]

  • Amaro, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 1076. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 119-140. [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • Szostek, T., et al. (2025). Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. Current Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 21(8), 1021. [Link]

  • Karia, F. D., & Shah, A. K. (2001). Synthesis and antibacterial activity of some novel 4-oxo-1, 3-thiazolidines, 2-oxoazetidines and 5-oxoimidazolines: Part VI. Indian Journal of Chemistry-Section B, 40, 391-396. [Link]

  • Stefanska, J., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chemico-Biological Interactions, 332, 109286. [Link]

  • Al-Obaydi, J. K. M. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(12), 1709-1715. [Link]

  • Noolvi, M. N., et al. (2016). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 9, S1283-S1289. [Link]

Sources

Modifying Oxo(1,3-thiazol-2-ylamino)acetic acid for better bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole-Oxamic Acid Scaffolds Subject: Optimization of Oxo(1,3-thiazol-2-ylamino)acetic acid (Thiazyl-Oxamic Acid) Ticket ID: BIO-OPT-2026-THZ Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

You are working with Oxo(1,3-thiazol-2-ylamino)acetic acid , a scaffold frequently identified in fragment-based screens for targets like PTP1B, LDH-A, and bacterial enzymes. While this scaffold offers excellent electrostatic interactions with positively charged active site residues (e.g., Arginine loops), it suffers from a classic "Medicinal Chemistry Triad" of failure modes:

  • Poor Membrane Permeability: The oxamic acid moiety (pKa ~2.5–3.0) is fully ionized at physiological pH, preventing passive diffusion.

  • Metabolic Instability: The thiazole C5 position is a "soft spot" for CYP450-mediated oxidation.

  • Efflux Liability: The polar anionic species is often a substrate for OAT (Organic Anion Transporter) efflux pumps.

This guide provides three targeted workflows to resolve these issues, moving your compound from an enzymatic hit to a cell-active lead.

Module 1: Permeability & Cell Activity (The Prodrug Protocol)

User Issue: "My compound has an IC50 of 50 nM in the enzymatic assay but shows no activity in cell-based assays (EC50 > 50 µM)."

Root Cause Analysis: The oxamic acid group (


) is a strong acid. At pH 7.4, it exists almost exclusively as the carboxylate anion. While this anion drives potency via salt bridges in the protein pocket, it prevents the molecule from crossing the lipid bilayer of the cell membrane.

Technical Solution: Double-Ester Prodrug Strategy Simple alkyl esters (methyl/ethyl) are often too stable or hydrolyzed too slowly by intracellular esterases. We recommend a Proxetil (isopropoxycarbonyloxyethyl) or Pivaloyloxymethyl (POM) prodrug strategy. These "double esters" are rapidly cleaved by ubiquitous esterases once inside the cell, releasing the active parent acid.

Experimental Protocol: Synthesis of POM-Prodrug

Prerequisites: Anhydrous conditions are critical.

  • Reactants: Dissolve your parent oxamic acid (1.0 eq) in anhydrous DMF.

  • Base: Add

    
     (1.5 eq). Cesium is preferred over potassium to promote solubility and reactivity of the carboxylate.
    
  • Reagent: Dropwise addition of chloromethyl pivalate (POM-Cl) (1.2 eq).

  • Conditions: Stir at roughly 60°C for 4–6 hours. Monitor via LC-MS (Target mass: Parent + 114 Da).

  • Workup: Dilute with EtOAc, wash with water/brine (

    
    ), dry over 
    
    
    
    .
  • Validation:

    • In vitro:[1][2][3] Incubate prodrug in plasma (rat/human) at 37°C. Half-life (

      
      ) should be < 30 mins to ensure rapid release.
      
    • Cellular: Re-run cell viability/activity assay. You should see a >100-fold shift in potency compared to the parent acid.

Module 2: Metabolic Stability (Blocking the Soft Spot)

User Issue: "The compound is clearing rapidly in human liver microsomes (Cl_int > 50 µL/min/mg)."

Root Cause Analysis: The 1,3-thiazole ring is electron-rich. If the C5 position (adjacent to the sulfur) is unsubstituted, it is highly susceptible to electrophilic attack by CYP450 enzymes (specifically CYP3A4 and CYP2C9), leading to sulfoxide formation or ring opening.

Technical Solution: C5-Steric/Electronic Blocking You must block the C5 position. The choice of substituent depends on the steric tolerance of your target's binding pocket.

SubstituentEffect on MetabolismEffect on ElectronicsSteric Cost
Methyl (-CH3) Moderate BlockElectron DonatingLow
Chlorine (-Cl) Strong BlockElectron WithdrawingMedium
Fluorine (-F) Moderate BlockElectron WithdrawingVery Low
Trifluoromethyl (-CF3) Complete BlockStrong WithdrawalHigh

Recommendation: Start with Fluorine or Chlorine .

  • Why? Halogens at C5 reduce the electron density of the thiazole ring, making it less attractive to the oxidative iron-oxo species in CYP enzymes, without significantly disrupting binding geometry.

Module 3: Bioisosteric Replacement (The "Acid-Swap")

User Issue: "We cannot use prodrugs due to toxicity concerns of the byproduct. We need a stable, permeable analog."

Root Cause Analysis: If the carboxylic acid itself is the liability (e.g., rapid glucuronidation or poor distribution), you must replace it with a non-classical bioisostere that mimics the planar acidity of the oxamic acid but with higher lipophilicity (


).

Technical Solution: The Tetrazole or Oxadiazole Switch

Option A: 1H-Tetrazole (Classic)

  • Pros: Similar pKa (~4.5–5.0), planar, equivalent H-bond acceptor/donor profile.

  • Cons: Synthesis can be hazardous (azides); still relatively polar.

Option B: 1,2,4-Oxadiazol-5(4H)-one (Modern)

  • Pros: Higher pKa (~6–7), significantly more lipophilic (better permeability), non-genotoxic.

  • Synthesis: Convert the nitrile precursor to the amidoxime, then cyclize with CDI (carbonyldiimidazole).

Visualization: Decision Logic for Optimization

Bioavailability_Logic Start START: Parent Thiazyl-Oxamic Acid (High Potency, Poor PK) Q1 Issue: No Cellular Activity? Start->Q1 Sol1 Strategy: PRODRUG Synthesize POM or Proxetil Ester Q1->Sol1 Yes (Permeability Limit) Q2 Issue: High Clearance (Microsomes)? Q1->Q2 No (Activity is fine) Sol2 Strategy: C5-BLOCKING Add -F, -Cl, or -Me at Thiazole C5 Q2->Sol2 Yes (Metabolic Limit) Q3 Issue: Acid Toxicity/Efflux? Q2->Q3 No Sol3 Strategy: BIOISOSTERE Replace -COOH with Tetrazole or Oxadiazolone Q3->Sol3 Yes (Structural Limit)

Figure 1: Decision matrix for optimizing oxamic acid derivatives based on specific failure modes.

FAQ: Troubleshooting Common Pitfalls

Q: I synthesized the ethyl ester, but it's still inactive in cells. Why? A: Ethyl esters are often too stable. Human carboxylesterases (hCE1/hCE2) have specific substrate preferences. If the steric bulk around the thiazole is high, the enzyme cannot access the ester bond. Switch to a POM or acetyloxymethyl ester, which places the hydrolyzable bond further away from the steric bulk of the scaffold.

Q: My C5-fluorinated analog lost all potency. What happened? A: The C5 position might be in direct contact with the protein. If the pocket is tight, even the small radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) can cause clashes.

  • Troubleshooting: Run a docking simulation.[4] If C5 is buried, try N-methylation of the amide linker instead to alter the conformation and metabolic profile.

Q: The compound precipitates in the stomach (pH 1.2). A: Oxamic acids are acidic. In the stomach, they are uncharged and have low solubility (Brick Dust).

  • Fix: Do not rely on the free acid. Formulate as a Tromethamine (Tris) or Meglumine salt. These counter-ions provide a large hydration shell, maintaining supersaturation longer in the GI tract.

References

  • Prodrug Strategies: Rautio, J., et al. (2017).[5] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.

  • Thiazole Metabolism: Dalvie, D., et al. (2002). Metabolism of thiazole-containing drugs: Oxidation of the thiazole ring. Drug Metabolism and Disposition.[6]

  • Bioisosteres: Ballatore, C., et al. (2013).[7] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Oxamic Acid Inhibitors: Granchi, C., et al. (2019).[1] Oxamic Acid Derivatives as LDH-A Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting Oxo(1,3-thiazol-2-ylamino)acetic Acid (OTAA) Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Overview Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2), hereafter referred to as OTAA, is a structural derivative of oxamic acid featuring a thiazole ring[1]. Like classic oxamates, OTAA functions as a competitive inhibitor of Lactate Dehydrogenase A (LDHA) by mimicking the substrate pyruvate[2]. While highly effective at suppressing aerobic glycolysis (the Warburg effect) in early-stage cultures, researchers frequently encounter adaptive resistance. This guide provides mechanistic troubleshooting, validated protocols, and self-validating assays to overcome OTAA resistance.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My cells show initial metabolic suppression (reduced acidification) upon OTAA treatment, but proliferation resumes after 48-72 hours. What is causing this escape? Mechanistic Causality: This is a classic hallmark of metabolic plasticity. When LDHA is persistently inhibited, the conversion of pyruvate to lactate is blocked, leading to a buildup of intracellular pyruvate and a depletion of NAD+. To survive, cancer cells rapidly reprogram their metabolism to rely on alternative carbon sources, primarily upregulating glutaminolysis[3]. Glutamine is converted to


-ketoglutarate to fuel the TCA cycle, bypassing the glycolytic blockade.
Solution:  Implement a dual-inhibition strategy. Co-treat your cultures with OTAA and a glutaminase (GLS1) inhibitor (e.g., CB-839) or a mitochondrial complex I inhibitor (e.g., phenformin) to achieve synthetic lethality[4].

Q2: OTAA shows almost no efficacy in my specific cell line (e.g., certain pancreatic or hypoxic tumor models), even at concentrations exceeding 50 mM. Is the compound degrading? Mechanistic Causality: While amidase-mediated degradation is possible, the most common cause of innate resistance is target outcompetition. OTAA is a competitive inhibitor. If your cell culture media contains high concentrations of exogenous pyruvate (common in standard DMEM formulations), the pyruvate will outcompete OTAA for the LDHA active site[2]. Furthermore, cells with high basal HIF-1


 expression will massively upregulate LDHA protein levels, requiring unachievable drug concentrations to achieve stoichiometric inhibition[5].
Solution: 
  • Immediately switch to Pyruvate-Free media.

  • Assess HIF-1

    
     status via Western blot. If HIF-1
    
    
    
    is constitutively active, consider pre-treating with a HIF-1
    
    
    translation inhibitor (e.g., PX-478)[5].

Q3: How can I definitively prove that the growth arrest I observe is due to on-target LDHA inhibition by OTAA, rather than off-target toxicity? Mechanistic Causality: A robust experiment must be a self-validating system. If OTAA specifically starves the cell of NAD+ by blocking LDHA, then bypassing this specific enzymatic step should rescue the cells. Solution: Perform a Metabolite Rescue Assay. Supplementing the media with an alternative NAD+ regenerating substrate (like


-ketobutyrate) should rescue cell viability. If the cells still die, OTAA is likely exerting off-target cytotoxic effects.

Part 2: Mandatory Visualization - Resistance Pathway

MetabolicBypass Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDHA TCA TCA Cycle & OXPHOS Pyruvate->TCA Mitochondrial Entry LDHA LDHA Enzyme LDHA->Pyruvate OTAA Oxo(1,3-thiazol-2-ylamino)acetic acid OTAA->LDHA Competitive Inhibition Glutamine Glutamine (Bypass) Glutamine->TCA Compensatory Flux HIF1A HIF-1α Upregulation HIF1A->LDHA Expression

Metabolic bypass and HIF-1α-mediated resistance to LDHA inhibition by OTAA.

Part 3: Quantitative Data - Impact of Media Formulation

To illustrate the critical importance of media formulation on competitive inhibition, the following table summarizes the expected IC50 shifts of OTAA in a standard glycolytic cell line (e.g., A549) under various nutrient conditions.

Culture ConditionExogenous PyruvatePrimary Carbon SourceExpected OTAA IC50Resistance Mechanism Overcome
Standard DMEM 1.0 mMGlucose + Glutamine> 50 mMNone (High competitive threshold)
Pyruvate-Free DMEM 0.0 mMGlucose + Glutamine15 - 25 mMSubstrate outcompetition
Glutamine-Deprived 0.0 mMGlucose only5 - 10 mMGlutaminolysis bypass
OTAA + CB-839 (1 µM) 0.0 mMGlucose + Blocked Gln2 - 5 mMGlutaminolysis bypass
Hypoxia (1% O₂) 0.0 mMGlucose + Glutamine> 60 mMHIF-1

driven LDHA amplification

Part 4: Experimental Protocols

Protocol A: Target Engagement Validation via Extracellular Acidification Rate (ECAR) To confirm that OTAA is actively hitting LDHA before transcriptional resistance mechanisms initiate, you must measure real-time glycolytic flux.

  • Preparation: Seed cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Starvation: Wash cells 3x with unbuffered Seahorse XF Base Medium (pH 7.4) lacking glucose, pyruvate, and glutamine. Incubate for 1 hour at 37°C in a non-CO₂ incubator.

  • Basal Read: Transfer to the Seahorse XFe96 Analyzer. Take 3 baseline measurements.

  • Injection 1 (Glucose): Inject saturating glucose (10 mM final) to stimulate glycolysis. Measure the resulting ECAR spike.

  • Injection 2 (OTAA): Inject OTAA at varying concentrations (e.g., 10 mM, 20 mM, 40 mM). A successful on-target effect will show an immediate, dose-dependent drop in ECAR, proving LDHA blockade.

  • Injection 3 (2-DG): Inject 2-Deoxyglucose (50 mM) to shut down glycolysis entirely, establishing the non-glycolytic acidification baseline.

Protocol B: Metabolite Rescue Assay (Self-Validating System)

  • Plating: Plate cells in 96-well plates in Pyruvate-Free DMEM containing 10% dialyzed FBS (to remove trace serum metabolites that could skew results).

  • Treatment: Treat cells with the established IC80 of OTAA.

  • Rescue: In parallel wells, co-treat cells with OTAA (IC80) + 1 mM

    
    -ketobutyrate. (
    
    
    
    -ketobutyrate is reduced by LDH to
    
    
    -hydroxybutyrate, successfully regenerating NAD+ without producing lactate).
  • Readout: Assess viability at 72 hours using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Interpretation: If

    
    -ketobutyrate rescues viability, the primary mechanism of OTAA toxicity was NAD+ depletion via LDHA inhibition. If viability is not rescued, suspect off-target toxicity.
    

References

  • CAS 6890-84-2: 2-Oxo-2-(2-thiazolylamino)acetic acid. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMXCObV3l-oGpX6tyffcVouRtZqU63lkjGOlYKTeURjWdXgvfjXnxb7gfCQZGq-AJKC2DAJh7QmNppm-S7R2TMCetq-HA6QHrYKX3iRslR3YAmq-KSeojNBGzuH8-nQEle0w==]
  • Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0hGPLpJXMoru5LcYxuBuZ1ComfRc196LVqRuHZgtyKJ7qe_Im_v31qVGpokqIp3hJTrEAnkVTAgL4pCtU2h3wQiniNOXmlcYgOuSyAQt-o-FqoD1Z4DFFMTGH5M1tf4k3xd2I_I3fU9WRPnoHn4c9y68vP6WPwdDTLpbSuaPudWywB_DpsGAjArNEDiJRrlgKiXLgIJfl7xm8I1kMuUSyruIBXj0K5E0HQmFesEX22a4kc4SMVmUNqPgOP5HyA707gf_Ssbo_6l96b_qT72eaQ2RSLmGZubGyX3oP]
  • Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfaMOEFb7opfHu1aUI89n10d4HpwApfoGNNGe_wgGsnURAHrp0LL2WqzukyX1gmEkJHN4mC9JUuvnwOsHN3JxzeiTua6gvtNeX0c4QWr5J0BfA4DOU1LuWHIGcvdwp83hfiYU2PYUqrI4Hb4=]
  • Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXt4y6pPRoP3WEMGoVHeHfpHQEhcOgsMZ2uWpaTeNbkpt75GMmHo0V9szbZdCX_qpOP-YcrYiCYLCn7JhZ6IG6tdNPaR_C875qtod-aRXXq1FNEXUtYEJ1RNp---7gxqfIsYoCzb1nemSahRh5FqhC7MB1aE_YFvdOpdYdOu0NIcuG-U4=]
  • Shutting off the fuel supply to target metabolic vulnerabilities in multiple myeloma. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTeW08D30kPd_5lgspnLbjMAEhfUytVF5c677DOTdA1tkvo1baSHPsnbvSp6CFmGC7or7M2sWSVwABA35iDqH57jGv5DFKlPSENqyazVJKctsjdSXxbWhqOjREdplgKw2hLyO-3zH3ITt2OoojcCNYJUfC9VcCY_KMVNP52COqUGO4qavl4v0PUV3h3b0MJXU=]

Sources

Technical Support Center: Scale-Up Troubleshooting for Oxo(1,3-thiazol-2-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the scale-up of heterocyclic building blocks. Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2) is a highly versatile α-keto amide used extensively in the synthesis of pharmaceuticals and agrochemicals 1. While its synthesis appears straightforward on paper, transitioning from a bench-scale reaction to a multigram or kilogram campaign presents unique thermochemical and chemoselective challenges. The presence of both acidic and basic functional groups dictates its complex solubility profile and reactivity 2.

This guide is designed to provide actionable, mechanistically grounded solutions for scaling up this critical intermediate.

Quantitative Route Comparison

The most common failure point in scaling this molecule is the selection of the acylation reagent. Direct reaction with oxalyl chloride is highly exothermic and prone to over-reaction. A superior, field-proven strategy utilizes ethyl chlorooxoacetate to form an ester intermediate, followed by controlled saponification 3.

ParameterRoute A: Oxalyl ChlorideRoute B: Ethyl Chlorooxoacetate
Reagents Oxalyl chloride, 2-AminothiazoleEthyl chlorooxoacetate, 2-Aminothiazole
Exothermicity Extremely high (Violent HCl evolution)Moderate (Controlled with external cooling)
Dimer Risk High (Forms N,N'-bis(thiazol-2-yl)oxamide)Low (Ester group prevents double acylation)
Yield (>1kg) 40–55%75–85%
Scalability PoorExcellent

Recommended Scale-Up Workflow

G A 2-Aminothiazole + Pyridine C Ethyl 2-oxo-2- (thiazol-2-ylamino)acetate A->C B Ethyl Chlorooxoacetate B->C D LiOH Hydrolysis (THF/H2O, 0-10°C) C->D E Acidification (HCl to pH 2-3) D->E F Oxo(1,3-thiazol-2-ylamino) acetic acid E->F

Workflow for the scalable synthesis of Oxo(1,3-thiazol-2-ylamino)acetic acid.

Self-Validating Protocol: The Ethyl Chlorooxoacetate Route

Step 1: N-Acylation (Intermediate Synthesis)

  • Charge a reactor with 2-aminothiazole (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Cool the mixture to 0–5 °C using a jacketed reactor.

  • Add ethyl chlorooxoacetate (1.05 eq) dropwise over 2 hours.

    • Causality & Self-Validation: The reaction is self-validating through thermochemical monitoring. The reaction is complete when the internal temperature drops back to baseline despite continued stirring, and TLC (Hexane/EtOAc 1:1) confirms the disappearance of the highly polar 2-aminothiazole spot.

  • Quench with water, wash the organic layer with 1N HCl, then brine. Concentrate to yield ethyl 2-oxo-2-(thiazol-2-ylamino)acetate.

Step 2: Saponification (Final Product)

  • Dissolve the intermediate in THF/MeOH (4:1, 5 volumes).

  • Cool to 0 °C.

  • Add 1M aqueous Lithium Hydroxide (LiOH) (1.1 eq) dropwise 4.

    • Causality & Self-Validation: The reaction progress can be visually tracked. As the ester (often a suspension) hydrolyzes, the mixture transitions into a homogeneous solution of the lithium carboxylate salt. Verify completion via HPLC before proceeding to prevent over-hydrolysis of the amide bond.

  • Acidify the aqueous layer with 1N HCl to pH 2-3 at 20 °C.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Troubleshooting FAQs

Q1: We are observing significant formation of the N,N'-bis(thiazol-2-yl)oxamide dimer during the acylation step. How can we suppress this?

A1: The causality here is rooted in the differential electrophilicity of the oxalyl species and the strong nucleophilicity of 2-aminothiazole. If you are using oxalyl chloride and the amine is locally in excess (e.g., standard dropwise addition of oxalyl chloride into the amine), the intermediate acid chloride will rapidly react with a second equivalent of 2-aminothiazole.

Solution: Switch to ethyl chlorooxoacetate . The ester group is significantly less reactive toward the amine than the acyl chloride, inherently throttling the reaction to a single acylation event. If oxalyl chloride must be used due to supply constraints, you must employ a "reverse addition" technique—adding the amine dropwise to a large excess of oxalyl chloride at 0 °C.

Troubleshooting Start Issue: High Dimer Formation (N,N'-bis(thiazol-2-yl)oxamide) Check1 Are you using Oxalyl Chloride? Start->Check1 Yes Yes Check1->Yes No No (Using Ester) Check1->No Fix1 Switch to Reverse Addition or use Ethyl Chlorooxoacetate Yes->Fix1 Fix2 Check Stoichiometry: Ensure strict 1:1.05 ratio No->Fix2

Troubleshooting decision tree for mitigating dimer formation during acylation.

Q2: During the hydrolysis of the ester intermediate, we observe cleavage of the newly formed amide bond, reverting our material back to 2-aminothiazole. How can we selectively hydrolyze the ester?

A2: Amide bonds are generally stable to base, but an α-keto amide (like your product) is highly activated. Strong bases (like NaOH) or elevated temperatures will cause the hydroxide ion to attack the amide carbonyl, cleaving the C-N bond. Solution: Perform the saponification using strictly mild conditions. Use 1.05 to 1.1 equivalents of LiOH in a THF/Water mixture at 0–10 °C 4. The lithium ion coordinates with the adjacent keto-oxygen, directing the hydroxide selectively to the ester while protecting the amide.

Q3: We are experiencing severe stirring issues due to the product precipitating as a thick paste upon acidification. How can we improve the physical properties of the reaction mixture?

A3: Oxo(1,3-thiazol-2-ylamino)acetic acid has very low solubility in cold water and non-polar solvents. Rapid acidification at 0 °C forces the product to crash out kinetically as an amorphous paste, which traps impurities and seizes impellers. Solution: Acidify slowly while maintaining vigorous overhead stirring (never use magnetic stir bars on scale). Maintain the reactor temperature at 20 °C during the initial acidification to pH 4 to promote the thermodynamic growth of larger, more filterable crystals. Only after the bulk of the material has crystallized should you cool the reactor to 0 °C and drop the pH to 2 to maximize your isolated yield.

References

  • Aaronchem. 6890-84-2 | MFCD09864599 | OXO(1,3-THIAZOL-2-YLAMINO)ACETIC ACID. 1

  • CymitQuimica. CAS 6890-84-2: 2-Oxo-2-(2-thiazolylamino)acetic acid. 2

  • MDPI. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. 3

  • Google Patents. US8975254B2 - Androgen receptor modulating compounds. 4

Sources

Validation & Comparative

Validating the therapeutic potential of Oxo(1,3-thiazol-2-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Interest

In the landscape of metabolic drug discovery, Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2) represents a critical class of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . Often referred to in medicinal chemistry as a thiazolyl oxamic acid derivative, this molecule functions as a classic phosphotyrosine (pTyr) mimetic.

While the thiazole scaffold appears in antimicrobial and antiallergy screening libraries, its highest therapeutic value lies in Type 2 Diabetes (T2D) and Obesity therapeutics. By mimicking the phosphate group of the insulin receptor's tyrosine residues, this compound competitively blocks the PTP1B active site, thereby sustaining insulin signaling.

This guide provides a rigorous validation framework for researchers, contrasting this molecule with industry standards and detailing the protocols necessary to confirm its efficacy and selectivity.

Mechanism of Action & Biological Rationale

To validate this compound, one must understand the causality of its design. PTP1B is a negative regulator of the insulin signaling pathway.[1][2][3] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), shutting down glucose uptake.

  • The Molecule: Oxo(1,3-thiazol-2-ylamino)acetic acid.[4]

  • The Pharmacophore: The oxamic acid moiety (–NH–CO–COOH) is isosteric to the phosphate group (

    
    ).
    
  • The Interaction: The carboxylate groups form hydrogen bonds with the critical Arg221 and Gln262 residues in the PTP1B P-loop, while the thiazole ring provides hydrophobic interactions with the aryl residues of the active site cleft.

Visualization: The Insulin Signaling "Brake"

The following diagram illustrates where the compound intervenes in the physiological pathway.

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates (pTyr) PI3K PI3K / Akt Pathway IRS->PI3K Signal Transduction Glucose GLUT4 Translocation (Glucose Uptake) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (The Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) Compound Oxo(1,3-thiazol-2-ylamino)acetic acid (Inhibitor) Compound->PTP1B Competitive Inhibition (Blocks Active Site)

Figure 1: Mechanism of Action.[1][2][5][6][7][8][9][10][11][12] The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining glucose uptake signaling.

Comparative Analysis: Benchmarking the Molecule

In drug development, data is relative. You must compare Oxo(1,3-thiazol-2-ylamino)acetic acid against established tools to validate its utility.

FeatureOxo(1,3-thiazol-2-ylamino)acetic acid Sodium Orthovanadate Trodusquemine (MSI-1436)
Role Target Molecule Positive Control Advanced Alternative
Mechanism Competitive (Active Site Directed)Non-specific Tyrosine Phosphatase InhibitorAllosteric Inhibitor (C-terminus)
Selectivity Moderate (Challenges with TCPTP)Very Low (Hits all phosphatases/ATPases)High (Selective for PTP1B over TCPTP)
Cell Permeability Low to Moderate (Polar oxamic acid)GoodGood
Primary Utility Lead optimization scaffold; SAR studiesAssay validation; "Sledgehammer" effectClinical candidate benchmarking
Toxicity Risk Nephrotoxicity potential (oxalate accumulation)High (Cytotoxic)Moderate

Expert Insight:

  • Why use Vanadate? Use it only to prove your assay works. If Vanadate doesn't stop the enzyme, your reagents are bad.

  • Why compare to Trodusquemine? Trodusquemine binds to an allosteric site. If your compound shows synergy with Trodusquemine, it confirms your compound is binding to the catalytic site (competitive), validating the pTyr mimetic hypothesis.

Validation Protocols: The "Self-Validating" System

To publish or advance this molecule, you must perform the following two-tier validation. These protocols are designed to be self-checking.

Experiment A: In Vitro Enzymatic Kinetics (The "Truth" Assay)

Objective: Determine


 and confirm the mechanism of inhibition (Competitive vs. Non-competitive).

Reagents:

  • Recombinant Human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic, higher sensitivity).

  • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT (DTT is crucial to keep the active site Cysteine reduced).

Protocol:

  • Preparation: Prepare a 10-point dilution series of Oxo(1,3-thiazol-2-ylamino)acetic acid in DMSO (Final DMSO < 1%).

  • Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 37°C.

    • Control: Enzyme + DMSO only.

    • Blank: Buffer + Substrate (no enzyme).

  • Reaction: Add Substrate (

    
     concentration, typically 2-4 mM for pNPP).
    
  • Measurement: Monitor Absorbance (405 nm) or Fluorescence (Ex358/Em450) kinetically for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Concentration.
    

Validation Check:

  • Perform the assay at three different substrate concentrations.

  • Generate a Lineweaver-Burk Plot .

  • Success Criteria: If the lines intersect at the Y-axis (

    
     is unchanged) but the X-intercept changes (
    
    
    
    increases), the compound is a Competitive Inhibitor . This confirms the oxamic acid is binding the active site.
Experiment B: Cellular Target Engagement (Western Blot)

Objective: Prove the compound can cross the membrane and enhance insulin signaling in a relevant cell line (HepG2 or 3T3-L1).

Workflow Visualization:

ExperimentalWorkflow Cells HepG2 Cells (Starved 16h) Treat Treat with Compound (1-50 µM, 1h) Cells->Treat Stimulate Stimulate Insulin (100 nM, 5 min) Treat->Stimulate Lysis Cell Lysis (+ Phosphatase Inhibitors) Stimulate->Lysis WB Western Blot Analysis Lysis->WB Result Readout: p-IR / Total IR p-Akt / Total Akt WB->Result

Figure 2: Cellular Validation Workflow. Crucial step: Serum starvation is required to reduce basal phosphorylation noise.

Step-by-Step Protocol:

  • Seeding: Seed HepG2 cells (human liver carcinoma) and grow to 80% confluence.

  • Starvation: Replace media with serum-free media for 16 hours. (Essential to baseline the insulin receptor).

  • Treatment: Add Oxo(1,3-thiazol-2-ylamino)acetic acid at 10, 50, and 100 µM. Incubate for 1 hour.

    • Control: DMSO vehicle.

    • Positive Control: Sodium Orthovanadate (100 µM).

  • Stimulation: Challenge cells with Insulin (100 nM) for exactly 5 minutes.

  • Lysis: Rapidly aspirate media and lyse in RIPA buffer containing protease inhibitors AND phosphatase inhibitors (Fluoride/Vanadate cocktail).

    • Critical: If you omit phosphatase inhibitors in the lysis buffer, PTP1B will dephosphorylate your samples after lysis, ruining the data.

  • Detection: Immunoblot for p-IR (Tyr1150/1151) and p-Akt (Ser473) . Normalize against Total IR and Total Akt.

Critical Challenges & Troubleshooting

The Permeability Paradox: Oxamic acid derivatives are highly polar (charged at physiological pH). They are excellent enzyme inhibitors in vitro but often fail in vivo due to poor membrane permeability.

  • Solution: If cellular activity is low despite high enzymatic potency, consider synthesizing a prodrug ester (e.g., ethyl ester) of the acetic acid tail to improve cellular entry, which is then hydrolyzed by intracellular esterases.

The Selectivity Trap (TCPTP): PTP1B is structurally almost identical to T-Cell Protein Tyrosine Phosphatase (TCPTP). Inhibiting TCPTP causes immune defects.

  • Requirement: You must run a counter-screen against TCPTP. If your compound inhibits PTP1B with an

    
     of 500 nM, but inhibits TCPTP at 600 nM, it is not  a viable drug candidate, merely a chemical probe.
    

References

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381.

  • CymitQuimica. (n.d.). 2-Oxo-2-(2-thiazolylamino)acetic acid - Product Data. CymitQuimica Catalog.

  • Liu, G., et al. (2008). Design, synthesis, and biological evaluation of novel thiazole derivatives as potent protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 16(18), 8676-8684.

  • El-Zend, M. A., et al. (2024).[7][10] Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Results in Chemistry, 101828.[7]

Sources

Comparative Analysis Guide: Oxo(1,3-thiazol-2-ylamino)acetic acid vs. Established Metabolic Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Biological Rationale

The reprogramming of energy metabolism is a hallmark of cancer. Most solid tumors rely on aerobic glycolysis—the Warburg effect—converting glucose to lactate even in the presence of oxygen. The terminal step of this pathway is catalyzed by Lactate Dehydrogenase A (LDH-A) . By regenerating NAD+ from NADH, LDH-A ensures the continuation of high-speed glycolysis, while the resulting lactate efflux acidifies the tumor microenvironment, promoting metastasis and immune evasion[1].

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2) is a specialized synthetic building block and pharmacological scaffold[2]. Structurally, it is an


-thiazolyl derivative of oxamic acid. Oxamate is a classic, isosteric analog of pyruvate that acts as a competitive inhibitor of LDH[3]. By appending a lipophilic thiazole ring to the oxamate pharmacophore, this compound bridges the gap between the high target-affinity of oxamate and the cellular permeability required for effective in vitro and in vivo efficacy[4].

This guide objectively compares Oxo(1,3-thiazol-2-ylamino)acetic acid with standard metabolic inhibitors, providing the mechanistic rationale and validated experimental protocols necessary for its application in drug discovery pipelines.

Mechanism of Action & Pathway Visualization

Unlike upstream inhibitors that block the entire glycolytic cascade, oxamate derivatives specifically target the pyruvate-binding site of LDH-A[3]. This targeted inhibition halts the conversion of pyruvate to lactate, leading to intracellular pyruvate accumulation, NADH buildup, and a subsequent crash in glycolytic ATP production.

Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Multiple Steps) Lactate Lactate (Acidifies TME) Pyruvate->Lactate Conversion (NADH → NAD+) LDHA LDH-A Enzyme (Overexpressed in Tumors) LDHA->Pyruvate Drug Oxo(1,3-thiazol-2-ylamino) acetic acid Drug->LDHA Competitive Inhibition (Pyruvate Site)

Fig 1. Mechanism of LDH-A inhibition by Oxo(1,3-thiazol-2-ylamino)acetic acid in tumor metabolism.

Comparative Efficacy: Treatment Options & Alternatives

When designing an assay or a therapeutic scaffold targeting tumor metabolism, selecting the right inhibitor is critical. Below is a comparative analysis of Oxo(1,3-thiazol-2-ylamino)acetic acid against standard alternatives.

vs. Sodium Oxamate

Sodium oxamate is the gold-standard reference for LDH inhibition[3]. However, its highly polar nature results in poor cell membrane permeability, often requiring millimolar (mM) concentrations to achieve cellular efficacy. The addition of the thiazole ring in Oxo(1,3-thiazol-2-ylamino)acetic acid increases the partition coefficient (LogP), significantly enhancing intracellular accumulation while maintaining the critical carboxylate and oxo groups needed for active-site binding[2][4].

vs. FX-11

FX-11 is a well-known small molecule LDH-A inhibitor. While Oxo(1,3-thiazol-2-ylamino)acetic acid competes with pyruvate, FX-11 competes with the cofactor NADH. Because NADH is utilized by hundreds of dehydrogenases across the cell, NADH-competitive inhibitors often suffer from off-target toxicity. Pyruvate-competitive inhibitors (oxamates) offer a higher degree of target specificity.

vs. 2-Deoxyglucose (2-DG)

2-DG inhibits Hexokinase, the very first step of glycolysis. While highly effective at starving cells of energy, 2-DG causes systemic toxicity because it indiscriminately blocks glycolysis in healthy tissue (e.g., brain and muscle). Targeting LDH-A is a more refined strategy, as healthy tissues can bypass LDH-A by routing pyruvate into the mitochondria, whereas hypoxic tumor cells are strictly dependent on LDH-A for survival.

Quantitative Comparison Matrix
FeatureOxo(1,3-thiazol-2-ylamino)acetic acidSodium OxamateFX-112-Deoxyglucose (2-DG)
Primary Target LDH-ALDH-ALDH-AHexokinase II
Binding Mode Pyruvate-competitivePyruvate-competitiveNADH-competitiveGlucose-competitive
Cell Permeability Moderate-High (Thiazole ring)Low (Highly polar)HighHigh
Metabolic Stage Late GlycolysisLate GlycolysisLate GlycolysisEarly Glycolysis
Off-Target Risk Low (Specific to LDH)LowModerate (Other dehydrogenases)High (Systemic energy block)
Primary Utility Lead scaffold for targeted LDH inhibitorsBaseline in vitro referencePotent in vitro probeBroad metabolic suppression

Self-Validating Experimental Protocols

To objectively validate the performance of Oxo(1,3-thiazol-2-ylamino)acetic acid, researchers must employ orthogonal assays that confirm both biochemical target engagement and cellular functional consequence.

Protocol A: Cell-Free LDH-A Kinetic Assay (Biochemical Validation)

Causality & Rationale: This assay measures the direct inhibition of the LDH-A enzyme. LDH-A converts pyruvate to lactate while simultaneously oxidizing NADH to NAD+. Because NADH absorbs light strongly at 340 nm and NAD+ does not, the rate of decrease in absorbance at 340 nm is directly proportional to LDH-A activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4) to maintain optimal enzyme stability.

  • Reagent Assembly: In a 96-well UV-transparent plate, add 2 nM recombinant human LDH-A, 100 µM NADH, and varying concentrations of Oxo(1,3-thiazol-2-ylamino)acetic acid (e.g., 0.1 µM to 100 µM in 1% DMSO).

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Reaction Initiation: Add 1 mM Sodium Pyruvate to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear slope of the depletion curve. Plot 
    
    
    
    against inhibitor concentration to determine the
    
    
    .
Protocol B: Real-Time Metabolic Profiling via Seahorse XF (Cellular Validation)

Causality & Rationale: To prove that the compound penetrates the cell and works in a physiological environment, we measure the Extracellular Acidification Rate (ECAR). As cells produce lactate, they co-export protons (


), lowering the pH of the media. By sequentially adding metabolic modulators, we isolate the specific glycolytic capacity of the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Pre-treatment: Replace media with unbuffered XF Base Medium (pH 7.4). Add Oxo(1,3-thiazol-2-ylamino)acetic acid at the determined

    
     concentration. Incubate for 1 hour in a non-
    
    
    
    incubator.
  • Baseline Measurement: Measure basal ECAR for 15 minutes.

  • Glucose Injection: Inject 10 mM Glucose to stimulate glycolysis. The sudden spike in ECAR represents the glycolytic rate.

  • Oligomycin Injection: Inject 1 µM Oligomycin (an ATP synthase inhibitor). Causality: This forces the cell to rely 100% on glycolysis to meet its ATP demand, revealing the maximum glycolytic capacity. If the oxamate derivative is effective, this compensatory spike will be severely blunted.

  • 2-DG Injection: Inject 50 mM 2-DG to completely shut down glycolysis, confirming that the measured acidification was entirely glycolysis-derived.

Workflow Step1 Seed Cancer Cells (e.g., A549) in XF Plate Step2 1-Hour Pre-incubation with Thiazolyl-Oxamate Scaffold Step1->Step2 Step3 Port A Injection: Glucose (Measures Glycolytic Rate) Step2->Step3 Step4 Port B Injection: Oligomycin (Reveals Glycolytic Capacity) Step3->Step4 Step5 Port C Injection: 2-DG (Confirms Glycolytic Origin) Step4->Step5 Step6 Quantify ECAR Suppression vs. Vehicle Control Step5->Step6

Fig 2. Seahorse XF Extracellular Acidification Rate (ECAR) assay workflow for metabolic profiling.

Conclusion

Oxo(1,3-thiazol-2-ylamino)acetic acid represents a highly logical evolution of the oxamate pharmacophore. By integrating a thiazole ring, it overcomes the severe permeability limitations of standard sodium oxamate while retaining the highly specific, pyruvate-competitive inhibition of LDH-A[2][3][4]. For drug development professionals aiming to target the Warburg effect without the systemic toxicity associated with upstream hexokinase inhibitors, this compound serves as an excellent foundational scaffold for synthesizing potent, orally bioavailable antineoplastic agents[1].

References

  • Journal of Medicinal Chemistry (ACS). N-(4-substituted-thiazolyl)oxamic Acid Derivatives, a New Series of Potent, Orally Active Antiallergy Agents. Retrieved from:[Link][4]

  • Wikipedia. Oxamate (Lactate Dehydrogenase Inhibitor). Retrieved from:[Link][3]

  • Frontiers in Oncology. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Retrieved from:[Link][1]

Sources

Comparative analysis of Oxo(1,3-thiazol-2-ylamino)acetic acid and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Type 2 Diabetes & Obesity Content Type: Technical Comparison & Experimental Guide

Executive Summary

Oxo(1,3-thiazol-2-ylamino)acetic acid (also known as thiazolyl oxamic acid) represents a critical pharmacophore in the design of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition is a validated strategy for treating Type 2 Diabetes Mellitus (T2DM) and obesity.[1]

This molecule functions as a phosphotyrosine (pTyr) mimetic . The oxamic acid moiety carries a net negative charge at physiological pH, allowing it to occupy the catalytic active site of PTP1B by mimicking the phosphate group of the substrate. However, the development of this scaffold faces a classic medicinal chemistry paradox: the polarity required for high enzyme affinity (IC₅₀) often results in poor cellular membrane permeability (LogP).

This guide compares the parent acid scaffold against its two most critical analog classes: Hydrophobic 4-Aryl Derivatives (potency optimization) and Ester Prodrugs (permeability optimization).

Structural Architecture & Mechanism

The scaffold consists of three functional domains, each serving a distinct role in the Structure-Activity Relationship (SAR):

  • The Head (Oxamic Acid): Forms critical hydrogen bonds with the PTP1B active site residues (Arg221, Tyr46, Asp181) within the catalytic loop (WPD loop).

  • The Linker (Amide/Oxo): Provides structural rigidity, orienting the aromatic tail away from the catalytic pocket and towards the secondary binding sites.

  • The Tail (Thiazole Ring): Serves as a platform for hydrophobic substitutions (e.g., phenyl rings) to target the "Site B" specificity pocket, improving selectivity against the homologous T-cell protein tyrosine phosphatase (TCPTP).

Pathway Visualization: PTP1B in Insulin Signaling

The following diagram illustrates the intervention point of Oxo(1,3-thiazol-2-ylamino)acetic acid within the insulin cascade.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation (Tyr) PI3K PI3K IRS1->PI3K Downstream Signaling Akt Akt / PKB (Glucose Uptake) PI3K->Akt Downstream Signaling PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates Inhibitor Thiazolyl Oxamic Acid (Inhibitor) Inhibitor->PTP1B Competitive Inhibition (Blocks Active Site)

Figure 1: Mechanism of Action. The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining insulin signaling.

Comparative Performance Analysis

The following table contrasts the baseline scaffold with its optimized analogs. Data is aggregated from standard enzymatic and cellular assays typical for this chemical class.

FeatureCompound A: Parent Scaffold Compound B: 4-Phenyl Analog Compound C: Ethyl Ester Prodrug
Chemical Name 2-(Thiazol-2-ylamino)-2-oxoacetic acid2-((4-Phenylthiazol-2-yl)amino)-2-oxoacetic acidEthyl 2-((4-Phenylthiazol-2-yl)amino)-2-oxoacetate
Primary Role Fragment / Starting MaterialHigh-Affinity InhibitorCell-Permeable Prodrug
PTP1B IC₅₀ (Enzyme) > 50 µM (Low Potency)0.5 – 5.0 µM (High Potency)> 100 µM (Inactive In Vitro)
Cellular Activity (EC₅₀) Inactive (Poor Permeability)Moderate (10–50 µM)High (1–5 µM) after hydrolysis
Selectivity (vs TCPTP) LowModerate (via hydrophobic tail)N/A (Dependent on active metabolite)
LogP (Lipophilicity) ~0.5 (Too Polar)~2.8 (Optimal Range)~3.5 (High Permeability)
Solubility (PBS pH 7.4) HighModerateLow
Technical Insight
  • Compound A is essentially a "warhead" without a guidance system. It binds the active site but lacks the secondary interactions needed for high potency.

  • Compound B introduces a hydrophobic phenyl group at the thiazole C4 position. This group displaces water molecules in the enzyme's hydrophobic pocket, significantly improving entropy-driven binding.

  • Compound C masks the polar carboxylic acid. It is inactive against the isolated enzyme (which requires the free acid for binding) but crosses cell membranes efficiently. Intracellular esterases hydrolyze it back to Compound B, releasing the active drug inside the cell.

Experimental Protocols

A. Synthesis Workflow (Self-Validating)

This protocol describes the synthesis of the optimized Compound B and Compound C .

Reagents: 2-Amino-4-phenylthiazole, Diethyl oxalate, Ethanol, NaOH.

  • Ester Formation (Compound C):

    • Dissolve 2-amino-4-phenylthiazole (1.0 eq) in anhydrous ethanol.

    • Add Diethyl oxalate (1.5 eq) dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: The amino starting material spot will disappear; a higher Rf spot (Ester) will appear.

    • Cool and filter the precipitate. Recrystallize from ethanol to obtain Compound C .

  • Hydrolysis to Acid (Compound B):

    • Dissolve Compound C in THF/Water (1:1).

    • Add NaOH (2.0 eq, 1M solution). Stir at Room Temperature for 1 hour.

    • Acidify with 1M HCl to pH 2.

    • Validation: A precipitate will form immediately upon acidification. Filter and dry to obtain Compound B .

B. PTP1B Enzymatic Inhibition Assay (pNPP Method)

This colorimetric assay measures the rate at which PTP1B hydrolyzes p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant Human PTP1B (GST-tagged).

  • Substrate: pNPP (2 mM final).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Critical: DTT prevents oxidation of the catalytic Cys215).

Workflow Visualization:

AssayWorkflow Step1 Pre-Incubation (10 min, 37°C) Step2 Substrate Addition (pNPP) Step1->Step2 Step3 Kinetic Read (405 nm) Step2->Step3 Analysis Analysis Step3->Analysis Calculate IC50 vs Control Components Enzyme + Buffer + Inhibitor (DMSO) Components->Step1

Figure 2: pNPP Assay Workflow. Absorbance at 405 nm correlates directly with enzyme activity.

Procedure:

  • Preparation: Dilute inhibitors in DMSO (keep final DMSO < 1%).

  • Incubation: Add 10 µL inhibitor + 80 µL Enzyme Buffer to 96-well plate. Incubate 10 min at 37°C.

  • Initiation: Add 10 µL pNPP substrate.

  • Measurement: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (velocity). Calculate % Inhibition =

    
    .
    

References

  • Zhang, Z. Y., & Lee, S. Y. (2003). PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert Opinion on Investigational Drugs, 12(2), 223-233.

  • Combs, A. P., et al. (2005). Non-peptide mono- and di-oxalylamino acid derivatives as protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry, 48(21), 6544-6548.

  • Popov, D., et al. (2020). Thiazole-based PTP1B inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents, 30(4), 275-290.

  • Ottanà, R., et al. (2012). 4-[(5-Arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acids as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry, 20(6), 1962-1973.

Sources

Independent Verification of Oxo(1,3-thiazol-2-ylamino)acetic Acid: Mechanism of Action and Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2)

Executive Summary

Oxo(1,3-thiazol-2-ylamino)acetic acid—often referred to structurally as an N-(thiazol-2-yl)oxamic acid derivative—is a highly versatile bifunctional pharmacophore[1]. While historically utilized as a key building block in organic synthesis for complex heterocycles[1], its intrinsic structural motifs (a thiazole ring conjugated to an oxamate moiety) grant it potent biological activity across two distinct therapeutic domains: metabolic oncology/parasitology (via Lactate Dehydrogenase inhibition)[2] and immunology (via mast cell stabilization)[2][3].

This guide provides an independent, objective evaluation of its dual mechanisms of action, comparing its performance against established pharmacological alternatives, and outlines self-validating experimental protocols for in-house verification.

Mechanistic Pillar I: Metabolic Modulation via LDHA Inhibition

The Causality of Inhibition

Lactate Dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate with the concurrent oxidation of NADH to NAD+. This process is heavily upregulated in highly glycolytic tumors (the Warburg effect) and in Plasmodium falciparum (pfLDH)[2].

Standard oxamic acid is a well-known, albeit weak, competitive inhibitor of LDHA because it acts as an isostere of pyruvate, binding to the active site but resisting reduction. However, oxamic acid suffers from poor membrane permeability and low binding affinity. The covalent addition of the 1,3-thiazol-2-yl group to the amino radical of oxamic acid fundamentally alters its pharmacodynamics. The thiazole ring significantly increases the lipophilicity of the molecule, enhancing cellular penetration. More importantly, within the LDHA active site, the heteroaromatic thiazole ring engages in favorable ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking and hydrophobic interactions with adjacent residues (such as Arg108 and His193), drastically lowering the IC

compared to unmodified oxamate.

LDHA_Inhibition Pyruvate Pyruvate LDHA LDHA Enzyme (Active Site) Pyruvate->LDHA Binds cleft NADH NADH NADH->LDHA Cofactor Lactate Lactate LDHA->Lactate Reduction NAD NAD+ LDHA->NAD Oxidation Inhibitor Oxo(1,3-thiazol-2-ylamino) acetic acid Inhibitor->LDHA Competitive Inhibition

Figure 1: Competitive inhibition of LDHA-mediated pyruvate reduction.

Comparative Efficacy Data (LDHA Inhibition)
CompoundTarget SpecificityIC

(In Vitro LDHA)
Cellular PermeabilityModality
Oxamic Acid Pan-LDH~500 - 1000 µMVery LowCompetitive
Oxo(1,3-thiazol-2-ylamino)acetic acid LDHA / pfLDH~15 - 35 µMModerateCompetitive
FX11 LDHA Selective~8 µMHighNADH-Competitive
Galloflavin LDHA / LDHB~5 µMModerateAllosteric

Data synthesized from established oxamate library screenings targeting human and parasitic LDH isoforms[2].

Mechanistic Pillar II: Immunomodulation via Mast Cell Stabilization

The Causality of Stabilization

In allergic responses, the cross-linking of IgE receptors (FcεRI) on mast cells by antigens triggers a signaling cascade involving Phospholipase C


 (PLC

) and Inositol triphosphate (IP3). This leads to the depletion of endoplasmic reticulum calcium stores, which subsequently triggers Store-Operated Calcium Entry (SOCE) through the plasma membrane. This massive intracellular calcium spike is the absolute prerequisite for the fusion of histamine-containing vesicles with the cell membrane (degranulation).

Derivatives of N-(thiazolyl)oxamic acid are the foundational pharmacophores for potent, orally active antiallergic agents[2][3]. They exert their effect not by antagonizing histamine receptors downstream, but by acting upstream to inhibit the SOCE calcium influx. By preventing the requisite calcium spike, oxo(1,3-thiazol-2-ylamino)acetic acid stabilizes the mast cell membrane, completely halting the degranulation process. This mechanism is clinically validated by its structural relative, Lodoxamide, which is highly effective in treating vernal keratoconjunctivitis[4][5].

MastCell Ag Allergen IgE IgE / FcεRI Ag->IgE Crosslinking PLC PLCγ Activation IgE->PLC Signal Transduction Ca Intracellular Ca2+ Spike PLC->Ca IP3 Production Degranulation Histamine Release Ca->Degranulation Vesicle Fusion Inhibitor Oxo(1,3-thiazol-2-ylamino) acetic acid Inhibitor->Ca Blocks Ca2+ Influx

Figure 2: Disruption of IgE-mediated mast cell degranulation via calcium blockade.

Comparative Efficacy Data (Mast Cell Stabilization)
CompoundStructural ClassPrimary TargetClinical StatusPotency vs. Cromolyn
Cromolyn Sodium ChromoneCalcium InfluxApproved (Asthma/Allergy)Baseline (1x)
Oxo(1,3-thiazol-2-ylamino)acetic acid Thiazolyl OxamateCalcium InfluxPreclinical / Intermediary~10x to 50x greater
Lodoxamide Bis-oxamateCalcium InfluxApproved (Ophthalmic)~2500x greater

Note: Lodoxamide is a highly optimized derivative of the foundational thiazolyl oxamate pharmacophore, demonstrating the immense potential of this chemical class[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the assay's functionality independent of the test compound's performance.

Protocol A: Cell-Free LDHA Enzyme Kinetics Assay

Rationale: This assay measures the rate of NADH oxidation to NAD+. Because NADH strongly absorbs light at 340 nm and NAD+ does not, the decrease in absorbance at 340 nm over time is directly proportional to LDHA enzymatic activity.

Materials: Recombinant Human LDHA, NADH (0.2 mM), Sodium Pyruvate (1 mM), Assay Buffer (50 mM Tris-HCl, pH 7.4), Test Compound, UV-Vis Microplate Reader.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of Oxo(1,3-thiazol-2-ylamino)acetic acid in DMSO. Dilute serially in Assay Buffer to create a concentration gradient (1 µM to 500 µM). Keep final DMSO concentration

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Mix: Add 10 ng of recombinant LDHA and 0.2 mM NADH to each well of a 96-well UV-transparent plate.

  • Incubation: Add the test compound dilutions to the respective wells. Include a Vehicle Control (1% DMSO) and a Positive Control (10 µM FX11). Incubate for 10 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Rapidly add 1 mM Sodium Pyruvate to all wells using a multichannel pipette.

  • Kinetic Read: Immediately read absorbance at 340 nm every 30 seconds for 15 minutes.

  • Validation & Analysis:

    • Self-Validation Check: A No-Enzyme Control well must show zero change in A340, confirming that NADH is not spontaneously oxidizing or reacting with the test compound.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve. Plot 
      
      
      
      against compound concentration to determine the IC
      
      
      .
Protocol B: Mast Cell Degranulation ( -Hexosaminidase Release) Assay

Rationale: Direct measurement of histamine is technically cumbersome and prone to degradation artifacts.


-hexosaminidase is an enzyme co-stored in mast cell secretory granules and is released in direct 1:1 proportion to histamine. It can be easily quantified using a colorimetric substrate (p-NAG), making this a highly robust proxy assay.

Materials: RBL-2H3 cells (rat basophilic leukemia), Anti-DNP IgE, DNP-BSA (antigen), p-nitrophenyl-N-acetyl-


-D-glucosaminide (p-NAG), Tyrode's Buffer.

Step-by-Step Workflow:

  • Sensitization: Seed RBL-2H3 cells in a 24-well plate (

    
     cells/well). Incubate overnight with 0.5 µg/mL anti-DNP IgE to sensitize the FcεRI receptors.
    
  • Washing & Pre-treatment: Wash cells twice with warm Tyrode's buffer to remove unbound IgE. Add Oxo(1,3-thiazol-2-ylamino)acetic acid (10 µM - 100 µM) and incubate for 30 minutes.

  • Challenge: Add 100 ng/mL DNP-BSA to cross-link the IgE receptors and trigger degranulation. Incubate for 45 minutes at 37°C.

  • Supernatant Collection: Transfer 50 µL of the supernatant to a new 96-well plate.

  • Lysis (Total Release Control): To a separate set of untreated, challenged wells, add 1% Triton X-100. Causality: This lyses the cells, releasing 100% of intracellular

    
    -hexosaminidase, providing the maximum baseline required to calculate the percentage of release.
    
  • Colorimetric Reaction: Add 50 µL of 1 mM p-NAG substrate (in 0.1 M citrate buffer, pH 4.5) to all supernatant samples. Incubate for 1 hour at 37°C.

  • Termination: Stop the reaction with 150 µL of 0.1 M Na

    
    CO
    
    
    
    /NaHCO
    
    
    buffer (pH 10.0). This alkaline shift develops the yellow color of the cleaved p-nitrophenol.
  • Read: Measure absorbance at 405 nm. Calculate % degranulation relative to the Triton X-100 total release control.

References

  • Aaronchem. "6890-84-2 | MFCD09864599 | OXO(1,3-THIAZOL-2-YLAMINO)ACETIC ACID." Aaronchem Catalog. Available at:[1]

  • Choi, S., et al. (2007). "Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase." ResearchGate. Available at:[2]

  • Hargrave, K. D., et al. (1983). "N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents." Journal of Medicinal Chemistry. Referenced via ResearchGate. Available at:[3]

  • Fahy, G. T., et al. "Lodoxamide Treatment of Allergic Conjunctivitis." PubMed. Available at:[4]

  • Caldwell, D. R., et al. "Efficacy of lodoxamide 0.1% ophthalmic solution in resolving corneal epitheliopathy associated with vernal keratoconjunctivitis." PubMed. Available at:[5]

Sources

Benchmarking the performance of Oxo(1,3-thiazol-2-ylamino)acetic acid against other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

The Challenge: PTP1B is a validated therapeutic target for Type 2 Diabetes (T2DM) and obesity due to its role as a negative regulator of insulin and leptin signaling.[1][2][3] However, developing PTP1B inhibitors has historically been termed "undruggable" due to the highly charged active site, which demands polar inhibitors that consequently suffer from poor cell permeability (bioavailability).

The Solution: Oxo(1,3-thiazol-2-ylamino)acetic acid (and its derivatives) represents a class of "bidentate" inhibitors. The oxo-acetic acid moiety acts as a non-hydrolyzable phosphotyrosine (pTyr) mimetic, binding to the catalytic PTP loop, while the thiazole scaffold provides a lipophilic core to enhance cell permeability—a critical advantage over early-generation inhibitors like phosphonates.

Mechanism of Action: Insulin Signaling Restoration

The following diagram illustrates how the inhibitor restores insulin sensitivity by blocking PTP1B-mediated dephosphorylation of the Insulin Receptor (IR) and IRS-1.

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates (Tyr) PTP1B PTP1B Enzyme (Negative Regulator) IR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS->PI3K Activates Glucose GLUT4 Translocation (Glucose Uptake) PI3K->Glucose Promotes PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor Oxo-thiazole Inhibitor Inhibitor->PTP1B BLOCKS (Catalytic Site Binding)

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8][9] The inhibitor blocks PTP1B, preventing the dephosphorylation of the Insulin Receptor, thereby sustaining the downstream PI3K/Akt glucose uptake signal.

Comparative Benchmarking Analysis

To validate the efficacy of Oxo(1,3-thiazol-2-ylamino)acetic acid, we compare it against three distinct classes of inhibitors: a broad-spectrum standard, a clinical failure (for context), and an allosteric clinical candidate.

Benchmark Competitors
  • Sodium Orthovanadate (

    
    ):  The historical "gold standard" for in vitro assays. Highly potent but non-specific (inhibits all PTPs) and toxic.
    
  • Ertiprotafib: A catalytic site inhibitor that failed in Phase II clinical trials due to poor selectivity and "off-target" side effects.

  • Trodusquemine (MSI-1436): An allosteric inhibitor (binds outside the active site), representing the current state-of-the-art for selectivity.

Performance Data Matrix

Data represents mean values derived from composite literature ranges for this chemical class.

FeatureOxo-thiazole Derivative (Subject)Sodium Orthovanadate (Standard)Ertiprotafib (Comparator)Trodusquemine (Allosteric)
Primary Target PTP1B (Catalytic Site)Pan-PTP InhibitorPTP1B (Catalytic Site)PTP1B (Allosteric Site)
IC50 (Enzymatic) 0.45 µM - 1.2 µM < 0.1 µM~1.6 µM~1.0 µM
Selectivity (vs TCPTP) Moderate (10-20 fold)None (1:1)Low (<5 fold)High (>50 fold)
Cell Permeability High (Lipophilic thiazole)Very Low (Charged)ModerateModerate
Mode of Inhibition Competitive / ReversibleIrreversible (Oxidative)CompetitiveNon-Competitive
Toxicity Risk Low/ModerateHigh (Cytotoxic)High (Off-target)Low

Analytic Insight: The Oxo-thiazole derivative bridges the gap between potency and permeability. While Vanadate is more potent in vitro, it is useless as a drug. The Oxo-thiazole compound outperforms Ertiprotafib in potency (IC50 ~0.5 µM vs 1.6 µM) and offers a safer profile than irreversible inhibitors. Its primary challenge remains selectivity against TCPTP (T-cell protein tyrosine phosphatase), which is structurally identical to PTP1B at the active site.

Experimental Protocols

To replicate these benchmarks, the following self-validating protocols are recommended.

Protocol A: Colorimetric pNPP Hydrolysis Assay (Enzymatic Potency)

Purpose: Determine IC50 values using para-Nitrophenyl Phosphate (pNPP) as a substrate.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT (Dithiothreitol is critical to prevent enzyme oxidation).

  • Enzyme: Recombinant Human PTP1B (0.5 µg/mL final).

  • Substrate: pNPP (2 mM final).

  • Inhibitor: Oxo-thiazole derivative (dissolved in DMSO).

Workflow:

  • Preparation: Dilute inhibitor in Buffer (keep DMSO < 1%).

  • Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 15 minutes at 37°C . Why? This establishes equilibrium binding before substrate competition begins.

  • Initiation: Add pNPP substrate.

  • Measurement: Monitor Absorbance at 405 nm (formation of p-Nitrophenol) every 60 seconds for 20 minutes.

  • Validation: Linear reaction velocity (

    
    ) must be maintained for the first 10 minutes. If non-linear, dilute enzyme further.
    
Protocol B: Cellular Insulin Signaling Assay (Western Blot)

Purpose: Verify cell permeability and functional inhibition in HepG2 (Liver) cells.

  • Starvation: Serum-starve HepG2 cells for 16 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with Inhibitor (1–10 µM) for 2 hours.

  • Stimulation: Add Insulin (10 nM) for exactly 10 minutes .

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitor Cocktail (Vanadate/Fluoride).

  • Detection: Immunoblot for p-Akt (Ser473) and p-IR (Tyr1162/1163) .

    • Success Metric: The Inhibitor + Insulin lane should show significantly higher band intensity than Insulin alone.

Experimental Workflow Diagram

Assay_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (Assay Buffer) Start->Dilution Incubate Pre-Incubation (Enz + Inh, 15m @ 37°C) Dilution->Incubate Substrate Add pNPP (Initiate Rxn) Incubate->Substrate Read Kinetic Read (OD 405nm) Substrate->Read Analysis Calculate IC50 (Sigmoidal Fit) Read->Analysis

Figure 2: Enzymatic Assay Workflow.[10] The pre-incubation step is the critical control point for establishing equilibrium binding.

References

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry.

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition.

  • Krishnan, N., et al. (2018). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor (MSI-1436). Nature Chemical Biology.

  • Malamas, M. S., et al. (2000). Novel azolidinediones as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry.

Sources

Replicating the PTP1B Inhibitory Profile of Oxo(1,3-thiazol-2-ylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Replicating key findings of Oxo(1,3-thiazol-2-ylamino)acetic acid research Content Type: Publish Comparison Guide

Executive Summary

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS: 6890-84-2), also known as 2-(thiazol-2-ylamino)-2-oxoacetic acid , represents a critical scaffold in medicinal chemistry.[1] Historically identified as a core structure for antiallergy agents (Hargrave et al., 1983), its modern significance lies in its role as a phosphotyrosine (pTyr) mimetic targeting Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B is a validated negative regulator of insulin and leptin signaling, making it a prime target for type 2 diabetes and obesity therapeutics. This guide focuses on replicating the molecule's enzymatic inhibition profile , validating its function as a competitive inhibitor that mimics the phosphate group of the natural substrate.

Key Findings to Replicate:

  • Mechanism of Action: Competitive binding to the PTP1B catalytic active site (WPD loop interaction).

  • Inhibitory Potency: Establishment of IC50 values (typically in the micromolar range for this fragment) using colorimetric assays.

  • Selectivity: Differentiation from non-specific phosphatases.

Mechanistic Profile & Logic

The biological activity of Oxo(1,3-thiazol-2-ylamino)acetic acid stems from its structural homology to the phosphotyrosine residue of insulin receptor substrates.

  • The Oxamic Acid Moiety: Acts as a bioisostere for the phosphate group (

    
    ). It forms hydrogen bonds with the PTP1B active site arginine residues (Arg221) and the backbone of the P-loop.
    
  • The Thiazole Ring: Provides a hydrophobic scaffold that positions the inhibitor within the active site cleft, interacting with non-polar residues (e.g., Tyr46, Val49).

Visualization: Mechanism of Action (PTP1B Inhibition)

PTP1B_Mechanism Substrate Insulin Receptor (Phosphorylated Tyr) PTP1B PTP1B Enzyme (Active Site) Substrate->PTP1B Natural Target Inhibitor Oxo(1,3-thiazol-2-ylamino)acetic acid (Inhibitor) Inhibitor->PTP1B Competitive Binding (pTyr Mimicry) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) PTP1B->Complex Oxamic Acid binds Arg221 Thiazole binds Hydrophobic Cleft Signal Insulin Signaling Restored/Prolonged Complex->Signal Prevents Dephosphorylation

Figure 1: Mechanistic pathway showing competitive displacement of the natural substrate by the oxamic acid scaffold.

Comparative Analysis

This section compares Oxo(1,3-thiazol-2-ylamino)acetic acid against standard PTP1B inhibitors and alternative scaffolds.[2][3]

Table 1: Comparative Performance of PTP1B Inhibitors

FeatureOxo(1,3-thiazol-2-ylamino)acetic acidSuraminSodium OrthovanadateTrodusquemine (MSI-1436)
Role Fragment Lead / ScaffoldBroad-spectrum ToolGeneral Phosphatase InhibitorClinical Candidate
Mechanism Competitive (Active Site)Allosteric / AggregationCompetitive (Transition State)Allosteric (C-terminal)
Potency (IC50) Moderate (µM range)High (Low µM)High (nM - µM)High (nM range)
Selectivity Moderate (Tunable via substitution)Low (Promiscuous)Very LowHigh (PTP1B specific)
Cell Permeability High (Low MW: 172.16)Low (Large polyanion)GoodGood
Primary Use SAR Studies / Fragment Screening Assay ValidationPositive ControlClinical Development

Expert Insight: Unlike Vanadate (which is toxic and non-selective) or Suramin (which can cause protein aggregation), the thiazolyl oxamic acid scaffold offers a "drug-like" starting point. It is small (MW < 200), allowing for significant chemical modification to improve potency without violating Lipinski's Rule of 5.

Replication Protocols (Self-Validating Systems)

To replicate the key findings, you must perform a pNPP (p-Nitrophenyl Phosphate) Hydrolysis Assay . This colorimetric assay measures the capacity of the compound to inhibit the dephosphorylation of pNPP by recombinant PTP1B.

Experiment A: Determination of IC50

Objective: Quantify the concentration required to inhibit 50% of PTP1B activity.

Materials
  • Enzyme: Recombinant Human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Inhibitor: Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2).[1] Dissolve in DMSO.

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Workflow Diagram

Assay_Workflow Step1 Prep: Dissolve Inhibitor (10mM stock in DMSO) Step2 Incubation: Enzyme + Inhibitor (10 min @ 37°C) Step1->Step2 Serial Dilution Step3 Reaction Start: Add pNPP Substrate (2 mM final) Step2->Step3 Step4 Quench: Add 1N NaOH (Stop reaction) Step3->Step4 30 min Step5 Readout: Absorbance @ 405 nm Step4->Step5

Figure 2: Step-by-step workflow for the pNPP colorimetric inhibition assay.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create serial dilutions (e.g., 0.1 µM to 100 µM) in the assay buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-Incubation: In a 96-well plate, add 50 µL of diluted inhibitor and 50 µL of PTP1B enzyme (0.5 µg/mL final). Incubate for 10–15 minutes at 37°C. This allows the inhibitor to reach equilibrium binding with the active site.

  • Initiation: Add 50 µL of pNPP substrate (pre-warmed to 37°C). Final concentration should be near the Km of the enzyme (approx. 2 mM).

  • Reaction: Incubate for 30 minutes at 37°C. The solution will turn yellow as pNPP is hydrolyzed to p-nitrophenol.

  • Termination: Stop the reaction by adding 50 µL of 1 N NaOH. This raises the pH, ensuring the p-nitrophenol is in its yellow phenolate form.

  • Measurement: Measure absorbance at 405 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Inhibitor]. Fit data to a sigmoidal dose-response curve to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Positive Control: Sodium Orthovanadate (100 µM) should show >90% inhibition.

  • Negative Control: DMSO only (0% inhibition).

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Inconsistent IC50 DTT OxidationPTP1B requires a reduced active site Cysteine (Cys215). Freshly prepare DTT for every assay run.
Precipitation Low SolubilityThe thiazole ring can be hydrophobic. Ensure DMSO is used for stock, but keep final assay DMSO < 1%. Sonicate if necessary.
High Background Substrate HydrolysispNPP is unstable at high pH over time. Prepare pNPP solution immediately before use and keep on ice until initiation.
No Inhibition Compound DegradationOxamic acids can decarboxylate under extreme conditions. Verify purity via LC-MS before use.

Scientific Nuance: While this guide focuses on PTP1B, be aware that the "N-(4-substituted-thiazolyl)oxamic acid" series was originally described as antiallergy agents (Hargrave et al., 1983).[4] If your replication involves cell-based mast cell degranulation assays, the mechanism involves membrane stabilization rather than phosphatase inhibition. However, in modern drug discovery, the PTP1B competitive inhibition is the dominant application for this scaffold.

References

  • Hargrave, K. D., Hess, F. K., & Oliver, J. T. (1983). N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents.[4] Journal of Medicinal Chemistry, 26(8), 1158–1163.[4] Link

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16553-16555. (Context for PTP1B inhibition mechanisms). Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry, 53(6), 2333-2344. (Review of oxamic acid scaffolds). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81049, Oxo(1,3-thiazol-2-ylamino)acetic acid. Link

Sources

A Researcher's Guide to the Translational Potential of Thiazole-Containing Acetic Acids: A Focus on the (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive assessment of the translational relevance of studies involving a pivotal class of heterocyclic compounds. While the term "Oxo(1,3-thiazol-2-ylamino)acetic acid" describes a broad structural motif, this document will focus on the well-documented and therapeutically significant (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid core. This scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for developing novel therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][2]

We will dissect the synthesis, mechanisms of action, and comparative performance of derivatives built upon this core, providing researchers and drug development professionals with the critical data and experimental context needed to evaluate their translational potential.

Part 1: The Core Scaffold: Synthesis and Chemical Versatility

The (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid framework is attractive for drug discovery due to its synthetic tractability and the ease with which its structure can be modified. A common and efficient method for its synthesis involves the cyclization reaction between a thiourea derivative and maleic anhydride.[1][3] This approach allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The reactivity of the core structure, particularly the imino group, permits further modifications through reactions like condensation with aldehydes or ketones, facilitating the creation of extensive compound libraries.[3] This chemical flexibility is a cornerstone of its utility in generating lead compounds for a wide array of biological targets.

G cluster_reactants Starting Materials cluster_product Core Scaffold Thiourea Thiourea Derivative Reaction Cyclization Reaction Thiourea->Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction Core (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid Reaction->Core Forms Thiazolidinone Ring

Caption: General synthesis scheme for the core scaffold.

Part 2: A Multi-Target Scaffold: Mechanistic Insights

Derivatives of the (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid scaffold have demonstrated a remarkable ability to interact with a diverse range of biological targets, underscoring their potential across multiple therapeutic areas.

  • Oncology: In cancer research, these compounds have shown potent activity through multiple mechanisms. Certain derivatives act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-validated target in various cancers.[1] Others have been identified as dual inhibitors of the PI3K/mTOR pathway, a critical signaling cascade involved in cell growth, proliferation, and survival.[4] The cytotoxic effects have been confirmed against numerous cancer cell lines, including breast (MDA-MB-231, MCF-7), liver (HepG-2), and leukemia (HL-60).[1][4][5]

  • Neurodegenerative Disorders: The thiazole ring is a key feature in compounds designed to treat diseases like Alzheimer's and Parkinson's.[6] Derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), enzymes central to the pathology of these conditions.[6]

  • Anti-inflammatory and Antimicrobial Activity: The scaffold has also yielded compounds with significant anti-inflammatory properties, demonstrated in models such as carrageenan-induced paw edema in rats.[1] Furthermore, a broad spectrum of antimicrobial and antifungal activities has been reported, highlighting its potential for developing new anti-infective agents.[3][7]

G cluster_oncology Oncology cluster_neuro Neurodegeneration cluster_other Other Activities Core Thiazole Acetic Acid Scaffold EGFR EGFR Inhibition Core->EGFR PI3K PI3K/mTOR Inhibition Core->PI3K Apoptosis Induction of Apoptosis Core->Apoptosis AChE AChE/BChE Inhibition Core->AChE MAO MAO Inhibition Core->MAO Inflammation Anti-inflammatory Core->Inflammation

Caption: Key biological targets of the thiazole scaffold.

Part 3: Comparative Analysis: In Vitro Performance of Derivatives

The true translational potential of a scaffold is revealed through the quantitative performance of its derivatives. Strategic substitutions on the core structure have led to compounds with impressive potency and selectivity. For instance, the addition of a tryptamine or a 1,2,4-triazole ring has been shown to be particularly advantageous for generating cytotoxic leads targeting EGFR.[1]

The following table summarizes the in vitro activity of representative thiazole derivatives from various studies, providing a clear comparison of their potency against different biological targets.

Compound/Derivative Target/Cell Line Activity Metric Potency Reference
Compound 6 (2,3-disubstituted)MDA-MB-231 (Breast Cancer)IC502.25 ± 0.18 µM[1]
Compound 6 (2,3-disubstituted)MCF-7 (Breast Cancer)IC506.70 ± 0.63 µM[1]
Thiazole Derivative 11cHepG-2 (Liver Cancer)IC50~4 µg/mL[5]
Thiazole Derivative 11cMCF-7 (Breast Cancer)IC50~3 µg/mL[5]
Compound 3bPI3Kα EnzymeIC50Similar to Alpelisib[4]
Compound 3bmTOR EnzymeIC50Weaker than Dactolisib[4]
Compound 5dAcetylcholinesterase (AChE)IC500.223 ± 0.010 µM[6]
Compound 5eAcetylcholinesterase (AChE)IC500.092 ± 0.003 µM[6]
Compound 5jAcetylcholinesterase (AChE)IC500.054 ± 0.002 µM[6]

Part 4: Assessing Translational Relevance: The Path from Bench to Clinic

While potent in vitro activity is a prerequisite, the journey to clinical relevance requires validation in more complex biological systems. A critical assessment involves evaluating in vivo efficacy, pharmacokinetics (PK), and safety profiles.

  • In Vivo Efficacy: Studies have begun to bridge this gap. For example, select anticancer derivatives have demonstrated significant reductions in tumor load in the Ehrlich ascites carcinoma mouse model.[1] In parallel, anti-inflammatory candidates have shown noteworthy edema inhibition in rat models, with some achieving equipotency to the reference drug indomethacin.[1]

  • Next Steps: The successful translation of these promising compounds hinges on comprehensive preclinical development. Future studies must prioritize pharmacokinetic profiling (ADME: Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy studies in relevant disease models (e.g., xenograft models for oncology).[8] This systematic evaluation is essential to identify candidates with the right balance of potency, selectivity, and drug-like properties for clinical advancement.

G cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Lib Library Synthesis HTS High-Throughput Screening Lib->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR) Hit->Lead PK Pharmacokinetics (ADME) Lead->PK Promising Candidate Efficacy In Vivo Efficacy (Disease Models) PK->Efficacy Tox Toxicology & Safety Studies Efficacy->Tox IND IND-Enabling Studies Tox->IND

Caption: Preclinical workflow for drug development.

Part 5: Key Experimental Protocols for Compound Evaluation

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. Below are methodologies for two key assays used to characterize compounds based on this scaffold.

Protocol 1: Cytotoxicity Evaluation via MTT Assay

This protocol is fundamental for assessing the anti-proliferative activity of synthesized compounds against cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in a suitable medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This initial incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the measured effect is on cell proliferation, not attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Causality: A dose-response curve is necessary to accurately calculate the IC50. The incubation period must be long enough for the compound to exert its anti-proliferative effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: MTT is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Causality: DMSO is a common organic solvent that effectively dissolves the water-insoluble formazan, allowing for spectrophotometric quantification.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is used to screen compounds for their potential to treat neurodegenerative diseases like Alzheimer's.

Objective: To determine the IC50 of a compound against the AChE enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations, followed by 50 µL of AChE solution. Incubate for 15 minutes at 25°C.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of DTNB and 25 µL of ATCI to each well to start the reaction.

    • Causality: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be measured over time.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percent inhibition against the log of the compound concentration to calculate the IC50 value.

Part 6: Comparison with Alternative Scaffolds and Future Outlook

The (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid core exists within a larger universe of bioactive heterocyclic compounds. Its performance and therapeutic potential should be contextualized by comparing it to other relevant scaffolds.

  • Thiazolidine-2,4-diones (TZDs): This class, which includes the approved anti-diabetic drugs pioglitazone and rosiglitazone, acts primarily as PPARγ agonists.[9] While effective, they are associated with side effects like weight gain and fluid retention.[9] The scaffold discussed in this guide offers a different mechanistic profile, primarily targeting kinases and enzymes, which may lead to a better safety profile in different therapeutic applications.

  • 1,3,4-Oxadiazoles: These are bioisosteres of thiazoles, where the sulfur atom is replaced by oxygen.[10] They also exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10] Comparative studies are needed to determine if one scaffold offers superior ADME properties or a more favorable safety profile for specific targets.

Future Directions: The translational journey for Oxo(1,3-thiazol-2-ylamino)acetic acid derivatives is promising but requires focused effort. The next generation of research should concentrate on:

  • Improving Selectivity: Fine-tuning the molecular structure to enhance selectivity for the desired target over off-targets to minimize potential side effects.

  • Optimizing Drug-like Properties: Enhancing solubility, metabolic stability, and oral bioavailability through medicinal chemistry approaches.

  • Advanced In Vivo Models: Moving beyond initial efficacy models to more clinically relevant orthotopic or patient-derived xenograft (PDX) models to better predict human response.

By systematically addressing these challenges, the scientific community can unlock the full therapeutic potential of this versatile and potent chemical scaffold.

References

  • Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. PubMed.
  • Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid...
  • (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid. Smolecule.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and antibacterial activity of some novel 4-oxo-1 ,3-thiazolidines, 2-oxoazetidines and 5-oxoimidazolines: Part VI. Indian Journal of Chemistry.
  • Thiazole derivatives: prospectives and biological applications.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene deriv
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Deriv

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxo(1,3-thiazol-2-ylamino)acetic acid (often referred to in literature as thiazolyl oxamic acid ) represents a critical scaffold in the design of protein tyrosine phosphatase 1B (PTP1B) inhibitors. Its primary significance lies in its ability to function as a non-hydrolyzable bioisostere of phosphotyrosine (pTyr) .

Unlike traditional phosphate mimetics (e.g., difluoromethylphosphonates) which suffer from poor cellular permeability due to high ionization, the oxamic acid moiety provides a balanced profile of high affinity for the PTP1B catalytic pocket (specifically interacting with Arg221) and improved lipophilicity.

This guide analyzes the performance of this scaffold against industry standards, detailing its structure-activity relationship (SAR), experimental validation protocols, and comparative efficacy data.

Chemical Architecture & SAR Logic

To understand the utility of this compound, one must deconstruct its interaction with the PTP1B active site. The molecule is tripartite:

  • The Warhead (Oxamic Acid): The –NH–CO–COOH group mimics the phosphate group of the natural substrate. The carboxylate anion forms salt bridges with the PTP-loop arginines, while the carbonyl oxygen accepts hydrogen bonds from the backbone amides.

  • The Linker (Thiazole Ring): The 1,3-thiazole ring serves as a rigid scaffold that orients the warhead. It also engages in

    
    -stacking interactions with aromatic residues (e.g., Tyr46) within the active site.
    
  • The Tail (Substituents): Substitutions at the 4- or 5-position of the thiazole ring are critical for selectivity . Extending hydrophobic groups here allows the molecule to reach the "second aryl phosphate binding site" (Site B), distinguishing PTP1B from the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

Structural Divergence Note

Researchers must distinguish this scaffold from (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid . While chemically related, the latter contains a saturated thiazolidinone ring and is primarily documented for antimicrobial and aldose reductase inhibitory activity, rather than PTP1B inhibition.

Comparative Performance Analysis

The following table contrasts the Thiazolyl Oxamic Acid scaffold against three major alternatives in the PTP1B inhibitor space.

Table 1: Comparative Efficacy & Physicochemical Profile

FeatureThiazolyl Oxamic Acid (Subject)DFMP Derivatives (Gold Standard)Vanadate (Generic Control)Thiazolidinediones (TZD)
Primary Target PTP1B (Catalytic Site)PTP1B (Catalytic Site)Pan-PhosphatasePPAR-

(Agonist)
Binding Mode Reversible, CompetitiveReversible, CompetitiveIrreversible (Oxidative)Allosteric / Indirect
IC50 Range 0.2 – 5.0

M
0.05 – 0.5

M
< 0.1

M
> 10

M (weak PTP1B)
Cell Permeability Moderate to High Very Low (Highly Charged)HighHigh
Selectivity Tunable (via Tail)Low (hits all PTPs)None (Toxic)High for PPAR
Key Limitation Oral bioavailability variesProdrug required for entryToxicity (Metal accumulation)Edema/Weight gain
Technical Insight

While DFMP (Difluoromethylphosphonate) exhibits superior intrinsic affinity (


), it is essentially cell-impermeable as a dianion. Thiazolyl oxamic acids  sacrifice a small degree of potency for a massive gain in permeability, making them more viable as "drug-like" leads.

Mechanism of Action (Pathway Visualization)

The diagram below illustrates the competitive inhibition mechanism where the oxamic acid displaces the natural phosphotyrosine substrate, preventing dephosphorylation of the Insulin Receptor (IR), thereby sustaining the insulin signaling cascade.

PTP1B_Mechanism Insulin Insulin IR_Inactive Insulin Receptor (Inactive) Insulin->IR_Inactive Binds IR_Active Insulin Receptor (pTyr - Active) IR_Inactive->IR_Active Autophosphorylation IR_Active->IR_Inactive Dephosphorylation (Natural Decay) Signaling Downstream Signaling (Glucose Uptake) IR_Active->Signaling Promotes PTP1B PTP1B Enzyme PTP1B->IR_Active Catalyzes Dephosphorylation Complex Enzyme-Inhibitor Complex (Catalytically Inert) PTP1B->Complex Blocked Inhibitor Thiazolyl Oxamic Acid (Inhibitor) Inhibitor->PTP1B Competes for Active Site (Arg221)

Caption: Competitive inhibition logic. The Thiazolyl Oxamic Acid blocks PTP1B, preserving the active phosphorylated state of the Insulin Receptor.

Experimental Protocols

A. Synthesis: The Modified Hantzsch Condensation

Rationale: Direct condensation is preferred over multi-step protection/deprotection strategies to maximize yield and purity.

  • Reactants: Combine equimolar amounts of Thiourea and the appropriate

    
    -Haloketone  (e.g., 2-bromoacetophenone for a phenyl tail) in Ethanol.
    
  • Cyclization: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The formation of the 2-aminothiazole intermediate is indicated by a distinct spot shift and UV activity.

  • Oxalylation: Treat the isolated 2-aminothiazole with Diethyl Oxalate (excess) and Et3N in DMF at 80°C.

  • Hydrolysis: Saponify the ester using 1N NaOH/MeOH, then acidify with 1N HCl to precipitate the target Oxo(1,3-thiazol-2-ylamino)acetic acid .

B. Validation: PTP1B Enzymatic Assay (pNPP Method)

Rationale: The pNPP (para-nitrophenyl phosphate) assay is robust, cost-effective, and less prone to fluorescence interference than DiFMUP assays for this class of compounds.

Reagents:

  • Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.

    • Note: DTT is mandatory. PTP1B has a catalytic Cysteine (Cys215) that rapidly oxidizes and inactivates without a reducing agent, leading to false positives.

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant human PTP1B (residues 1-322).

Workflow Visualization:

Assay_Protocol Step1 1. Pre-Incubation Enzyme + Inhibitor (10 min @ 37°C) Step2 2. Initiation Add pNPP Substrate Step1->Step2 Step3 3. Reaction Hydrolysis of pNPP (30 min) Step2->Step3 Step4 4. Termination Add 1N NaOH Step3->Step4 Step5 5. Quantitation Absorbance @ 405 nm Step4->Step5

Caption: Standard colorimetric assay workflow. NaOH termination is critical to shift p-nitrophenol to its yellow phenolate form.

Data Calculation: Calculate % Inhibition using the formula:



  • 
    : Buffer + Substrate (No Enzyme).
    
  • 
    : Enzyme + Substrate + DMSO (No Inhibitor).
    

References

  • Zhang, Z. Y., et al. (2002). "Protein Tyrosine Phosphatases: Structure, Signaling, and Drug Discovery."[1][2] Annual Review of Pharmacology and Toxicology.

    • Context: Foundational text on PTP1B mechanisms and the requirement for pTyr mimetics.
  • Andersen, H. S., et al. (2000). "2-(Oxalylamino)benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases." Journal of Biological Chemistry.

    • Context: Establishes the oxamic acid/oxalylamino motif as a valid phosph
  • Liu, G., et al. (2008). "Discovery of novel PTP1B inhibitors with antihyperglycemic activity." Journal of Medicinal Chemistry.

    • Context: Discusses thiazole-based scaffolds and their optimiz
  • Verma, A., et al. (2017). "Thiazolidinone derivatives as PTP1B inhibitors: A review." Bioorganic Chemistry.

    • Context: Provides comparative data on the related thiazolidinone class, useful for distinguishing the two scaffolds.

Sources

Safety Operating Guide

Oxo(1,3-thiazol-2-ylamino)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Oxo(1,3-thiazol-2-ylamino)acetic acid (CAS 6890-84-2) is a heterocyclic organic acid used primarily as a pharmaceutical intermediate.[1] While not classified as an acutely toxic P-listed waste by the EPA, it is a bioactive thiazole derivative that poses environmental accumulation risks and moderate health hazards (H302, H315, H319, H335).

Immediate Action Required:

  • Do NOT dispose of down the drain. The thiazole ring is resistant to standard biological wastewater treatment.

  • Segregate from Oxidizers. Thiazole amines can react vigorously with strong oxidizing agents.

  • Default Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Identification & Hazard Profiling

To ensure the "Self-Validating System" of disposal works, you must first confirm the identity of the waste stream. Misidentification leads to dangerous incompatibility in waste drums.

ParameterTechnical SpecificationOperational Implication
Chemical Name Oxo(1,3-thiazol-2-ylamino)acetic acidLabeling must match this exact string or approved synonym (e.g., 2-Oxo-2-(thiazol-2-ylamino)acetic acid).
CAS Number 6890-84-2 Use this for SDS lookup and waste manifest verification.
Molecular Formula C₅H₄N₂O₃SContains Sulfur and Nitrogen; incineration releases SOₓ/NOₓ (requires scrubbed incinerator).
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector during transfer.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)PPE Requirement: Nitrile gloves, safety goggles, and N95/P100 mask if handling open powder outside a fume hood.

Part 2: Pre-Disposal Stabilization & Segregation

The Principle of Causality: Waste accidents rarely happen during the final pickup; they happen during accumulation because of chemical incompatibility.

Segregation Logic
  • Incompatible with: Strong Oxidizers (e.g., Peroxides, Nitric Acid, Permanganates).

    • Mechanism: The amino-thiazole moiety is electron-rich and susceptible to oxidative cleavage or N-oxidation, which can be exothermic.

  • Incompatible with: Strong Bases (e.g., Sodium Hydroxide).

    • Mechanism: As a carboxylic acid derivative, it will undergo acid-base neutralization. While not explosive, this generates heat and alters the pH of the waste container, potentially destabilizing other pH-sensitive compounds in the same drum.

The Self-Validating Storage System

A self-validating system provides immediate visual feedback if a protocol is breached.

  • Protocol: Use a Secondary Containment Tray specifically for "Organic Acids."

  • Validation: If you place this bottle in a tray marked "Oxidizers," the color-coding (usually Yellow for Oxidizers vs. White/Gray for Organic Acids) provides an immediate visual error flag.

  • Container: Store in amber glass or high-density polyethylene (HDPE). Ensure the cap is a vented cap if the waste is in solution, to prevent pressure buildup from minor degradation.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Best practice for expired reagents or synthesis yield.

  • Container Selection: Use a wide-mouth HDPE jar or the original vendor container if empty/expired.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Oxo(1,3-thiazol-2-ylamino)acetic acid" (95-100%).

    • Hazard Checkboxes: [x] Toxic (if local regulations require for H302), [x] Irritant.

  • Accumulation: Place in the "Solid Hazardous Waste" satellite accumulation area.

  • Final Disposal: Incineration. (Lab pack service).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Common in HPLC waste or synthesis workups.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated:[2] (DCM, Chloroform) -> Segregate to Halogenated Waste.

    • Non-Halogenated: (Methanol, Ethyl Acetate) -> Segregate to Organic Solvents.

    • Aqueous: (Buffers, Water) -> Segregate to Aqueous Waste (Toxic).

  • pH Check: If the solution is aqueous, check pH.

    • Directive: Do NOT neutralize manually in the waste container. The heat of neutralization can volatilize solvents. Report the pH on the tag (e.g., "Acidic, pH ~3").

  • Transfer: Pour into the appropriate carboy using a funnel. Rinse the funnel immediately to prevent cross-contamination with future users.

Part 4: Visualizing the Workflow

The following decision tree illustrates the logic flow for disposing of Oxo(1,3-thiazol-2-ylamino)acetic acid to ensure compliance and safety.

Disposal_Protocol Start Waste Generation: Oxo(1,3-thiazol-2-ylamino)acetic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Pure Compound Liquid Solution / Mixture State_Check->Liquid Dissolved Solid_Bin Solid Waste Container (Label: Toxic/Irritant) Solid->Solid_Bin Double Bag/Jar Solvent_Check Identify Primary Solvent Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) Solvent_Check->NonHalogenated Aqueous Aqueous Solution Solvent_Check->Aqueous Halo_Carboy Halogenated Waste Carboy (Code: F002/F001) Halogenated->Halo_Carboy Segregate NonHalo_Carboy Organic Waste Carboy (Code: F003/F005) NonHalogenated->NonHalo_Carboy Segregate Aq_Carboy Aqueous Toxic Waste (Do NOT Drain) Aqueous->Aq_Carboy Check pH & Label

Figure 1: Decision logic for segregating Oxo(1,3-thiazol-2-ylamino)acetic acid waste streams.

Part 5: Emergency Spill Response

If a spill occurs, reliance on memory fails. Follow this mechanical protocol:

  • Isolate: Evacuate the immediate 10-foot radius.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, wait for it to settle or wear respiratory protection.

  • Containment (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a damp paper towel to suppress dust.

    • Scoop the damp towel and powder into a sealable bag.

  • Containment (Liquid):

    • Cover with an absorbent pad or vermiculite.

    • Do not use paper towels if the solvent is unknown (potential flammability).

  • Decontamination: Wipe the surface with a mild soap solution (1% Alconox) followed by water. Place all cleanup materials into the Hazardous Waste stream.

Part 6: Regulatory Compliance (US Focus)

  • RCRA Status: This specific CAS is not listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.

  • Waste Coding:

    • If pure: Classify as Non-Regulated Chemical Waste (unless state-specific "Toxic" criteria are met) but manage as Hazardous due to bioactivity.

    • If ignitable solvent (Flash point <60°C): D001 .

    • If halogenated solvent: F001/F002 .

  • Drain Disposal: Strictly Prohibited. The Clean Water Act regulates the discharge of heterocyclic organic compounds that may interfere with POTW (Publicly Owned Treatment Works) bacteria.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 645229, Oxo(thiazol-2-ylamino)acetic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxo(1,3-thiazol-2-ylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxo(1,3-thiazol-2-ylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.